molecular formula C29H31F3N6O3 B2582934 PF-4136309 CAS No. 1372407-07-2

PF-4136309

Cat. No.: B2582934
CAS No.: 1372407-07-2
M. Wt: 568.601
InChI Key: ZNSVOHSYDRPBGI-UXWDXCIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-4136309 is a useful research compound. Its molecular formula is C29H31F3N6O3 and its molecular weight is 568.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVOHSYDRPBGI-CBQRAPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026041
Record name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341224-83-6
Record name PF-4136309
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-4136309
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of PF-4136309: A Technical Guide to a Potent and Selective CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the discovery, synthesis, and biological characterization of PF-4136309 (also known as INCB8761), a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). Developed through a collaboration between Incyte Corporation and Pfizer, this molecule represents a significant advancement in the pursuit of therapies targeting inflammatory diseases and cancer.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the scientific rationale and methodologies employed in the development of this key research compound.

Introduction: The Therapeutic Rationale for CCR2 Antagonism

The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[3][4] This influx of myeloid cells can exacerbate tissue damage in inflammatory conditions and contribute to an immunosuppressive tumor microenvironment that fosters cancer progression.[5][6] As such, the development of small molecule antagonists of CCR2 has been a major focus of pharmaceutical research, with the goal of modulating these pathological processes.[4] this compound emerged from a dedicated effort to identify a second-generation CCR2 antagonist with improved properties over earlier candidates.[3]

Mechanism of Action: Interrupting the Inflammatory Cascade

This compound exerts its biological effects by directly binding to CCR2, a G-protein coupled receptor (GPCR), and preventing the binding of its cognate ligand CCL2.[6] This competitive antagonism blocks the intracellular signaling cascade that is normally initiated upon CCL2 binding. The downstream consequences of this inhibition include a reduction in intracellular calcium mobilization and the prevention of extracellular signal-regulated kinase (ERK) phosphorylation, both of which are critical for monocyte activation and migration. By disrupting this signaling pathway, this compound effectively inhibits the chemotaxis of CCR2-expressing cells, thereby reducing the accumulation of inflammatory monocytes and macrophages at pathological sites.[5][6]

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 Receptor G_protein Gαq/i CCR2->G_protein Activates PLC PLC G_protein->PLC Activates ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway IP3 IP3 PLC->IP3 Generates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds & Activates PF4136309 This compound PF4136309->CCR2 Binds & Inhibits Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Chemotaxis Cell Migration & Chemotaxis Ca_release->Chemotaxis ERK_pathway->Chemotaxis

Caption: Mechanism of action of this compound as a CCR2 antagonist.

Biological and Pharmacological Profile

This compound is a highly potent and selective antagonist of CCR2, with demonstrated activity against the human, mouse, and rat orthologs of the receptor. Its favorable pharmacological profile made it a valuable tool for preclinical research and a candidate for clinical development.

Potency and Selectivity
Parameter Species IC50 (nM) Reference
CCR2 Binding Human5.2
Mouse17
Rat13
Chemotaxis Human3.9
Mouse16
Rat2.8
Calcium Mobilization Human3.3
ERK Phosphorylation Human0.5
Whole Blood Assay Human19
Pharmacokinetics and Safety Profile

This compound was designed for oral bioavailability.[3] Pharmacokinetic studies in rats and dogs revealed good oral absorption and a moderate half-life.[3] Importantly, the compound demonstrated weak inhibition of the hERG potassium channel, a critical safety parameter to assess the risk of cardiac arrhythmias.[3] Furthermore, it showed no significant inhibition or induction of major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic coupling of key building blocks. The following is a detailed protocol based on the synthetic scheme reported by Xue et al.[3]

Synthesis_Workflow cluster_synthesis Synthetic Pathway of this compound start 2,5-dibromopyridine & 1,4-cyclohexanedione monoethylene ketal step1 Lithiation & Addition start->step1 intermediate1 Adduct Formation step1->intermediate1 step2 Cross-Coupling with 2-iodopyrimidine intermediate1->step2 intermediate2 Coupled Product step2->intermediate2 step3 Ketal Deprotection intermediate2->step3 intermediate3 Ketone Intermediate step3->intermediate3 step4 Amide Coupling intermediate3->step4 intermediate4 Coupled Amide step4->intermediate4 step5 Boc Deprotection intermediate4->step5 intermediate5 Free Amine step5->intermediate5 step6 Reductive Amination intermediate5->step6 final_product This compound step6->final_product

References

An In-Depth Technical Guide to the Core Mechanism of Action of AXL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism of action of AXL inhibitors for researchers, scientists, and drug development professionals. We will delve into the intricacies of the AXL signaling pathway, the molecular basis of its inhibition, and the methodologies for validating inhibitor activity, grounded in established scientific principles and field-proven insights.

Introduction: The AXL Receptor Tyrosine Kinase as a Therapeutic Target in Oncology

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator of cancer progression and therapeutic resistance.[1][2][3] AXL is a transmembrane protein that, upon activation, orchestrates a multitude of cellular processes integral to tumor growth and survival, including proliferation, migration, and invasion.[1][3] Notably, overexpression of AXL is a frequent observation in a wide array of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML), where it is often correlated with a poor prognosis and resistance to conventional therapies.[2][4] This has positioned AXL as a compelling target for the development of novel anticancer agents.

The AXL Signaling Pathway: A Central Hub for Oncogenic Signaling

The canonical activation of AXL is initiated by its ligand, the growth arrest-specific protein 6 (GAS6).[1][5] The binding of GAS6 induces the dimerization of AXL receptors, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][6] This phosphorylation event creates docking sites for various adaptor proteins and signaling molecules, thereby triggering a cascade of downstream signaling pathways that are fundamental to cancer cell pathophysiology.

Key downstream signaling pathways activated by AXL include:

  • The PI3K-AKT Pathway: This pathway is a central regulator of cell survival and proliferation. AXL activation leads to the recruitment and phosphorylation of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), which in turn activates AKT.[4][6] Activated AKT proceeds to phosphorylate a host of downstream targets that promote cell survival and inhibit apoptosis.[4]

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation. The adaptor protein GRB2 is recruited to phosphorylated AXL, initiating the activation of the RAS-RAF-MEK-ERK pathway, ultimately leading to the transcription of genes involved in cell cycle progression.[4][6]

  • The NF-κB Pathway: AXL signaling can also lead to the activation of the NF-κB pathway, a critical mediator of inflammation, cell survival, and immune evasion.[1]

The intricate network of signaling pathways controlled by AXL underscores its central role in promoting tumorigenesis and metastasis.

AXL Signaling Pathway GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds and activates PI3K PI3K AXL->PI3K Recruits & Activates GRB2 GRB2 AXL->GRB2 Recruits NF_kB NF-κB Pathway AXL->NF_kB Activates Migration Cell Migration & Invasion AXL->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Drug_Resistance Drug Resistance Proliferation->Drug_Resistance Survival->Drug_Resistance

Caption: The AXL signaling pathway initiated by GAS6 binding.

Mechanism of Action of AXL Inhibitors: Disrupting the Oncogenic Signaling Cascade

AXL inhibitors are broadly categorized into two main classes based on their mechanism of action: small molecule inhibitors and monoclonal antibodies.[1]

  • Small Molecule Inhibitors: These inhibitors are designed to penetrate the cell membrane and bind to the ATP-binding pocket of the AXL kinase domain.[1] By occupying this site, they prevent the binding of ATP, a requisite step for the autophosphorylation and activation of the kinase. This effectively blocks the initiation of all downstream signaling cascades.

  • Monoclonal Antibodies: These are large protein therapeutics that target the extracellular domain of the AXL receptor.[1] By binding to this region, they physically hinder the interaction between AXL and its ligand GAS6.[1] This prevents receptor dimerization and subsequent activation, thereby abrogating downstream signaling.

Both classes of inhibitors ultimately achieve the same goal: the shutdown of AXL-mediated oncogenic signaling.

AXL Inhibitor Mechanism of Action GAS6 GAS6 Ligand AXL_Extracellular AXL Extracellular Domain GAS6->AXL_Extracellular Binds AXL_Kinase AXL Kinase Domain AXL_Extracellular->AXL_Kinase Activates Signaling Downstream Signaling AXL_Kinase->Signaling mAb Monoclonal Antibody mAb->AXL_Extracellular Binds & Blocks GAS6 SMI Small Molecule Inhibitor SMI->AXL_Kinase Binds & Inhibits ATP binding Block Blocked

Caption: Points of intervention for AXL inhibitors.

Consequences of AXL Inhibition in Cancer

The therapeutic rationale for targeting AXL stems from the profound anti-tumor effects observed upon its inhibition. By disrupting the AXL signaling network, AXL inhibitors can:

  • Reduce Tumor Cell Proliferation and Survival: By blocking the PI3K-AKT and MAPK pathways, AXL inhibitors directly impede the growth and survival of cancer cells.[4]

  • Inhibit Metastasis: AXL is a key driver of the epithelial-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties.[4] AXL inhibition can reverse EMT, thereby reducing the metastatic potential of tumors.

  • Overcome Drug Resistance: AXL overexpression is a known mechanism of acquired resistance to various cancer therapies, including chemotherapy and other targeted agents.[2][4] Inhibition of AXL can re-sensitize resistant tumors to these treatments, offering a promising combination therapy strategy.[7][8]

  • Modulate the Tumor Microenvironment: AXL signaling has been implicated in creating an immunosuppressive tumor microenvironment.[9] By inhibiting AXL, it is possible to enhance the anti-tumor immune response.[9]

Experimental Validation of AXL Inhibitor Activity

The characterization of a novel AXL inhibitor requires rigorous experimental validation of its biochemical and cellular activity. The following protocols outline standard methodologies for these assessments.

Biochemical Potency: Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated AXL kinase domain.

Protocol:

  • Reagents and Materials: Recombinant human AXL kinase domain, biotinylated peptide substrate, ATP, kinase buffer, HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

  • Assay Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 384-well plate, add the AXL kinase, peptide substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the HTRF detection reagents and incubate in the dark. g. Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Potency: Phospho-AXL Assay

This cell-based assay determines the ability of an inhibitor to block AXL phosphorylation in a cellular context.

Protocol:

  • Cell Line: Select a cancer cell line with high endogenous AXL expression (e.g., A549 NSCLC cells).

  • Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours). c. Stimulate AXL phosphorylation by adding its ligand, GAS6, for a short period (e.g., 15 minutes). d. Lyse the cells and quantify the levels of phosphorylated AXL (p-AXL) and total AXL using a sandwich ELISA or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis: Normalize the p-AXL signal to the total AXL signal for each well. Calculate the percent inhibition of AXL phosphorylation for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for AXL Inhibitor Validation Biochemical Biochemical Assay (Kinase Inhibition) Recombinant_AXL Recombinant AXL Kinase Biochemical->Recombinant_AXL Cellular Cell-Based Assay (Phospho-AXL) Cancer_Cells AXL-Expressing Cancer Cells Cellular->Cancer_Cells Inhibitor_Titration1 Inhibitor Titration Recombinant_AXL->Inhibitor_Titration1 Inhibitor_Titration2 Inhibitor Titration Cancer_Cells->Inhibitor_Titration2 Kinase_Reaction Kinase Reaction (ATP + Substrate) Inhibitor_Titration1->Kinase_Reaction GAS6_Stimulation GAS6 Stimulation Inhibitor_Titration2->GAS6_Stimulation Detection HTRF Detection of Phosphorylation Kinase_Reaction->Detection Lysis_Detection Cell Lysis & p-AXL Detection (ELISA/Luminex) GAS6_Stimulation->Lysis_Detection IC50_Biochem Biochemical IC50 Detection->IC50_Biochem IC50_Cellular Cellular IC50 Lysis_Detection->IC50_Cellular

Caption: Workflow for validating AXL inhibitor potency.

Quantitative Data Summary of Selected AXL Inhibitors

The following table summarizes the reported potency of several AXL inhibitors that have been evaluated in preclinical or clinical studies.

CompoundTypeBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Notes
Bemcentinib (BGB324)Small Molecule Inhibitor<5<25Selective against MER and TYRO3 (>90x and >25x)
CabozantinibSmall Molecule Inhibitor413Multi-kinase inhibitor (also targets MET, VEGFR2)
YW327.6S2Monoclonal AntibodyN/AN/ABlocks GAS6 binding and induces receptor internalization

Data compiled from publicly available sources and scientific literature.[1][9]

Conclusion

AXL inhibitors represent a promising class of targeted therapies with the potential to address significant unmet needs in oncology, particularly in the context of therapeutic resistance and metastasis. A thorough understanding of the AXL signaling pathway and the molecular mechanisms by which these inhibitors exert their effects is paramount for their continued development and successful clinical implementation. The experimental methodologies outlined in this guide provide a robust framework for the preclinical characterization of novel AXL-targeting agents, ensuring the selection of candidates with the highest potential for clinical efficacy.

References

  • What are AXL inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Available from: [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - ACS Publications. (2015-11-20). Available from: [Link]

  • AXL Inhibitors in Oncology Clinical Trials: A Review - PMC. (2025-12-03). Available from: [Link]

  • The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. (2022-03-02). Available from: [Link]

  • Axl Kinase as a Key Target for Oncology: Focus on Small Molecule Inhibitors - AACR Journals. (2014-09-01). Available from: [Link]

  • Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC. (2015-02-01). Available from: [Link]

  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - MDPI. (2023-01-26). Available from: [Link]

  • 509 Potent and selective inhibition Of AXL receptor tyrosine kinase for the treatment of cancer. (2020-12-10). Available from: [Link]

  • Combination therapy – Knowledge and References - Taylor & Francis. (n.d.). Available from: [Link]

  • Precision Combination Therapies Based on Recurrent Oncogenic Coalterations - PubMed. (2022-06-02). Available from: [Link]

Sources

The Structure-Activity Relationship of PF-4136309: A Technical Guide for CCR2 Antagonist Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the CCL2-CCR2 Axis in Disease

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis in the orchestration of monocytic leukocyte recruitment to sites of inflammation.[1][2] This pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in the tumor microenvironment of various cancers.[1][2] Consequently, the development of small molecule antagonists of CCR2 has been a significant focus of therapeutic research. PF-4136309 (also known as INCB8761) emerged from these efforts as a potent, selective, and orally bioavailable CCR2 antagonist.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering insights for researchers and professionals engaged in the development of novel chemokine receptor modulators.

Mechanism of Action: Blocking Monocyte Chemotaxis

This compound exerts its therapeutic effect by binding to CCR2, a G-protein coupled receptor (GPCR), and preventing the binding of its cognate ligand CCL2.[1][2] This competitive antagonism inhibits the downstream signaling cascade that leads to monocyte chemotaxis, thereby reducing the infiltration of these inflammatory cells into tissues.[1] The potency of this compound has been demonstrated across multiple in vitro assays, with IC50 values of 5.2 nM for human CCR2 binding, 3.9 nM in a human monocyte chemotaxis assay, and potent inhibition of CCR2-mediated signaling events such as intracellular calcium mobilization (IC50 = 3.3 nM) and ERK phosphorylation (IC50 = 0.5 nM).[3]

Below is a diagram illustrating the targeted signaling pathway.

CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (on Monocyte) CCL2->CCR2 Binds G_protein G-Protein Activation CCR2->G_protein Activates PF4136309 This compound PF4136309->CCR2 Blocks Ca_Mobilization Intracellular Ca2+ Mobilization G_protein->Ca_Mobilization ERK_Phosphorylation ERK Phosphorylation G_protein->ERK_Phosphorylation Chemotaxis Monocyte Chemotaxis & Infiltration Ca_Mobilization->Chemotaxis Leads to ERK_Phosphorylation->Chemotaxis Leads to

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Core Structure-Activity Relationship of this compound

The discovery of this compound involved systematic modifications of a lead compound to optimize potency, selectivity, and pharmacokinetic properties. The core structure can be dissected into three key regions: the central (S)-3-aminopyrrolidine core, the left-hand side (LHS) 4-hydroxy-4-heteroarylcyclohexyl moiety, and the right-hand side (RHS) acyl group.

The Central (S)-3-Aminopyrrolidine Core: A Stereochemical Imperative

A critical finding in the development of this series was the stereochemistry of the 3-aminopyrrolidine core. In contrast to a predecessor series where the (R)-configuration was optimal, for the this compound series, the (S)-configuration was found to be superior for CCR2 binding.[1][3] This highlights the precise three-dimensional arrangement required for effective interaction with the receptor binding pocket.

Left-Hand Side (LHS) Modifications: Balancing Potency and Properties

The LHS 4-hydroxy-4-heteroarylcyclohexyl group plays a crucial role in the molecule's interaction with CCR2 and its overall developability profile.

  • 4-Hydroxy Group: The introduction of a hydroxyl group at the 4-position of the cyclohexyl ring was a key modification. While a slight decrease in binding affinity was observed initially, this change was instrumental in mitigating hERG activity and reducing intrinsic clearance, both critical parameters for drug safety and metabolism.[1]

  • Heteroaryl Substituent: The nature of the heteroaryl group at the 4-position of the cyclohexyl ring significantly impacts potency. The 5-(pyrimidin-2-yl)pyridin-2-yl moiety present in this compound was found to be optimal. SAR studies revealed that substitutions at the 4- or 6-position of the 2-pyridyl ring were detrimental to binding affinity.[3] Conversely, substitution at the 5-position with groups like methyl could slightly improve binding and significantly enhance chemotaxis inhibitory activity.[3]

Right-Hand Side (RHS) Acyl Group: Fine-Tuning Activity and Selectivity

The RHS of the molecule, the N-acyl substituent on the 3-aminopyrrolidine, also contributes significantly to the overall activity. The 3-(trifluoromethyl)benzamide group in this compound was identified through optimization of this region. This moiety is believed to occupy a hydrophobic pocket within the CCR2 binding site.

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR data for key analogs of this compound, illustrating the impact of structural modifications on CCR2 antagonism.

CompoundLHS Modification (at 4-position of cyclohexyl)RHS ModificationCCR2 Binding IC50 (nM)Chemotaxis IC50 (nM)
This compound (17) 4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)3-(trifluoromethyl)benzamide5.23.9
Analog 7 4-hydroxy-4-(pyridin-2-yl)3-(trifluoromethyl)benzamide2352
Analog 12 4-hydroxy-4-(5-methylpyridin-2-yl)3-(trifluoromethyl)benzamide1515
Analog 16 4-hydroxy-4-(5-(pyrazin-2-yl)pyridin-2-yl)3-(trifluoromethyl)benzamide5.34.1

Data synthesized from the primary discovery publication.[3]

Molecular Basis of this compound Binding to CCR2

Recent molecular modeling and docking studies have provided valuable insights into the binding mode of this compound within the orthosteric pocket of CCR2.[6] These studies help to rationalize the observed SAR at a molecular level.

This compound is predicted to occupy a binding site that extends into both the major and minor subpockets of the receptor.[6] Key interactions include:

  • Hydrogen Bonding: The hydroxyl group on the cyclohexyl ring and the amide linker are likely involved in hydrogen bonding interactions with polar residues within the binding pocket.

  • Hydrophobic Interactions: The trifluoromethylphenyl group of the RHS is predicted to be situated in a hydrophobic pocket, explaining the importance of this lipophilic moiety.

  • Aromatic Interactions: The pyridyl and pyrimidinyl rings of the LHS are likely engaged in pi-stacking or other aromatic interactions with aromatic residues in the receptor.

The (S)-stereochemistry of the central pyrrolidine ring is crucial for correctly orienting the LHS and RHS moieties to engage with their respective subpockets within the receptor.

cluster_0 This compound cluster_1 CCR2 Binding Pocket LHS LHS (4-hydroxy-4-heteroarylcyclohexyl) Core Core ((S)-3-aminopyrrolidine) Major_Pocket Major Subpocket LHS->Major_Pocket Aromatic Interactions RHS RHS (3-(trifluoromethyl)benzamide) Minor_Pocket Minor Subpocket Core->Minor_Pocket Orienting Scaffold Hydrophobic_Pocket Hydrophobic Pocket RHS->Hydrophobic_Pocket Hydrophobic Interactions

Caption: A logical diagram illustrating the interaction of this compound's key structural components with the CCR2 binding pocket.

Experimental Protocols for SAR Evaluation

The determination of the SAR for this compound and its analogs relies on robust and reproducible in vitro assays. Below are representative protocols for a CCR2 radioligand binding assay and a monocyte chemotaxis assay.

Experimental Workflow: From Synthesis to Biological Evaluation

cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start_Mat Starting Materials Intermediates Key Intermediates ((S)-3-aminopyrrolidine) Start_Mat->Intermediates Final_Cmpd Final Compound (e.g., this compound analog) Intermediates->Final_Cmpd Binding_Assay CCR2 Binding Assay Final_Cmpd->Binding_Assay Test Functional_Assay Functional Assays (Chemotaxis, Ca2+ flux) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis & Iteration Functional_Assay->SAR_Analysis cluster_synthesis cluster_synthesis SAR_Analysis->cluster_synthesis Design Next Generation

Caption: A representative workflow for the synthesis and biological evaluation of this compound analogs to establish SAR.

Protocol 1: CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

  • Radioligand: [125I]-CCL2

  • Test compounds (e.g., this compound and analogs)

  • Non-specific binding control (a high concentration of a known CCR2 antagonist)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hCCR2 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add membrane preparation, radioligand ([125I]-CCL2 at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Monocyte Chemotaxis Assay

This assay measures the ability of test compounds to inhibit the migration of monocytes towards a chemoattractant (CCL2).

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL2

  • Test compounds

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture and harvest monocytic cells.

    • Label the cells with a fluorescent dye according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay medium.

  • Assay Setup:

    • In the lower chamber of the chemotaxis plate, add assay medium containing CCL2.

    • In control wells, add assay medium without CCL2.

    • In the upper chamber (the insert), add the fluorescently labeled cell suspension.

    • Add varying concentrations of the test compound to the upper and/or lower chambers.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).

  • Quantification:

    • After incubation, carefully remove the upper chamber.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of chemotaxis inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Pharmacokinetics and Clinical Development

This compound exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.[3] In rats and dogs, it is rapidly absorbed with moderate half-life.[3] These promising preclinical data supported its advancement into human clinical trials for various inflammatory conditions and cancer.[7] While the clinical development of this compound has faced challenges, the knowledge gained from its SAR and clinical evaluation continues to inform the design of next-generation CCR2 antagonists.

Conclusion

The structure-activity relationship of this compound provides a compelling case study in modern medicinal chemistry. The optimization of a lead compound through systematic structural modifications, guided by a deep understanding of the interplay between chemical structure, biological activity, and pharmacokinetic properties, led to the identification of a potent and selective CCR2 antagonist. The insights gleaned from the SAR of this compound, further illuminated by molecular modeling studies, offer a valuable roadmap for the continued exploration of the CCR2 target and the development of novel therapeutics for a range of diseases driven by monocytic inflammation.

References

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. [Link]

  • Brodmerkel, C. M., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PubMed, [Link]

  • Nywening, T. M., et al. (2016). Targeting tumour-associated macrophages with a CCR2 inhibitor in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic cancer: a single-centre, open-label, dose-finding, phase 1b trial. The Lancet Oncology, 17(5), 651–662. [Link]

  • National Center for Biotechnology Information. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PubMed Central. [Link]

  • National Cancer Institute. (n.d.). CCR2 antagonist PF-04136309. NCI Drug Dictionary. [Link]

  • Zheng, Y., et al. (2016). Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists. Nature, 540(7633), 458–461. [Link]

  • Nywening, T. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs, 37(6), 1216–1224. [Link]

  • O'Connor, C., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. [Link]

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An In-depth Technical Guide to PF-4136309: Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] CCR2 is a G-protein coupled receptor (GPCR) that plays a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation.[5][6] Its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a key chemokine involved in a multitude of inflammatory and autoimmune diseases.[5] By blocking the CCL2/CCR2 signaling axis, this compound presents a promising therapeutic strategy for conditions where macrophage-driven pathology is a key factor, including certain cancers and inflammatory disorders.[2][7] This guide provides a detailed technical overview of the mechanism of action, binding affinity, and methodologies for assessing the target engagement of this compound.

Mechanism of Action: Antagonism of the CCL2/CCR2 Signaling Axis

The therapeutic effect of this compound is derived from its direct competition with the endogenous ligand CCL2 for binding to the CCR2 receptor. Under pathological conditions, elevated expression of CCL2 at disease sites triggers the recruitment of CCR2-expressing monocytes from the bloodstream.[5] Upon extravasation into tissues, these monocytes differentiate into macrophages, which can contribute to tissue damage and disease progression.

This compound acts as a competitive antagonist, binding to CCR2 and preventing the conformational changes necessary for receptor activation by CCL2.[2][6] This blockade inhibits downstream signaling cascades, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK), which are critical for directed cell migration (chemotaxis).[1][5] The high affinity and selectivity of this compound for CCR2 ensure a focused disruption of this pro-inflammatory pathway.

CCR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates This compound This compound This compound->CCR2 Blocks PLC Phospholipase C (PLC) G_Protein->PLC ERK_Activation ERK Phosphorylation G_Protein->ERK_Activation IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca2+ Mobilization IP3_DAG->Ca_Mobilization Chemotaxis Monocyte Chemotaxis & Migration Ca_Mobilization->Chemotaxis ERK_Activation->Chemotaxis

Figure 1: Simplified signaling pathway of the CCL2/CCR2 axis and its inhibition by this compound.

Binding Affinity and Potency of this compound

The efficacy of a small molecule inhibitor is fundamentally linked to its binding affinity for the intended target. This compound demonstrates high potency against CCR2 across multiple species.[1][3] The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce a biological activity by half, is a key metric for quantifying potency.

Extensive in vitro studies have characterized the potent antagonistic activity of this compound. These studies have shown that it effectively inhibits CCL2 binding and subsequent functional responses in the nanomolar range.[5] Furthermore, this compound has been shown to be highly selective for CCR2, with no significant activity against a broad panel of other GPCRs, ion channels, and transporters at concentrations up to 1 µM.[2][5]

Assay Type Species IC50 Value (nM) Reference
CCR2 Binding Affinity Human5.2[1][3][5]
Mouse17[1][3][5]
Rat13[1][3][5]
Chemotaxis Inhibition Human3.9[1][5]
Mouse16[1][5]
Rat2.8[1][5]
Calcium Mobilization Human3.3[1][5]
ERK Phosphorylation Human0.5[1][5]
Whole Blood Assay Human19[1][5]

Table 1: In Vitro Potency and Binding Affinity of this compound

Methodologies for Determining Target Engagement and Binding Affinity

To rigorously characterize the interaction of this compound with CCR2, a combination of biochemical and cell-based assays is employed. These assays are crucial for confirming direct target binding and quantifying the functional consequences of this interaction in a cellular context.

Experimental Protocol: Competitive Radioligand Binding Assay

This biochemical assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the human CCR2 receptor.

Materials:

  • Membrane preparations from cells stably expressing human CCR2.

  • Radiolabeled CCL2 (e.g., [125I]-CCL2).

  • This compound.

  • Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, combine the CCR2-expressing cell membranes, a fixed concentration of [125I]-CCL2, and the various concentrations of this compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CCL2).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound 1. Prepare Serial Dilution of this compound Incubate 3. Incubate Components in 96-well Plate Prep_Compound->Incubate Prep_Reagents 2. Prepare Reagents: - CCR2 Membranes - [125I]-CCL2 Prep_Reagents->Incubate Filter 4. Filter and Wash to Separate Bound and Unbound Ligand Incubate->Filter Count 5. Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate 6. Calculate Specific Binding Count->Calculate Plot 7. Plot Dose-Response Curve Calculate->Plot Determine_IC50 8. Determine IC50 and Ki Values Plot->Determine_IC50

Figure 2: General workflow for a competitive radioligand binding assay to determine binding affinity.

Cell-Based Functional Assays for Target Engagement

While binding assays confirm direct interaction, functional assays are essential to demonstrate that this binding translates into a biological effect. For this compound, key functional assays include:

  • Chemotaxis Assays: These assays measure the ability of this compound to inhibit the migration of CCR2-expressing cells (e.g., human monocytes or cell lines like THP-1) towards a CCL2 gradient.

  • Calcium Mobilization Assays: Upon CCL2 binding, CCR2 activation leads to a transient increase in intracellular calcium. Fluorometric assays using calcium-sensitive dyes can quantify the inhibitory effect of this compound on this signaling event.[1][5]

  • ERK Phosphorylation Assays: As a downstream event in the CCR2 signaling cascade, the phosphorylation of ERK can be measured by techniques such as Western blotting or flow cytometry to assess the inhibitory activity of this compound.[1][5][8]

Conclusion

This compound is a well-characterized, high-affinity antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive blockade of the CCL2/CCR2 signaling axis, a key pathway in inflammatory cell recruitment. The nanomolar potency and high selectivity of this compound have been robustly demonstrated through a suite of in vitro binding and functional assays. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other small molecule antagonists, which is fundamental to the advancement of targeted therapies for inflammatory diseases and oncology.

References

  • National Center for Biotechnology Information. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer. [Link]

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  • National Center for Biotechnology Information. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. [Link]

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The Biological Role of CCR2 Inhibition by PF-4136309: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Nexus of Inflammation and Disease

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis in the orchestration of immune cell trafficking. This pathway is a master regulator of monocyte and macrophage recruitment from the bone marrow to sites of inflammation and tissue injury.[1][2][3] While essential for host defense, dysregulation of the CCL2/CCR2 axis is a key driver in the pathogenesis of a wide spectrum of chronic inflammatory and fibrotic diseases, as well as cancer.[4][5] Consequently, the targeted inhibition of CCR2 has emerged as a compelling therapeutic strategy.

This technical guide provides an in-depth exploration of the biological role of CCR2 inhibition through the lens of PF-4136309 (also known as INCB8761), a potent and selective small molecule antagonist of CCR2.[3][6][7] We will delve into the molecular mechanisms of action, detail robust experimental protocols for its characterization, and contextualize its therapeutic potential in various disease models. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic target and the pharmacological tools used to investigate it.

Molecular Profile and Mechanism of Action of this compound

This compound is an orally bioavailable antagonist that exhibits high affinity and selectivity for human CCR2.[3][6] Its primary mechanism of action is the direct competitive inhibition of CCL2 binding to CCR2, thereby preventing receptor activation and subsequent downstream signaling.[6][8] This blockade effectively abrogates the chemotactic signals that drive the migration of CCR2-expressing cells, primarily monocytes and macrophages, to pathological sites.[3][8]

Pharmacological Attributes:

The potency of this compound has been extensively characterized in a variety of in vitro assays, demonstrating its efficacy across multiple species.

Parameter Species Assay Type Value (IC50) Reference
CCR2 Binding HumanRadioligand Binding5.2 nM[3][9]
MouseRadioligand Binding17 nM[9]
RatRadioligand Binding13 nM[9]
Chemotaxis HumanMonocyte Migration3.9 nM[9]
MouseMonocyte Migration16 nM[9]
RatMonocyte Migration2.8 nM[9]
Signaling HumanCalcium Mobilization3.3 nM[9]
HumanERK Phosphorylation0.5 nM[9]
hERG Inhibition HumanPatch Clamp20 µM[3][9]

The CCL2/CCR2 Signaling Cascade and its Interruption by this compound

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events crucial for cellular responses like migration, survival, and differentiation.[2] this compound, by occupying the ligand-binding pocket of CCR2, prevents these downstream effects.

CCL2_CCR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi/Gβγ CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PF4136309 This compound PF4136309->CCR2 Inhibition PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Migration Cell Migration & Survival Ca_release->Migration PKC->Migration Akt Akt PI3K->Akt Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration CCL2 CCL2 CCL2->CCR2 Binding

Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Biological Roles of CCR2 Inhibition in Disease Models

The therapeutic potential of this compound stems from its ability to modulate the inflammatory microenvironment in a variety of pathological conditions.

Oncology: Remodeling the Tumor Microenvironment

In numerous cancers, including pancreatic ductal adenocarcinoma (PDAC), tumor-associated macrophages (TAMs) are recruited via the CCL2/CCR2 axis and contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, metastasis, and chemoresistance.[10][11]

  • Mechanism: Inhibition of CCR2 with this compound has been shown to block the recruitment of inflammatory monocytes, the precursors to TAMs, to the tumor site.[12] This depletion of TAMs can lead to enhanced anti-tumor immunity and increased efficacy of conventional chemotherapies.[11][13]

  • Clinical Evidence: A phase 1b study in patients with metastatic PDAC demonstrated that PF-04136309 in combination with nab-paclitaxel and gemcitabine led to a decrease in circulating CD14+CCR2+ inflammatory monocytes.[10] However, the study also raised concerns about potential synergistic pulmonary toxicity and did not show a significant efficacy signal above the standard chemotherapy regimen.[10]

Fibrotic Diseases: Attenuating Tissue Remodeling

The CCL2/CCR2 pathway plays a pivotal role in the pathogenesis of fibrosis in multiple organs, including the liver, lungs, and kidneys, by recruiting and activating pro-fibrotic macrophages.[1][4]

  • Mechanism: By blocking the influx of these inflammatory cells, CCR2 inhibition can reduce the production of pro-fibrotic mediators and attenuate the excessive deposition of extracellular matrix that characterizes fibrosis.[1]

Atherosclerosis: Reducing Plaque Inflammation

Atherosclerosis is a chronic inflammatory disease of the arterial wall, where the recruitment of monocytes and their subsequent differentiation into macrophages and foam cells is a key pathological event.[5]

  • Mechanism: The CCL2/CCR2 axis is a major driver of this monocyte recruitment into atherosclerotic plaques.[5] Inhibition of this pathway has been shown in preclinical models to reduce lesion size and macrophage accumulation within the arterial wall, suggesting a potential atheroprotective effect.

Experimental Protocols for the In Vitro Characterization of this compound

The following protocols provide a framework for the in vitro assessment of CCR2 antagonists like this compound.

Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Principle: A transwell system is utilized, where cells are placed in the upper chamber and a chemoattractant (CCL2) is in the lower chamber. The number of cells that migrate through the porous membrane is quantified.

Step-by-Step Methodology:

  • Cell Preparation: Culture a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary human monocytes. On the day of the assay, harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in serum-free media.

  • Assay Setup:

    • Add CCL2 (e.g., 10 nM) to the lower wells of a 96-well transwell plate.

    • In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the cell/compound mixture to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Remove the upper inserts.

    • Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis A 1. Prepare CCR2+ cells E 5. Pre-incubate cells with this compound A->E B 2. Prepare this compound dilutions B->E C 3. Prepare CCL2 chemoattractant D 4. Add CCL2 to lower chamber C->D F 6. Add cell mixture to upper chamber D->F E->F G 7. Incubate 2-4 hours F->G H 8. Quantify migrated cells in lower chamber G->H I 9. Calculate % inhibition and IC50 H->I

Figure 2: Workflow for a CCR2 chemotaxis assay.

Calcium Mobilization Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium release, a key downstream signaling event of CCR2 activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon CCL2 stimulation, intracellular calcium levels rise, leading to an increase in fluorescence, which is blocked by an antagonist.

Step-by-Step Methodology:

  • Cell Preparation: Seed CCR2-expressing cells (e.g., HEK293 cells stably expressing CCR2) into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 1 hour at 37°C, protected from light.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add various concentrations of this compound or vehicle control to the wells.

  • Fluorescence Reading:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Continue to record the fluorescence signal for 2-3 minutes.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

ERK Phosphorylation Assay

This assay assesses the inhibition of the MAPK/ERK pathway, another important downstream signaling cascade of CCR2.

Principle: The phosphorylation of ERK (p-ERK) is a marker of pathway activation. The levels of p-ERK are measured by Western blot or a cell-based ELISA.

Step-by-Step Methodology (Western Blot):

  • Cell Treatment:

    • Culture CCR2-expressing cells to near confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with different concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with CCL2 for 5-10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal.

    • Calculate the percentage of inhibition and determine the IC50.

In Vivo Evaluation of this compound

Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a CCR2 antagonist.

Pharmacokinetic Studies

PK studies in animal models (e.g., rats, dogs) are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[3] Key parameters measured include bioavailability, half-life, clearance, and volume of distribution.[3]

Parameter Rat Dog Reference
Oral Bioavailability 78%78%[3]
Half-life (IV) 2.5 h2.4 h[3][9]
Tmax (Oral) 1.2 h0.25 h[3][9]
Efficacy in a Murine Model of Peritonitis

A common in vivo model to assess the anti-inflammatory effects of CCR2 inhibitors is thioglycollate-induced peritonitis in mice.

Protocol Outline:

  • Acclimatization: Acclimate male C57BL/6 mice for at least one week.

  • Dosing: Administer this compound or vehicle orally at a predetermined dose and time point before the inflammatory challenge.

  • Induction of Peritonitis: Inject 1 mL of 3% thioglycollate solution intraperitoneally into each mouse.

  • Cell Recruitment Analysis: At a specified time point (e.g., 24 or 72 hours) post-injection, euthanize the mice and perform a peritoneal lavage with PBS.

  • Cell Counting and Phenotyping:

    • Determine the total number of cells in the peritoneal lavage fluid.

    • Use flow cytometry to identify and quantify different immune cell populations, particularly inflammatory monocytes (Ly6C^high) and macrophages.

  • Data Analysis: Compare the number of recruited inflammatory cells in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective CCR2 antagonist that has served as an invaluable tool for elucidating the biological roles of the CCL2/CCR2 signaling axis. Its ability to inhibit the recruitment of monocytes and macrophages has demonstrated therapeutic potential across a range of preclinical models of inflammation, fibrosis, and cancer. While clinical development has faced challenges, the foundational understanding gained from studying compounds like this compound continues to inform the development of next-generation CCR2 inhibitors and combination therapies. The intricate role of the CCL2/CCR2 pathway in orchestrating the immune landscape of various diseases ensures that it will remain a high-priority target for future drug discovery efforts.

References

  • Nywening, T. M., et al. (2020). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs, 38(3), 800–811. [Link]

  • Zhang, L., et al. (2024). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology, 15, 1497026. [Link]

  • Linehan, D. C., et al. (2016). Immune-stimulating combination promotes response in locally advanced pancreatic cancer. The Lancet Oncology, 17(5), e180. [Link]

  • Wang, L., et al. (2023). Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications. Frontiers in Immunology, 14, 1192567. [Link]

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. [Link]

  • Sanford, D. E., et al. (2013). Targeting tumor-associated macrophages with a CCR2 antagonist impairs tumor growth and metastasis in a murine model of pancreatic cancer. PloS One, 8(7), e66078. [Link]

  • Nywening, T. M., et al. (2017). Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer. Journal for ImmunoTherapy of Cancer, 5(1), 72. [Link]

  • Wu, M., et al. (2023). Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting. International Journal of Biological Sciences, 19(13), 4099–4114. [Link]

  • Georgakis, M. K., et al. (2022). Pharmacological Targeting of the CCL2/CCR2 Axis for Atheroprotection: A Meta-Analysis of Preclinical Studies. Arteriosclerosis, Thrombosis, and Vascular Biology, 42(5), e120–e138. [Link]

  • National Cancer Institute. (n.d.). Definition of CCR2 antagonist PF-04136309. NCI Drug Dictionary. Retrieved from [Link]

  • AdisInsight. (2023). PF 4136309. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (n.d.). Phase 1b/2 Study of PF-04136309 in Combination with Gemcitabine and Nab-paclitaxel in Patients with Previously Untreated Metastatic Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the CCL2/CCR2 axis and its associated signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the CCL2-CCR2 axis and its signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the CCL2/CCR2 axis activating Hh signaling. Retrieved from [Link]

  • Pathway Figure OCR. (n.d.). Schematic diagram of the CCL2/CCR2 axis activating Hh signaling. Retrieved from [Link]

  • PubMed. (2011). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. Retrieved from [Link]

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The Selective Profile of PF-4136309: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the selectivity profile of PF-4136309 (also known as INCB8761), a potent and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound as a tool for preclinical research or therapeutic development.

Introduction: The Rationale for Targeting CCR2

The chemokine receptor CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis in the recruitment of monocytes and macrophages to sites of inflammation and tissue injury.[1] This pathway is implicated in the pathogenesis of a wide range of diseases, including inflammatory and autoimmune disorders, neuropathic pain, and cancer.[1][2] By blocking the interaction between CCL2 and CCR2, the migration and infiltration of these immune cells can be attenuated, offering a promising therapeutic strategy.[2]

This compound is a small molecule antagonist that specifically binds to CCR2, preventing its activation by CCL2 and subsequently inhibiting downstream signaling events.[2][3] Its high potency and oral bioavailability make it a valuable tool for investigating the role of the CCL2/CCR2 axis in various disease models.[4][5] For any pharmacological tool or therapeutic candidate, a thorough understanding of its selectivity is paramount. This guide focuses on the selectivity profile of this compound over other chemokine receptors and provides insights into the experimental methodologies used to determine this specificity.

The CCR2 Signaling Cascade and Mechanism of this compound Action

CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and certain lymphocyte populations.[6] The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A simplified representation of this cascade and the inhibitory action of this compound is depicted below.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates G_protein Gαi Protein Activation CCR2->G_protein Conformational Change PF4136309 This compound PF4136309->CCR2 Antagonizes Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization ERK_phos ERK Phosphorylation G_protein->ERK_phos Chemotaxis Chemotaxis & Cell Migration Ca_mobilization->Chemotaxis ERK_phos->Chemotaxis

Caption: Simplified CCR2 signaling pathway and the antagonistic action of this compound.

Upon activation, CCR2 primarily couples to Gαi proteins, which leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[3] These signaling cascades are crucial for initiating cellular responses such as chemotaxis, which is the directed migration of cells towards a chemical gradient.[6] this compound acts as a competitive antagonist, binding to CCR2 and preventing the binding of CCL2, thereby blocking the initiation of this signaling cascade.[2]

Selectivity Profile of this compound

The utility of a chemical probe or drug candidate is critically dependent on its selectivity for the intended target. This compound has demonstrated high selectivity for CCR2.

Potency Against CCR2

This compound is a potent antagonist of human, mouse, and rat CCR2, as demonstrated in various in vitro assays.[3][7] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Assay Type IC50 (nM) Reference
Human CCR2Radioligand Binding5.2[3]
Human CCR2Chemotaxis3.9[3]
Human CCR2Calcium Mobilization3.3[3]
Human CCR2ERK Phosphorylation0.5[3]
Mouse CCR2Radioligand Binding17[8]
Rat CCR2Radioligand Binding13[8]

Table 1: In vitro potency of this compound against human, mouse, and rat CCR2.

Selectivity Over Other Receptors

Extensive screening has revealed that this compound is highly selective for CCR2. In a broad panel screening, the compound showed no significant inhibitory activity at a concentration of 1 µM against over 50 targets, including other chemokine receptors, ion channels, and transporters.[6] This represents a selectivity window of nearly 200-fold when compared to its IC50 for human CCR2.[3][6]

Receptor Family Specific Receptors Tested (Partial List) Activity at 1 µM Reference
Chemokine ReceptorsCCR1, CCR3, CCR5, CXCR3, CXCR5No significant inhibition[6]
Other GPCRsVariousNo significant inhibition[6]
Ion ChannelsVariousNo significant inhibition[6]
TransportersVariousNo significant inhibition[6]

Table 2: Selectivity of this compound against a panel of off-target receptors.

Furthermore, this compound displays weak activity against the hERG potassium channel, with an IC50 of 20 µM, which is a favorable characteristic in terms of cardiac safety.[3] It is also not a significant inhibitor of major cytochrome P450 (CYP) isozymes, with IC50 values greater than 30 µM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[3]

Experimental Protocols for Assessing Selectivity

The determination of a compound's selectivity profile relies on a battery of well-defined in vitro assays. The following sections outline the principles and methodologies for key experiments used to characterize CCR2 antagonists like this compound.

Selectivity_Workflow start Test Compound (this compound) binding_assay Radioligand Binding Assay (Primary Screen) start->binding_assay functional_assays Functional Assays (Secondary Screen) binding_assay->functional_assays Confirm Activity selectivity_panel Broad Selectivity Panel Screening binding_assay->selectivity_panel Assess Off-Target Effects chemotaxis Chemotaxis Assay functional_assays->chemotaxis ca_flux Calcium Mobilization Assay functional_assays->ca_flux conclusion Determine Potency & Selectivity Profile chemotaxis->conclusion ca_flux->conclusion selectivity_panel->conclusion

Caption: Experimental workflow for assessing the selectivity of a CCR2 antagonist.

Radioligand Binding Assay

Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor. It is a robust method for determining the binding affinity (Ki) or IC50 of a compound.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line stably expressing the chemokine receptor of interest (e.g., HEK293 cells transfected with human CCR2).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

Principle: This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary monocytes or use a monocytic cell line (e.g., THP-1) that endogenously expresses CCR2.

  • Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating an upper and a lower chamber.

  • Chemoattractant: Add a solution containing a known concentration of CCL2 to the lower chamber.

  • Cell Treatment: In the upper chamber, add the cell suspension that has been pre-incubated with varying concentrations of this compound.

  • Incubation: Incubate the chamber for a sufficient time to allow for cell migration through the membrane.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a microscope or by using a fluorescent dye and a plate reader.

  • Data Analysis: Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC50.

Calcium Mobilization Assay

Principle: This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.

Step-by-Step Methodology:

  • Cell Loading: Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Compound Addition: Add varying concentrations of this compound to the cells and incubate.

  • Agonist Stimulation: Stimulate the cells by adding a constant concentration of CCL2.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of this compound by comparing the peak fluorescence in the presence of the compound to the control (agonist alone). Calculate the IC50 from the dose-response curve.

Conclusion

This compound is a potent and highly selective antagonist of the chemokine receptor CCR2. Its robust in vitro activity against human, mouse, and rat CCR2, combined with an excellent selectivity profile against a broad range of other receptors, makes it an invaluable tool for preclinical research. The experimental protocols outlined in this guide provide a framework for researchers to independently verify its selectivity and to characterize other novel chemokine receptor modulators. The well-defined pharmacological profile of this compound provides a solid foundation for its use in elucidating the complex roles of the CCL2/CCR2 axis in health and disease.

References

  • Shin, N., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. Retrieved from [Link]

  • Nybiga, J. M., et al. (2019). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). This compound | CCR2 antagonist | Buy from Supplier AdooQ®. Retrieved from [Link]

Sources

In vitro characterization of PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of PF-4136309, a Potent and Selective CCR2 Antagonist

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of the CCL2/CCR2 pathway is implicated in a host of chronic inflammatory and autoimmune diseases, as well as in the tumor microenvironment where it facilitates the recruitment of tumor-associated macrophages that can promote tumor growth.[3][4] This central role makes CCR2 an attractive therapeutic target for intervention.

This compound (also known as INCB8761) is a potent, selective, and orally bioavailable small molecule antagonist of CCR2.[1][5] It functions by directly competing with CCL2 for binding to the receptor, thereby inhibiting downstream signaling and the subsequent chemotactic response of immune cells.[2][3] This guide provides a comprehensive technical overview of the essential in vitro assays and methodologies used to define the pharmacological profile of this compound, offering field-proven insights into the experimental choices and data interpretation that validate its mechanism, potency, and selectivity.

Section 1: Elucidating the Mechanism of Action - The CCL2/CCR2 Signaling Cascade

From a mechanistic standpoint, it is crucial to understand the signaling events initiated by CCL2 binding to CCR2 to select the appropriate assays for characterizing an antagonist. CCR2 is a G-protein-coupled receptor (GPCR) predominantly expressed on monocytes.[1] Ligand binding triggers a conformational change, leading to the activation of heterotrimeric G-proteins. This initiates a cascade of intracellular events, most notably the mobilization of intracellular calcium (Ca²⁺) and the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][6] The culmination of this signaling is a directed cellular migration, or chemotaxis, towards the CCL2 gradient.

This compound exerts its effect at the apex of this cascade by physically occupying the ligand-binding site on the CCR2 receptor, preventing the initiation of these downstream signals.

CCR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates Ca_Mobilization Intracellular Ca²⁺ Mobilization G_Protein->Ca_Mobilization ERK_Pathway ERK Phosphorylation (MAPK Pathway) G_Protein->ERK_Pathway Chemotaxis Chemotaxis (Cell Migration) Ca_Mobilization->Chemotaxis ERK_Pathway->Chemotaxis PF4136309 This compound PF4136309->CCR2 Blocks Binding Cellular Assay Workflow cluster_assays Functional Readouts start CCR2-Expressing Cells + CCL2 Stimulation + this compound Ca_Assay Calcium Mobilization (Proximal Signaling) start->Ca_Assay Measures ERK_Assay p-ERK Levels (Downstream Signaling) start->ERK_Assay Measures Chemotaxis_Assay Cell Migration (Physiological Endpoint) start->Chemotaxis_Assay Measures WBA_Assay Whole Blood Assay (Physiological Matrix) start->WBA_Assay Measures

Figure 2: Experimental workflow for the cellular characterization of this compound.

Experiment 2: Calcium Mobilization Assay

Expertise & Experience: Measuring intracellular calcium flux is a direct and rapid readout of Gαq-coupled GPCR activation. Its high-throughput nature makes it an excellent primary screen for functional antagonism.

Protocol:

  • Cell Plating: Seed CCR2-expressing cells (e.g., THP-1 monocytes or a transfected cell line) into a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a suitable buffer. The "AM" ester group facilitates cell entry, where intracellular esterases cleave it, trapping the active dye.

  • Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to CCR2 before stimulation.

  • Stimulation and Detection: Use an automated fluorescence plate reader (e.g., a FLIPR instrument) to measure the baseline fluorescence. The instrument then injects a solution of CCL2 (at a concentration that elicits a sub-maximal response, e.g., EC₈₀) into all wells simultaneously while continuously recording the fluorescence intensity.

  • Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition for each this compound concentration relative to the CCL2-only control and determine the IC₅₀.

Experiment 3: ERK Phosphorylation Assay

Expertise & Experience: Assessing a downstream event like ERK phosphorylation provides a secondary, corroborating measure of pathway inhibition. This confirms that the antagonist's effect propagates through the signaling cascade.

Protocol:

  • Cell Culture and Starvation: Culture CCR2-expressing cells and then serum-starve them for several hours to reduce basal ERK phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

  • Ligand Stimulation: Stimulate the cells with CCL2 for a short period (e.g., 5-10 minutes), which is the typical peak time for ERK phosphorylation.

  • Cell Lysis: Immediately lyse the cells to preserve the phosphorylation state of the proteins.

  • Detection: Quantify the levels of phosphorylated ERK (p-ERK) and total ERK (as a loading control) using a sensitive immunoassay such as an in-cell ELISA (e.g., HTRF) or Western blotting.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against the this compound concentration to calculate the IC₅₀.

Experiment 4: Chemotaxis Assay

Expertise & Experience: This is the most physiologically relevant cellular assay, as it directly measures the inhibition of directed cell migration—the key biological function of the CCL2/CCR2 axis.

Protocol:

  • Assay Setup: Use a transwell migration system (e.g., a Boyden chamber) with a porous membrane (typically 3-5 µm pores for monocytes) separating an upper and lower chamber.

  • Chemoattractant: Add CCL2 to the lower chamber to establish a chemical gradient.

  • Cell Preparation: Resuspend primary human monocytes or THP-1 cells in assay medium containing serial dilutions of this compound.

  • Migration: Add the cell suspension to the upper chamber and incubate for several hours (e.g., 2-4 hours) to allow for cell migration through the membrane towards the CCL2 in the lower chamber.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or by staining the cells on the underside of the membrane and measuring the signal.

  • Data Analysis: Determine the IC₅₀ by plotting the percentage of inhibition of migration versus the this compound concentration.

Experiment 5: Human Whole Blood Assay

Expertise & Experience: Conducting the assay in whole blood provides a more translationally relevant assessment of potency. It accounts for the effects of plasma protein binding, which can reduce the free fraction of a compound available to interact with its target. This compound has a free fraction of 23% in human serum, making this a crucial validation step. [1] Protocol:

  • Blood Collection: Obtain fresh human whole blood using an anticoagulant (e.g., heparin).

  • Compound Addition: Add serial dilutions of this compound directly to the whole blood samples and incubate.

  • Stimulation: Add CCL2 to stimulate a CCR2-mediated response, such as chemotaxis or the activation of specific cell surface markers on monocytes.

  • Readout: Measure the chosen endpoint. For example, a chemotaxis assay can be adapted for use with whole blood, or flow cytometry can be used to measure changes in monocyte activation markers.

  • Data Analysis: Calculate the IC₅₀ in this complex matrix. A rightward shift in potency compared to buffer-based assays is expected due to protein binding.

Data Presentation:

Functional AssaySpeciesIC₅₀ (nM)
Calcium MobilizationHuman3.3 [1][6]
ERK PhosphorylationHuman0.5 [1][6]
ChemotaxisHuman3.9 [1][6]
ChemotaxisMouse16.0 [6]
ChemotaxisRat2.8 [6]
Whole Blood AssayHuman19.0 [1][6]
Table 2: Functional antagonistic potency of this compound in cellular assays.

Section 4: Selectivity and Safety Profiling

A therapeutically viable drug candidate must not only be potent but also highly selective for its intended target to minimize the risk of off-target effects. The following in vitro assays are critical for establishing the selectivity and safety profile of this compound.

Experiment 6: Broad Target Selectivity Panel

Expertise & Experience: To ensure target specificity, it is standard practice to screen the compound against a large, diverse panel of other biologically relevant targets. This proactively identifies potential liabilities. This compound was tested at a concentration of 1 µM, a concentration several orders of magnitude higher than its CCR2 IC₅₀, providing a stringent test of selectivity. [1] Methodology: The compound is submitted to a specialized contract research organization (CRO) for screening against a panel of >50 targets, including other chemokine receptors (CCR1, CCR3, CCR5, etc.), GPCRs, ion channels, and transporters. The standard output is the percentage of inhibition at the tested concentration. Results showed no significant inhibitory activity, confirming high selectivity for CCR2. [1]

Experiment 7: hERG Liability Assessment

Expertise & Experience: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Therefore, early assessment of hERG activity is a critical safety checkpoint in drug development. The automated patch-clamp assay is the industry gold standard.

Protocol:

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology: Using an automated patch-clamp system, establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG potassium current.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound and measure the corresponding inhibition of the hERG current.

  • Data Analysis: Calculate the IC₅₀ value. This compound inhibited the hERG current with an IC₅₀ of 20 µM. [1][6]This value is over 3,800-fold higher than its human CCR2 binding IC₅₀, indicating a very low risk of cardiac toxicity.

Experiment 8: Cytochrome P450 (CYP) Inhibition and Induction Assays

Expertise & Experience: The CYP enzyme family is responsible for the metabolism of most drugs. Inhibition or induction of these enzymes by a new compound can lead to significant drug-drug interactions (DDIs).

Methodology:

  • Inhibition Assay: Incubate human liver microsomes (a source of CYP enzymes) with specific probe substrates for major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of this compound. Measure the formation of the substrate's metabolite via LC-MS/MS to determine IC₅₀ values. This compound showed no inhibition, with IC₅₀ values >30 µM for all major isoforms. [6]* Induction Assay: Treat cultured human hepatocytes with this compound for 48-72 hours. Measure changes in the mRNA levels or enzyme activity of key CYP enzymes. This compound was not a CYP inducer at concentrations up to 30 µM. [6]

Summary and Conclusion

The comprehensive in vitro characterization of this compound validates its profile as a highly potent and selective antagonist of the CCR2 receptor. The data gathered from the orchestrated workflow of biochemical and cellular assays provides a self-validating system, demonstrating that the compound's high-affinity binding to CCR2 translates directly into the functional inhibition of key downstream signaling events and, ultimately, the blockade of monocyte chemotaxis.

ParameterSpeciesResultSignificance
Binding Potency (IC₅₀) Human5.2 nM [5][6]High affinity for the target
Functional Potency (IC₅₀) Human0.5 - 19.0 nM [1][6]Potent inhibition in cellular and physiological contexts
Cross-Species Activity Mouse, RatPotent Antagonist [6]Suitable for use in preclinical rodent models
hERG Inhibition (IC₅₀) Human20 µM [1][6]>3800-fold selectivity window; low cardiac risk
Broad Panel Selectivity HumanNo significant hits at 1 µM [1]Highly selective for CCR2
CYP450 Interaction HumanNo inhibition or induction [6]Low potential for drug-drug interactions
Table 3: Consolidated in vitro pharmacology profile of this compound.

Furthermore, the robust safety profiling reveals a wide therapeutic window with minimal risk of off-target effects or common drug-drug interactions. This strong preclinical data package established this compound as a high-quality tool compound and supported its advancement into human clinical trials for inflammatory diseases and oncology. [1][4][7]

References

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. [Link]

  • PubMed. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. [Link]

  • National Cancer Institute. Definition of CCR2 antagonist PF-04136309 - NCI Drug Dictionary. [Link]

  • ResearchGate. Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. [Link]

  • Nybiga, J. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Journal of Clinical Oncology, 37(15_suppl), 4135-4135. [Link]

  • AdooQ Bioscience. This compound | CCR2 antagonist | Buy from Supplier AdooQ®. [Link]

Sources

A Technical Guide to Interrogating Monocyte and Macrophage Trafficking with PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Monocyte Trail in Disease

Monocytes and macrophages are pivotal players in the theater of the immune system, acting as sentinels, effector cells, and regulators of inflammation and tissue repair. Their directed migration, or trafficking, from the bloodstream into tissues is a fundamental process in both physiological and pathological conditions. A key signaling pathway governing this cellular exodus is the interaction between the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, the C-C chemokine receptor type 2 (CCR2).[1][2][3] The CCL2/CCR2 axis is a critical driver of monocyte recruitment to sites of inflammation, and its dysregulation is implicated in a multitude of chronic inflammatory diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and even cancer.[2][4][5]

This guide provides a comprehensive technical overview of PF-4136309, a potent and selective CCR2 antagonist, as a powerful tool for researchers, scientists, and drug development professionals to investigate the intricacies of monocyte and macrophage trafficking. We will delve into the core mechanism of this compound, provide detailed protocols for its application in both in vitro and in vivo settings, and offer insights into data interpretation, empowering you to confidently design and execute robust experiments.

This compound: A Precision Tool for CCR2 Blockade

This compound, also known as INCB8761, is an orally bioavailable small molecule antagonist of the human CCR2 receptor.[6][7][8] Its high potency and selectivity make it an ideal research tool for dissecting the role of the CCL2-CCR2 signaling axis.

Pharmacological Profile of this compound
ParameterValueSpeciesReference
IC₅₀ (CCR2) 5.2 nMHuman[6][7][9]
17 nMMouse[6][9]
13 nMRat[6][9]
Chemotaxis IC₅₀ 3.9 nMHuman[6][10]
16 nMMouse[1]
2.8 nMRat[1]
Oral Bioavailability 78%Rat & Dog[1][6]
hERG IC₅₀ 20 µMHuman[1][6]

This table summarizes the key pharmacological parameters of this compound, highlighting its potent and cross-species activity against CCR2. The high oral bioavailability facilitates in vivo studies.

Mechanism of Action: Disrupting the Chemotactic Signal

This compound exerts its effect by specifically binding to CCR2, a G-protein coupled receptor (GPCR), and preventing the binding of its ligand, CCL2.[8][11] This competitive antagonism blocks the downstream signaling cascade that is essential for monocyte chemotaxis. Upon CCL2 binding, CCR2 typically activates intracellular signaling pathways, including phospholipase C (PLC) and subsequent calcium mobilization, as well as the phosphorylation of extracellular signal-regulated kinase (ERK).[1][3][6] These events culminate in cytoskeletal rearrangements and directed cell movement towards the CCL2 gradient. By occupying the CCL2 binding site, this compound effectively silences this activation signal, thereby inhibiting the recruitment of monocytes to inflammatory loci.

CCL2-CCR2 Signaling Pathway Inhibition by this compound Mechanism of this compound Action cluster_0 Cell Membrane CCR2 CCR2 Receptor PLC Phospholipase C (PLC) CCR2->PLC Activates ERK ERK CCR2->ERK Activates Ca_Mobilization Calcium Mobilization PLC->Ca_Mobilization Leads to Chemotaxis Monocyte Chemotaxis & Macrophage Trafficking ERK->Chemotaxis CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds & Activates PF4136309 This compound PF4136309->CCR2 Binds & Inhibits Ca_Mobilization->Chemotaxis

Caption: Inhibition of the CCL2-CCR2 signaling cascade by this compound.

In Vitro Applications: Probing Monocyte Migration

In vitro assays are fundamental for delineating the specific effects of this compound on monocyte function. The following are detailed protocols for key experiments.

Protocol 1: In Vitro Monocyte Chemotaxis Assay

This assay directly measures the ability of this compound to inhibit monocyte migration towards a CCL2 gradient.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes.[12]

  • Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with 5 µm pores).

  • Recombinant human CCL2 (MCP-1).

  • This compound.

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader.

Methodology:

  • Cell Preparation:

    • Culture THP-1 cells or isolate primary monocytes from peripheral blood mononuclear cells (PBMCs).[12]

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Setup:

    • Add assay buffer containing CCL2 (e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.

    • In separate wells, add assay buffer alone as a negative control.

    • Add the cell suspension to the upper chamber (the transwell insert).

    • Add the different concentrations of this compound to the upper chamber along with the cells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for 2-4 hours.

  • Quantification:

    • After incubation, carefully remove the upper chamber.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the CCL2-only control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Expert Insight: It is crucial to perform a CCL2 dose-response curve beforehand to determine the optimal concentration that induces robust chemotaxis without causing receptor desensitization.

Protocol 2: Calcium Mobilization Assay

This assay assesses the ability of this compound to block CCL2-induced intracellular calcium release, a key downstream signaling event.

Materials:

  • Monocytic cells (THP-1 or primary monocytes).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Recombinant human CCL2.

  • This compound.

  • Assay buffer (e.g., HBSS with 1 mM CaCl₂).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.

Methodology:

  • Cell Loading:

    • Load the monocytic cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Pre-incubation:

    • Aliquot the dye-loaded cells into a 96-well plate.

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulation and Measurement:

    • Place the plate in a FLIPR or fluorescence spectrophotometer.

    • Establish a baseline fluorescence reading.

    • Inject a solution of CCL2 into each well to stimulate the cells.

    • Immediately record the change in fluorescence over time.

  • Data Analysis:

    • The peak fluorescence intensity after CCL2 addition corresponds to the extent of calcium mobilization.

    • Calculate the percentage of inhibition of the calcium response for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Applications: Tracking Monocytes in Disease Models

The oral bioavailability of this compound makes it an excellent tool for studying the role of monocyte and macrophage trafficking in various animal models of disease.

Experimental Workflow for In Vivo Studies

InVivo_Workflow In Vivo Experimental Workflow with this compound cluster_Endpoint Endpoint Analyses Model 1. Disease Model Induction (e.g., Atherosclerosis, Cancer, Inflammation) Treatment 2. Treatment Administration (Vehicle vs. This compound) Model->Treatment Monitoring 3. In-life Monitoring (e.g., Disease progression, Body weight) Treatment->Monitoring Endpoint 4. Endpoint Analysis Monitoring->Endpoint FACS Flow Cytometry (Immune cell profiling in blood, tissues) Endpoint->FACS IHC Immunohistochemistry (Macrophage infiltration in tissues) Endpoint->IHC qPCR qRT-PCR (Inflammatory gene expression) Endpoint->qPCR PKPD Pharmacokinetics/Pharmacodynamics (Drug levels, Target engagement) Endpoint->PKPD

Caption: A generalized workflow for in vivo studies using this compound.

Considerations for In Vivo Studies
  • Dosing and Formulation: this compound can be administered orally.[6] The optimal dose and frequency will depend on the animal model and the specific research question. Pharmacokinetic and pharmacodynamic (PK/PD) studies are recommended to establish the relationship between drug exposure and target engagement.[13][14]

  • Animal Models: this compound has demonstrated efficacy in various preclinical models, including those for pancreatic cancer, where it was shown to decrease inflammatory monocytes.[15][16] It has also been investigated in models of chronic inflammation.[4][17]

  • Endpoint Analysis: A comprehensive analysis should include the quantification of monocyte and macrophage populations in the peripheral blood, bone marrow, and target tissues using techniques such as flow cytometry and immunohistochemistry.[18] Additionally, assessing the expression of inflammatory mediators can provide further mechanistic insights.

Data Interpretation and Trustworthiness

The robust design of experiments using this compound should incorporate self-validating systems. For instance, in an in vivo study, a significant reduction in macrophage accumulation in the target tissue following this compound treatment should correlate with a decrease in circulating inflammatory monocytes. Furthermore, demonstrating target engagement, for example, by measuring the ex vivo inhibition of CCL2-induced pERK phosphorylation in whole blood from treated animals, adds a layer of confidence to the findings.[18]

Conclusion

This compound is a highly valuable pharmacological tool for the scientific community. Its potency, selectivity, and favorable pharmacokinetic properties allow for the precise interrogation of the CCL2-CCR2 signaling axis in both cellular and whole-organism contexts. By employing the methodologies and considerations outlined in this guide, researchers can effectively investigate the critical role of monocyte and macrophage trafficking in health and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

  • AdooQ Bioscience. This compound | CCR2 antagonist | Buy from Supplier AdooQ®. [Link]

  • Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295–303. [Link]

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An In-Depth Technical Guide to the Preclinical Evaluation of PF-4136309 in Inflammation Models

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), represent a critical signaling axis in the orchestration of inflammatory responses. This pathway is pivotally involved in the recruitment of monocytes and macrophages to sites of inflammation, making it a highly attractive target for therapeutic intervention in a multitude of inflammatory diseases.[1][2] PF-4136309 (also known as INCB8761) is a potent, selective, and orally bioavailable small-molecule antagonist of CCR2.[1][3][4][5] This technical guide provides a comprehensive overview of the initial studies on this compound in relevant preclinical inflammation models. We will delve into the underlying scientific rationale for targeting the CCL2/CCR2 pathway, present detailed experimental protocols for evaluating CCR2 antagonists, and discuss the expected outcomes based on the known mechanism of action of this class of compounds.

The Scientific Imperative for CCR2 Antagonism in Inflammation

The inflammatory cascade is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key event in this process is the directed migration of leukocytes from the bloodstream into tissues, a process orchestrated by chemokines and their receptors. The CCL2/CCR2 axis is a dominant pathway governing the chemotaxis of monocytes, which differentiate into macrophages upon tissue entry.[1][2] These macrophages are central mediators of inflammation, contributing to both the propagation of the inflammatory response and subsequent tissue damage.[1]

Elevated levels of CCL2 are a hallmark of numerous chronic inflammatory and autoimmune diseases.[1] Therefore, blocking the interaction between CCL2 and CCR2 with an antagonist like this compound presents a logical and targeted therapeutic strategy to mitigate pathological inflammation by inhibiting the recruitment of inflammatory monocytes.[2]

The CCL2/CCR2 Signaling Cascade

CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and memory T-cells.[1][6] Upon binding of its ligand, CCL2, CCR2 initiates a conformational change that triggers intracellular signaling cascades. These pathways, including the PI3K/Akt and MAPK pathways, ultimately lead to cellular responses such as chemotaxis, cell adhesion, and cytokine production.[7][8]

CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds to GPCR_activation G-Protein Activation CCR2->GPCR_activation Activates PI3K_Akt PI3K/Akt Pathway GPCR_activation->PI3K_Akt MAPK MAPK Pathway GPCR_activation->MAPK Cellular_Response Cellular Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response Chemotaxis Chemotaxis & Migration Cellular_Response->Chemotaxis Cytokine_Release Cytokine Release Cellular_Response->Cytokine_Release Adhesion Cell Adhesion Cellular_Response->Adhesion PF4136309 This compound PF4136309->CCR2 Antagonizes

Figure 1: Simplified CCL2/CCR2 Signaling Pathway and Point of Intervention for this compound.

In Vitro Characterization of this compound

Prior to in vivo evaluation, the potency and selectivity of this compound were established through a series of in vitro assays. These foundational studies are critical for confirming the compound's mechanism of action and guiding dose selection for subsequent animal studies.

Assay TypeSpeciesIC50 (nM)Reference
CCR2 Binding Human5.2[1][3][4]
Mouse17[4]
Rat13[4]
Chemotaxis Human3.9[1][4]
Mouse16[4]
Rat2.8[4]
Whole Blood Assay Human19[1][4]
Calcium Mobilization Human3.3[1][4]
ERK Phosphorylation Human0.5[1][4]

Table 1: In Vitro Potency of this compound

These data demonstrate that this compound is a highly potent antagonist of human, mouse, and rat CCR2, making it a suitable candidate for preclinical evaluation in rodent models of inflammation.[1][4] The compound effectively inhibits key downstream signaling events, including calcium mobilization and ERK phosphorylation, which are crucial for monocyte chemotaxis.[1][4]

Preclinical Evaluation in Acute Inflammation Models

To assess the in vivo anti-inflammatory potential of this compound, a series of well-established, acute inflammation models are employed. These models are designed to mimic key aspects of the inflammatory response and provide a platform for evaluating the efficacy of novel therapeutic agents.

cluster_0 Preclinical Efficacy Testing Workflow cluster_1 Key Readouts Compound_Admin Compound Administration (this compound or Vehicle) Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, Thioglycollate, LPS) Compound_Admin->Inflammation_Induction Pre-treatment Endpoint_Measurement Endpoint Measurement Inflammation_Induction->Endpoint_Measurement Time Course Data_Analysis Data Analysis & Interpretation Endpoint_Measurement->Data_Analysis Paw_Edema Paw Volume/Thickness Endpoint_Measurement->Paw_Edema Cell_Recruitment Leukocyte Infiltration Endpoint_Measurement->Cell_Recruitment Cytokine_Levels Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Endpoint_Measurement->Cytokine_Levels

Figure 2: General Experimental Workflow for Evaluating this compound in Acute Inflammation Models.

Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model of acute inflammation, characterized by a biphasic edematous response.[9] The initial phase is mediated by histamine and serotonin, while the later phase is driven by prostaglandins and the infiltration of neutrophils and macrophages.[10][11]

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly assigned to vehicle control, positive control (e.g., indomethacin), and this compound treatment groups. This compound or vehicle is administered orally at a predetermined time (e.g., 60 minutes) before the induction of inflammation.

  • Induction of Edema: A 1% solution of lambda-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.[12] The contralateral paw receives a saline injection as a control.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

  • Data Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the vehicle control group.

Expected Outcome: Due to its mechanism of action, this compound is anticipated to significantly inhibit the late phase of carrageenan-induced paw edema, which is dependent on the recruitment of CCR2-expressing monocytes.

Thioglycollate-Induced Peritonitis

This model is specifically designed to study the chemotactic recruitment of leukocytes into the peritoneal cavity. Intraperitoneal injection of thioglycollate, a sterile irritant, elicits a robust and predictable influx of neutrophils followed by a significant accumulation of monocytes/macrophages.[14][15]

Experimental Protocol:

  • Animal Preparation: C57BL/6 mice are typically used for this model.

  • Compound Administration: this compound or vehicle is administered orally one hour prior to the induction of peritonitis.

  • Induction of Peritonitis: Mice are injected intraperitoneally with 1-3 mL of sterile, aged 3% thioglycollate broth.[16][17] The aging of the thioglycollate solution is critical for its inflammatory properties.[14][16]

  • Peritoneal Lavage: At a specified time point (e.g., 24, 48, or 72 hours) after thioglycollate injection, mice are euthanized, and the peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS).[18]

  • Cellular Analysis: The total number of leukocytes in the peritoneal lavage fluid is determined. Differential cell counts are performed using flow cytometry or cytological staining to quantify the number of neutrophils and macrophages.

Expected Outcome: Treatment with this compound is expected to cause a significant and dose-dependent reduction in the number of monocytes/macrophages recruited to the peritoneal cavity, with minimal to no effect on neutrophil infiltration.

Lipopolysaccharide (LPS)-Induced Cytokine Release

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokine production, both in vitro and in vivo.[19] This model is valuable for assessing the ability of a compound to modulate the systemic inflammatory response.

Experimental Protocol:

  • Animal Model: Female C57BL/6 mice are commonly used.[11]

  • Compound Administration: this compound or vehicle is administered to the mice.

  • LPS Challenge: One hour after compound administration, mice receive a single intraperitoneal injection of LPS (e.g., 100 ng/mouse).[11]

  • Sample Collection: At a peak time point for cytokine release (e.g., 2 hours post-LPS), blood is collected, and serum is prepared.[11]

  • Cytokine Analysis: Serum levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex immunoassays.[11]

Expected Outcome: By inhibiting the activity of CCR2-positive macrophages, a key source of pro-inflammatory cytokines, this compound is anticipated to suppress the LPS-induced surge in systemic TNF-α and IL-6 levels.[16]

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been evaluated in rats and dogs, demonstrating good oral bioavailability.[1][4]

SpeciesDose (mg/kg, p.o.)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference
Rat 101.22.578[1][4]
Dog 100.253.278[1][4]

Table 2: Pharmacokinetic Parameters of this compound

These favorable pharmacokinetic properties support its development as an orally administered therapeutic agent.

Conclusion and Future Directions

This compound is a potent and selective CCR2 antagonist with a promising pharmacokinetic profile.[1][4] The preclinical inflammation models described in this guide provide a robust framework for demonstrating its in vivo efficacy. The primary mechanism of action, the inhibition of monocyte/macrophage recruitment, is expected to translate into significant anti-inflammatory effects in models where these cells play a pathogenic role.

While initial clinical development of this compound has focused on oncology, its potent anti-inflammatory properties suggest potential therapeutic utility in a broad range of inflammatory and autoimmune diseases.[2][14] Further preclinical studies in chronic inflammation and disease-specific models are warranted to fully elucidate the therapeutic potential of this promising CCR2 antagonist.

References

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Methodological & Application

Application Notes and Protocols: In Vivo Administration of PF-4136309 in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation and administration of PF-4136309 (also known as INCB8761) to rodent models for preclinical research. This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[1][2][3][4] By inhibiting the interaction between CCR2 and its primary ligand, CCL2 (Monocyte Chemoattractant Protein-1), this compound offers a targeted mechanism to modulate inflammatory responses and the tumor microenvironment.[2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols designed to ensure experimental reproducibility, scientific integrity, and animal welfare. We will cover the underlying mechanism of action, detailed formulation strategies, step-by-step administration procedures for various routes, and protocols for pharmacodynamic biomarker analysis to validate in vivo target engagement.

Introduction: The CCL2/CCR2 Axis and the Role of this compound

The CCL2/CCR2 signaling axis is a critical pathway in innate immunity, primarily responsible for the migration of CCR2-expressing cells, such as monocytes, from the bone marrow into the bloodstream and their subsequent infiltration into tissues.[3][5] In pathological contexts, including chronic inflammatory diseases and cancer, this axis is often dysregulated, leading to an excessive accumulation of inflammatory monocytes and tumor-associated macrophages (TAMs). These cells can contribute to disease progression by promoting inflammation, angiogenesis, and suppressing anti-tumor immunity.[5]

This compound is a small molecule antagonist that selectively binds to CCR2, preventing its activation by CCL2.[2][3] This blockade inhibits downstream signaling events, such as intracellular calcium mobilization and ERK phosphorylation, thereby impeding the chemotactic response of monocytes.[1] Its potency has been demonstrated across species, with IC50 values of 5.2 nM, 17 nM, and 13 nM for human, mouse, and rat CCR2, respectively.[1][6] As an orally bioavailable compound, it serves as a valuable tool for investigating the therapeutic potential of CCR2 inhibition in various rodent models of disease.[1][7]

Signaling Pathway Overview

The binding of CCL2 to the G-protein coupled receptor CCR2 on a monocyte initiates a signaling cascade that results in chemotaxis, or directed cell movement. This process is fundamental to the cell's ability to traffic to a target tissue.

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds GPCR_Signal G-Protein Activation (Gαi) CCR2->GPCR_Signal Activates PLC PLC GPCR_Signal->PLC ERK_Phos pERK Activation GPCR_Signal->ERK_Phos Ca_Mobil Ca²⁺ Mobilization PLC->Ca_Mobil Actin Actin Polymerization ERK_Phos->Actin Ca_Mobil->Actin Chemotaxis Cell Migration & Infiltration Actin->Chemotaxis PF413 This compound (Antagonist) PF413->CCR2 Blocks

Caption: The CCL2/CCR2 signaling axis and the inhibitory action of this compound.

Formulation and Vehicle Selection

The low aqueous solubility of this compound necessitates careful formulation to ensure consistent and effective delivery in vivo.[2] The choice of vehicle is critical and depends on the intended route of administration and study duration. An inappropriate vehicle can lead to poor drug exposure, local irritation, or systemic toxicity, confounding experimental results.[8][9]

Physicochemical Properties & Solubility
PropertyDataSource(s)
Molecular Formula C₂₉H₃₁F₃N₆O₃[4]
Molecular Weight 568.6 g/mol [4]
Appearance White to off-white solid[6]
Solubility DMSO: ≥50-100 mg/mLEthanol: ~20-100 mg/mLWater: InsolubleDMF: ~20 mg/mL[4][6][10]
Recommended Vehicle Formulations

The following formulations are provided as starting points. It is imperative to conduct small-scale formulation tests to ensure the stability and homogeneity of the final preparation before administering to animals. A vehicle-only control group must always be included in the study design.

Route of AdministrationFormulation Composition (Example for 1 mL)Preparation NotesSource(s)
Oral (PO) Suspension: 0.5% - 1% Methylcellulose (or CMC-Na) in saline or water.Weigh this compound and triturate with a small amount of vehicle to form a paste. Gradually add the remaining vehicle while mixing to create a homogeneous suspension. Prepare fresh daily.[1][10]
Parenteral (IP, SC) Solution 1 (Oil-based): 5% DMSO in Corn Oil.(e.g., 50 µL of 100 mg/mL DMSO stock + 950 µL Corn Oil)First, dissolve this compound in DMSO to create a stock solution. Then, add the stock solution to the corn oil and vortex thoroughly. This creates a clear solution suitable for injection. Use immediately.[10]
Parenteral (IP, IV) Solution 2 (Aqueous Co-solvent): 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline.(e.g., 50 µL DMSO stock + 400 µL PEG300 + 50 µL Tween-80 + 500 µL Saline)Add solvents sequentially, ensuring the mixture is clear after each addition. 1. Dissolve drug in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Finally, add saline. This system can maintain solubility for aqueous delivery but should be used immediately. The use of co-solvents like DMSO and PEG can have their own biological effects and must be carefully controlled for.[8][11][1][10]

Rodent Administration Protocols

Adherence to proper animal handling and administration techniques is paramount for animal welfare and data quality.[9][12] All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

General Preparation
  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Dose Calculation: Calculate the required dose for each animal based on its most recent body weight. The volume to be administered should be calculated based on the concentration of the prepared formulation.

  • Formulation Preparation: Prepare the dosing solution or suspension as described in Section 2. Ensure it is at room temperature before administration.[13]

  • Restraint: Use appropriate and humane restraint methods for each procedure.

Protocol 3.1: Oral Gavage (PO)

This is the preferred route for chronic studies due to the compound's oral bioavailability.[7]

  • Materials:

    • Appropriate size gavage needle (flexible or rigid with a ball tip; e.g., 20-22G for mice, 16-18G for rats).

    • Syringe (1 mL or 3 mL).

  • Procedure:

    • Securely restrain the animal, ensuring the head and body are in a straight line to prevent esophageal or tracheal injury.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

    • Advance the needle smoothly until the predetermined depth is reached. There should be no resistance. If resistance is felt or the animal shows signs of respiratory distress, withdraw immediately.

    • Administer the compound slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3.2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption.

  • Materials:

    • Appropriate size needle (e.g., 25-27G for mice, 23-25G for rats).[13]

    • Syringe (1 mL).

  • Procedure:

    • Restrain the animal to present the abdomen. For rats, this may require two people.

    • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle (bevel up) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[14]

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the substance smoothly.

    • Withdraw the needle and return the animal to its cage. Alternate injection sides for repeated dosing.[15]

Administration Parameter Guidelines
ParameterMouseRatGeneral Guidelines & Source(s)
Typical Dose Range 10 - 100 mg/kg10 - 100 mg/kgDose should be determined empirically. A dose of 100 mg/kg has been used in mice.[5] Clinical studies have explored doses up to 500-750 mg BID in humans.
Max Volume (PO) 10 mL/kg (e.g., 0.2 mL for a 20g mouse)5-10 mL/kg (e.g., 1-2 mL for a 200g rat)Gavage volumes should be minimized to avoid distress.[16]
Max Volume (IP) 10 mL/kg10 mL/kg[12]
Max Volume (SC) 10 mL/kg5 mL/kg[12]
Max Volume (IV Bolus) 5 mL/kg5 mL/kg[12]
Needle Size (IP/SC) 25-27G23-25GUse the smallest needle size practical for the formulation.[13]
Needle Size (IV, Tail Vein) 26-30G23-25G[13][16]

Experimental Design and In Vivo Validation

A robust experimental design includes appropriate controls, dose-finding studies, and pharmacodynamic (PD) readouts to confirm target engagement.

Overall Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (1 week) baseline Baseline Measurements (Weight, Biomarkers) acclimate->baseline randomize Randomization into Groups (Vehicle, this compound Doses) baseline->randomize dosing Daily Dosing (PO, IP, etc.) randomize->dosing monitoring Monitor Health & Weight dosing->monitoring pk_sampling PK Sampling (Optional, Satellite Group) dosing->pk_sampling pd_sampling PD Sampling (Blood, Tissues) monitoring->pd_sampling endpoint Endpoint Analysis (Efficacy Readouts) monitoring->endpoint data_analysis Statistical Analysis & Interpretation pd_sampling->data_analysis endpoint->data_analysis

Caption: A typical workflow for an in vivo efficacy study using this compound.

Protocol 4.1: Pharmacodynamic (PD) Biomarker Analysis - Monocyte Quantification

To verify that this compound is engaging its target in vivo, one can measure the population of CCR2+ monocytes in peripheral blood. A successful antagonism should reduce the trafficking of these cells.[5]

  • Objective: To quantify CCR2+ monocytes in whole blood via flow cytometry.

  • Procedure:

    • Blood Collection: At selected time points post-dosing (e.g., 2, 8, and 24 hours), collect ~50-100 µL of peripheral blood from each animal into EDTA-coated tubes.

    • Antibody Staining:

      • Aliquot blood into flow cytometry tubes.

      • Add a cocktail of fluorescently-conjugated antibodies. A typical panel for murine monocytes would include: CD45, CD11b, Ly6C, and CCR2.

      • Incubate for 30 minutes at 4°C in the dark.

    • Red Blood Cell Lysis: Add 1X RBC Lysis Buffer, vortex, and incubate for 10 minutes at room temperature.

    • Wash: Centrifuge the cells, discard the supernatant, and wash the cell pellet with FACS buffer (e.g., PBS + 2% FBS).

    • Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

    • Analysis: Gate on CD45+ leukocytes, then on CD11b+ myeloid cells. Within this population, identify inflammatory monocytes (Ly6Chigh) and quantify the percentage or absolute number that are CCR2+. Compare results between vehicle and this compound-treated groups.

Protocol 4.2: Downstream Inflammatory Signaling - p-HSP27 ELISA

The CCL2/CCR2 axis contributes to inflammatory signaling which can involve the p38 MAPK pathway.[17][18][19] MAPK-activated protein kinase 2 (MK2), a substrate of p38, phosphorylates Heat Shock Protein 27 (HSP27) at Serine 78/82.[20][21][22] Measuring the level of phosphorylated HSP27 (p-HSP27) in tissue lysates can serve as a downstream biomarker of the inflammatory cascade that this compound aims to suppress.

  • Objective: To quantify p-HSP27 levels in tissue lysates using an ELISA kit.

  • Procedure:

    • Tissue Collection: At the study endpoint, euthanize animals and harvest tissues of interest (e.g., tumor, inflamed paw, kidney). Snap-freeze immediately in liquid nitrogen.

    • Lysate Preparation:

      • Homogenize the frozen tissue in cell extraction buffer containing protease and phosphatase inhibitors.[21]

      • Incubate on ice for 30 minutes, vortexing intermittently.

      • Centrifuge at ~13,000 rpm for 10 minutes at 4°C to pellet cellular debris.[21]

      • Collect the supernatant (lysate) and determine the total protein concentration using a BCA or Bradford assay.

    • ELISA Protocol:

      • Follow the manufacturer's instructions for a p-HSP27 (e.g., pSer82) ELISA kit.[21]

      • Briefly, add normalized amounts of protein from each sample to the antibody-coated wells of the ELISA plate.

      • Incubate, wash, and add the detection antibody.

      • Incubate, wash, and add the HRP-conjugated secondary antibody/reagent.

      • Add TMB substrate and incubate until color develops.

      • Stop the reaction and read the absorbance at 450 nm.

    • Analysis: Calculate the concentration of p-HSP27 based on the standard curve. It is highly recommended to also run an ELISA for total HSP27 to express the results as a ratio of phosphorylated to total protein, which accounts for changes in overall HSP27 expression.[21]

Conclusion

The successful implementation of in vivo studies with this compound relies on a thorough understanding of its mechanism, careful formulation, and precise administration. By following the protocols and guidelines outlined in this document—including the crucial step of verifying target engagement with pharmacodynamic biomarkers—researchers can generate reliable and reproducible data to accurately assess the therapeutic potential of CCR2 antagonism in their models of interest.

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  • Nywening, T. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. PubMed Central. [Link]

  • Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. [Link]

  • Serra, V. N., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. ResearchGate. [Link]

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Application Notes and Protocols for the In Vivo Formulation of PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation of PF-4136309, a Selective CCR2 Antagonist

This compound, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2][3][4] Its therapeutic potential is being explored in a variety of diseases, including cancer and inflammatory conditions, where the recruitment of monocytes and macrophages plays a critical role.[3] As with many kinase inhibitors and other targeted therapies, this compound presents a significant challenge for in vivo studies due to its poor aqueous solubility.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for preclinical in vivo evaluation. We will delve into the rationale behind formulation choices, provide detailed, field-proven protocols for oral and parenteral administration, and emphasize the importance of quality control to ensure the integrity and reproducibility of your in vivo studies.

Physicochemical Properties and Formulation Challenges

A thorough understanding of the physicochemical properties of this compound is paramount to developing a successful in vivo formulation.

PropertyValue/DescriptionImplication for Formulation
Molecular Weight 568.59 g/mol Standard for a small molecule inhibitor.
Aqueous Solubility < 0.1 mg/mL (practically insoluble)Direct administration in aqueous vehicles like saline or PBS is not feasible.
Solubility in Organic Solvents Soluble in DMSO and EthanolThese solvents can be used as primary solvents or co-solvents in formulation development.
Oral Bioavailability ~78% in rats and dogsThe compound is well-absorbed orally, suggesting that with an appropriate formulation, oral administration is a viable and effective route.[1][2]

The primary challenge in formulating this compound is its hydrophobicity. For oral administration, the formulation must ensure adequate dispersion and prevent precipitation in the gastrointestinal tract to leverage its inherent good absorption. For parenteral routes, such as intravenous (IV) injection, the compound must be fully solubilized to prevent emboli and ensure immediate systemic availability.

Mechanism of Action: Targeting the CCL2/CCR2 Axis

This compound exerts its pharmacological effect by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to its receptor, CCR2. This interaction is crucial for the migration of monocytes from the bone marrow to sites of inflammation and tumors. By blocking this signaling pathway, this compound can modulate the tumor microenvironment and reduce inflammatory responses.

PF-4136309_MoA cluster_0 CCL2/CCR2 Signaling cluster_1 Inhibition by this compound CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (on Monocytes/Macrophages) CCL2->CCR2 Binds to Signaling Downstream Signaling (e.g., ERK phosphorylation) CCR2->Signaling Activates Migration Monocyte/Macrophage Recruitment & Migration Signaling->Migration Inflammation Inflammation & Tumor Progression Migration->Inflammation PF4136309 This compound Block X PF4136309->Block Block->CCR2 Antagonizes

Caption: Mechanism of action of this compound.

Formulation Strategies and Protocols

The choice of formulation and administration route depends on the specific goals of the in vivo study. For efficacy studies mimicking clinical administration, the oral route is often preferred. For pharmacokinetic studies determining parameters like clearance and volume of distribution, an intravenous formulation is necessary.

Oral Administration: Suspension Formulation

Given the poor aqueous solubility of this compound, a suspension is the most practical and widely used formulation for oral gavage. The goal is to create a homogenous suspension of fine particles that can be reproducibly administered and will readily disperse in the gastrointestinal fluid.

Rationale for Excipient Selection:

  • Vehicle: An aqueous vehicle is preferred for oral gavage to ensure compatibility with the physiological environment.

  • Suspending Agent: A suspending agent is crucial to prevent the rapid settling of the drug particles, ensuring dose uniformity. Methylcellulose (MC) is a commonly used, inert, and effective suspending agent.

  • Wetting Agent/Surfactant: A wetting agent is necessary to decrease the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion. Polysorbate 80 (Tween 80) is a non-ionic surfactant frequently used in pharmaceutical formulations for this purpose due to its excellent safety profile and compatibility.[5][6][7]

Protocol 1: Preparation of a 0.5% Methylcellulose / 0.2% Tween 80 Suspension

This protocol is designed to prepare a stock suspension that can be used for dosing in rodents.

Materials:

  • This compound powder

  • Methylcellulose (400 cP)

  • Tween 80

  • Sterile, deionized water

  • Heated magnetic stir plate

  • Sterile beakers and graduated cylinders

  • Magnetic stir bars

Step-by-Step Procedure:

  • Prepare the Vehicle:

    • Heat approximately one-third of the final required volume of sterile water to 60-80°C in a sterile beaker with a magnetic stir bar.

    • Slowly add the methylcellulose powder to the heated water while stirring to ensure all particles are wetted and form a homogenous, milky suspension.[8][9]

    • Remove the beaker from the heat and add the remaining two-thirds of the water as cold (or ice-cold) sterile water.

    • Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight.[8]

    • Add Tween 80 to the clear methylcellulose solution to a final concentration of 0.2% and stir until fully dissolved.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • In a separate, smaller sterile container, add a small amount of the prepared vehicle to the this compound powder to create a thick, uniform paste. This initial wetting step is crucial to prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the final desired concentration is reached.

    • Continuously stir the final suspension using a magnetic stirrer to maintain homogeneity during dosing.

Dosing Considerations for Oral Gavage:

  • Animal: Mouse

  • Recommended Volume: 5-10 mL/kg. Do not exceed 20 mL/kg.[10][11][12]

  • Gavage Needle: 20-22 gauge, 1.5-inch flexible or rigid, ball-tipped needle for adult mice.[10][11]

  • Procedure: Ensure proper restraint of the animal. Measure the gavage needle from the tip of the nose to the last rib to ensure it will reach the stomach.[10][12] Insert the needle gently along the hard palate and advance it into the esophagus. There should be no resistance.[9][13] Administer the suspension slowly and steadily.[9]

Oral_Formulation_Workflow Start Start: Prepare Vehicle Heat_Water Heat 1/3 of Water (60-80°C) Start->Heat_Water Add_MC Add Methylcellulose (MC) Powder Heat_Water->Add_MC Add_Cold_Water Add 2/3 Cold Water Add_MC->Add_Cold_Water Stir_Cool Stir until Clear & Viscous (4°C) Add_Cold_Water->Stir_Cool Add_Tween Add Tween 80 (0.2%) Stir_Cool->Add_Tween Vehicle_Ready Vehicle Ready (0.5% MC / 0.2% Tween 80) Add_Tween->Vehicle_Ready Make_Paste Create Paste with Small Amount of Vehicle Vehicle_Ready->Make_Paste Weigh_PF Weigh this compound Weigh_PF->Make_Paste Add_Vehicle Gradually Add Remaining Vehicle with Stirring Make_Paste->Add_Vehicle Final_Suspension Final Suspension Ready for Dosing Add_Vehicle->Final_Suspension Dose_Animal Administer via Oral Gavage Final_Suspension->Dose_Animal

Caption: Workflow for preparing an oral suspension of this compound.

Intravenous Administration: Co-Solvent Formulation

For intravenous administration, a clear, sterile solution is mandatory to prevent embolism.[14] Due to the poor aqueous solubility of this compound, a co-solvent system is required.

Rationale for Excipient Selection:

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving this compound.[15] However, its use in vivo must be carefully controlled due to potential toxicity at high concentrations.

  • Co-solvents: Polyethylene glycol 300 (PEG300) and Tween 80 are common co-solvents and surfactants used to increase the solubility of hydrophobic compounds and improve the safety of the formulation by reducing the required concentration of DMSO.[16]

  • Aqueous Vehicle: Saline or PBS is used as the final diluent to ensure the formulation is isotonic.

Protocol 2: Preparation of a DMSO/PEG300/Tween 80/Saline IV Formulation

This protocol provides a general guideline for preparing a co-solvent based IV formulation. The final ratios may need to be optimized based on the desired final concentration of this compound.

Materials:

  • This compound powder

  • DMSO (sterile, injectable grade)

  • PEG300 (sterile, injectable grade)

  • Tween 80 (sterile, injectable grade)

  • Sterile saline (0.9% NaCl)

  • Sterile, low-protein binding tubes and syringes

  • 0.22 µm sterile syringe filter

Step-by-Step Procedure:

  • Prepare the Co-solvent Mixture: In a sterile tube, prepare the organic phase of the vehicle. A common starting point is a mixture of DMSO, PEG300, and Tween 80.

  • Dissolve this compound: Weigh the required amount of this compound and dissolve it completely in the organic phase. Gentle warming or sonication may be used to aid dissolution. Ensure the solution is perfectly clear.

  • Final Dilution: Slowly add the sterile saline to the drug-containing organic phase while gently vortexing. Crucially, add the aqueous phase to the organic phase, not the other way around, to minimize the risk of precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile container. This step is mandatory for all IV formulations.

Example Formulation Ratios (v/v/v/v):

A commonly used vehicle for poorly soluble compounds is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Dosing Considerations for Intravenous Injection:

  • Animal: Mouse

  • Injection Site: Lateral tail vein is the most common site.[17][18][19]

  • Recommended Volume: Up to 5 mL/kg for a bolus injection.[18]

  • Needle Size: 27-30 gauge needle.[18][19]

  • Procedure: The animal should be properly restrained, and the tail vein dilated using a heat lamp or warm water.[19][20] The injection should be administered slowly and steadily.[19] If swelling occurs at the injection site, the needle is not in the vein, and should be repositioned.[18][20]

Quality Control and Stability of Preclinical Formulations

Ensuring the quality and stability of your extemporaneously prepared formulations is critical for the validity and reproducibility of your in vivo studies.[21][22][23]

Visual Inspection:

  • Oral Suspensions: Before each dose administration, the suspension should be thoroughly re-suspended by vortexing or stirring. Visually inspect for any signs of clumping or poor dispersion.

  • Intravenous Solutions: All parenteral solutions must be visually inspected against a black and a white background for any signs of particulate matter or precipitation.[1][24][25][26][27] The solution must be clear and free of any visible particles.[25][27]

Stability:

  • Short-term Stability: It is highly recommended to prepare formulations fresh on the day of use.

  • Storage: If short-term storage is necessary, formulations should be stored at 2-8°C, protected from light. Before use, allow the formulation to come to room temperature and re-suspend/re-dissolve thoroughly.

  • Preclinical Stability Studies: For longer-term studies or when using a batch of formulation over several days, it is advisable to perform a preliminary stability assessment.[8][21] This can be done by storing an aliquot of the formulation under the intended storage conditions and analyzing the concentration of this compound at different time points (e.g., 0, 24, 48 hours) by a validated analytical method like HPLC.[8]

QC_Workflow Start Formulation Prepared Visual_Inspection Visual Inspection Start->Visual_Inspection Oral_Suspension Oral Suspension: - Homogenous? - No Clumping? Visual_Inspection->Oral_Suspension Oral IV_Solution IV Solution: - Clear? - No Particulates? Visual_Inspection->IV_Solution IV Pass_QC Pass Oral_Suspension->Pass_QC Yes Fail_QC Fail - Discard Oral_Suspension->Fail_QC No IV_Solution->Pass_QC Yes IV_Solution->Fail_QC No Administer Administer to Animal Pass_QC->Administer Stability Stability Assessment (if required) Administer->Stability Store Store at 2-8°C, Protected from Light Stability->Store Store Requalify Re-qualify before next use: - Bring to RT - Re-suspend/dissolve - Visual Inspection Store->Requalify Requalify->Visual_Inspection

Caption: Quality control workflow for preclinical formulations.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of appropriate and well-characterized formulations. Due to its poor aqueous solubility, a suspension is recommended for oral administration, while a co-solvent system is necessary for intravenous delivery. Adherence to the detailed protocols and quality control measures outlined in these application notes will enable researchers to generate reliable and reproducible data, thereby advancing our understanding of the therapeutic potential of this promising CCR2 antagonist.

References

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  • Mouse Oral Gavage Training. (2014, August 26). YouTube. Retrieved from [Link]

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  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2025, July 4). ACS Publications. Retrieved from [Link]

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Application Notes and Protocols: A Guide to Solubilizing PF-4136309 in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Proper Solubilization for the CCR2 Antagonist PF-4136309

This compound, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2)[1][2][3]. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the migration and infiltration of monocytes and macrophages into tissues, playing a significant role in inflammatory diseases and the tumor microenvironment[4][5][6]. As a result, this compound is a valuable tool for researchers investigating these biological processes.

The successful application of this compound in in vitro cell-based assays is critically dependent on its proper solubilization. Due to its hydrophobic nature, this compound is practically insoluble in aqueous media, necessitating the use of an organic solvent for the preparation of stock solutions[4]. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose, owing to its exceptional ability to dissolve a wide range of organic compounds and its miscibility with cell culture media[7].

This application note provides a comprehensive, step-by-step guide for the accurate and reproducible solubilization of this compound in DMSO to generate high-concentration stock solutions and their subsequent dilution to working concentrations for cell culture experiments. Adherence to these protocols will ensure compound stability, minimize solvent-induced cytotoxicity, and ultimately lead to reliable and interpretable experimental outcomes.

Understanding the Chemistry: this compound Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The table below summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₁F₃N₆O₃[4][8]
Molecular Weight 568.59 g/mol [2][4]
Solubility in DMSO ≥ 50 mg/mL (≥ 87.94 mM)[1][9]
Solubility in Water Insoluble[2][4]
Appearance Solid powder[4]

Experimental Workflow for this compound Solubilization and Application

The following diagram illustrates the overall workflow for preparing and using this compound in cell culture experiments, from the initial preparation of a concentrated stock solution to its final application in a cell-based assay.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Cell Treatment Weigh_PF4136309 1. Weigh this compound Powder Add_DMSO 2. Add Anhydrous DMSO Weigh_PF4136309->Add_DMSO Dissolve 3. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot 4. Aliquot into Single-Use Tubes Dissolve->Aliquot Store_Stock 5. Store at -20°C or -80°C Aliquot->Store_Stock Thaw_Stock 1. Thaw Stock Aliquot Store_Stock->Thaw_Stock Intermediate_Dilution 2. Prepare Intermediate Dilution (Optional) Thaw_Stock->Intermediate_Dilution Final_Dilution 3. Prepare Final Working Solution in Media Intermediate_Dilution->Final_Dilution Add_to_Cells 1. Add Working Solution to Cells Final_Dilution->Add_to_Cells Incubate 2. Incubate for Desired Time Add_to_Cells->Incubate Assay 3. Perform Downstream Assay Incubate->Assay G cluster_0 Normal Signaling cluster_1 Inhibition by this compound CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Downstream Downstream Signaling (e.g., Calcium Mobilization, ERK Phosphorylation) G_Protein->Downstream Cell_Response Cell Migration & Infiltration Downstream->Cell_Response PF4136309 This compound CCR2_inhibited CCR2 Receptor PF4136309->CCR2_inhibited Antagonizes No_Binding Binding Blocked No_Activation Signaling Cascade Inhibited

Sources

Application Note: A Cell-Based Assay to Quantify the Functional Inhibition of the p38/MK2 Pathway by the CCR2 Antagonist PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for a quantitative, cell-based assay to measure the functional activity of PF-4136309, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] While this compound's primary mechanism is the direct inhibition of CCR2, its downstream effects are critical for its therapeutic potential in inflammatory diseases and oncology.[3][4] CCR2 activation by its cognate ligand, CCL2 (MCP-1), initiates intracellular signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway.[5][6] This pathway is a central regulator of cellular responses to inflammatory stimuli.[7][8] A key substrate of p38 MAPK is MAPK-activated protein kinase 2 (MK2), which, upon activation, phosphorylates Heat Shock Protein 27 (HSP27).[9][10] The phosphorylation of HSP27 at Serine 82 serves as a robust biomarker for p38/MK2 pathway activation.[10][11] This protocol utilizes a high-throughput In-Cell Western™ assay to quantify the inhibition of CCL2-induced HSP27 phosphorylation by this compound in a biologically relevant cellular context, enabling the determination of a functional IC₅₀ value.

Scientific Background: Connecting Receptor Antagonism to Intracellular Signaling

The therapeutic efficacy of a receptor antagonist is defined not only by its binding affinity but also by its ability to block downstream signal transduction. This compound is an orally bioavailable antagonist that specifically binds to CCR2, preventing the binding of CCL2.[3][4] This action inhibits monocyte and macrophage migration, a key process in inflammation and the tumor microenvironment.[12][13]

Upon CCL2 binding, the G-protein coupled receptor CCR2 activates a multi-tiered kinase cascade. This cascade involves MAP Kinase Kinase Kinases (MAP3Ks) and MAP Kinase Kinases (MAP2Ks, specifically MKK3 and MKK6), which in turn dually phosphorylate and activate p38 MAPK.[14] Activated p38 MAPK then phosphorylates and activates its downstream substrate, MK2.[9] One of the most well-characterized substrates of active MK2 is HSP27.[15] The phosphorylation of HSP27 at Serine 82 (p-HSP27) is a critical event that regulates actin cytoskeleton dynamics and is a highly specific indicator of p38/MK2 pathway engagement.[10][11] Therefore, measuring the levels of p-HSP27 provides a quantitative readout of the entire signaling axis from the cell surface receptor (CCR2) to a key intracellular effector pathway. By inhibiting the initial step, this compound is expected to cause a dose-dependent decrease in CCL2-induced p-HSP27 levels.

G cluster_0 Cell Membrane cluster_1 Cytoplasm CCL2 CCL2 (Stimulant) CCR2 CCR2 Receptor CCL2->CCR2 Binds MAP3K MAP3K (e.g., TAK1) CCR2->MAP3K GPCR Signaling PF4136309 This compound PF4136309->CCR2 Inhibits MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates MK2 MK2 (Inactive) p38->MK2 Phosphorylates pMK2 MK2 (Active) MK2->pMK2 HSP27 HSP27 pMK2->HSP27 Phosphorylates pHSP27 p-HSP27 (Ser82) (Assay Readout) HSP27->pHSP27

Caption: CCR2 signaling cascade leading to HSP27 phosphorylation.

Assay Principle and Technology Selection

This protocol employs the In-Cell Western™ (ICW) assay, a quantitative immunofluorescence technique performed in multi-well plates.[16][17] This method was selected for its superior throughput compared to traditional Western blotting and its ability to measure protein levels in a fixed cellular environment, preserving the biological context.[18]

The core principle involves:

  • Culturing adherent cells that endogenously or exogenously express CCR2 in a 96- or 384-well plate.

  • Treating the cells with a dilution series of this compound, followed by stimulation with a fixed concentration of CCL2.

  • Fixing and permeabilizing the cells to preserve protein phosphorylation states and allow antibody access.

  • Probing with two primary antibodies simultaneously: a rabbit antibody specific for p-HSP27 (Ser82) and a mouse antibody for total HSP27.

  • Detecting with two species-specific secondary antibodies conjugated to spectrally distinct near-infrared (NIR) fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Quantifying the fluorescence intensity in each channel using an imaging system. The total HSP27 signal serves as an internal control to normalize for variations in cell number per well, providing an accurate measure of the phospho-protein relative to the total protein.[16][19]

Materials and Reagents

Reagent/MaterialRecommended SourceRationale / Key Specification
Compound
This compoundMedChemExpress, SelleckChem, CaymanPurity >98%. Prepare stock in 100% DMSO.[2][20]
Cell Line & Media
THP-1 Human MonocytesATCC (TIB-202)Endogenously expresses CCR2. Requires differentiation to adherent macrophage-like state with PMA.
RPMI-1640 MediumGibco/Thermo FisherStandard medium for THP-1 culture.
Fetal Bovine Serum (FBS)Gibco/Thermo FisherHeat-inactivated.
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichFor differentiation of THP-1 cells.
Stimulant
Recombinant Human CCL2/MCP-1R&D Systems, PeproTechHigh purity, low endotoxin.
Antibodies
Rabbit anti-p-HSP27 (Ser82)Cell Signaling Technology (#2401)Validated for detecting endogenous p-HSP27.[10]
Mouse anti-HSP27 (Total)Cell Signaling Technology (#2402)Normalization control for cell number and total protein.
IRDye® 800CW Goat anti-Rabbit IgGLI-COR BiosciencesSecondary antibody for p-HSP27 detection.
IRDye® 680RD Goat anti-Mouse IgGLI-COR BiosciencesSecondary antibody for total HSP27 detection.
Buffers & Reagents
96-well Clear, Flat-Bottom PlatesCorning, GreinerTissue-culture treated.
Formaldehyde, 37%Sigma-AldrichFor cell fixation.
Triton™ X-100Sigma-AldrichFor cell permeabilization.
Odyssey® Blocking Buffer (PBS)LI-COR BiosciencesFor blocking non-specific antibody binding.
Phosphate Buffered Saline (PBS)Gibco/Thermo Fisher
Tween® 20Sigma-AldrichFor wash buffer.

Detailed Step-by-Step Protocol

Part A: Cell Culture and Plating
  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

  • To differentiate, add Phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration of 50-100 ng/mL for 48 hours. This will cause the cells to become adherent and macrophage-like.

  • After differentiation, gently wash the cells with fresh medium and allow them to rest for 24 hours.

  • Harvest the adherent cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh, serum-free RPMI-1640.

  • Seed the cells into a 96-well plate at a density of 30,000 - 50,000 cells/well in 100 µL of serum-free medium.

  • Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment and serum starvation. This synchronization step reduces basal pathway activation.

Part B: Compound Treatment and Cellular Stimulation
  • Prepare this compound Dilutions: Create a 10-point, 3-fold serial dilution series of this compound in serum-free medium, starting from a top concentration of 10 µM (final concentration). Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity. Include a "Vehicle Control" (0.1% DMSO) and a "No Stimulant Control" (0.1% DMSO).

  • Compound Pre-incubation: Carefully remove the medium from the cell plate and add 90 µL of the appropriate compound dilutions or controls to each well.

  • Incubate for 1-2 hours at 37°C, 5% CO₂. This allows the compound to equilibrate and bind to its target.

  • Prepare Stimulant: Dilute recombinant human CCL2 in serum-free medium to a concentration 10-fold higher than the final desired concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL, which corresponds to the EC₈₀).

  • Stimulation: Add 10 µL of the 10x CCL2 solution to all wells except the "No Stimulant Control" wells (add 10 µL of medium to these).

  • Incubate the plate at 37°C, 5% CO₂ for 20-30 minutes. This time is typically optimal for observing peak phosphorylation of immediate downstream targets.

Part C: In-Cell Western™ Procedure
  • Fixation: Immediately after stimulation, remove the medium and add 100 µL of fresh 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature (RT).

  • Permeabilization: Wash the plate 3 times with 200 µL/well of 1x PBS containing 0.1% Tween® 20 (PBST). After the final wash, add 100 µL of 0.1% Triton™ X-100 in PBS to each well. Incubate for 20 minutes at RT.

  • Blocking: Wash the plate 3 times with PBST. Add 150 µL of Odyssey® Blocking Buffer to each well. Incubate for 90 minutes at RT with gentle shaking.

  • Primary Antibody Incubation: Prepare the primary antibody solution in Odyssey® Blocking Buffer containing both rabbit anti-p-HSP27 (1:200) and mouse anti-HSP27 (1:400). Dilutions should be optimized.

  • Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the plate 4 times with PBST for 5 minutes each. Prepare the secondary antibody solution in Odyssey® Blocking Buffer containing IRDye® 800CW Goat anti-Rabbit (1:800) and IRDye® 680RD Goat anti-Mouse (1:800). Protect this solution from light.

  • Add 50 µL of the secondary antibody solution to each well. Incubate for 60 minutes at RT with gentle shaking, protected from light.

  • Final Washes: Wash the plate 4 times with PBST for 5 minutes each, protected from light. After the final wash, remove all residual buffer by inverting the plate and tapping it gently on a paper towel.

Part D: Imaging and Data Analysis
  • Ensure the bottom of the plate is clean.

  • Scan the dry plate using a LI-COR® Odyssey® CLx Imager or a similar two-channel NIR imaging system. Scan at both 700 nm (for total HSP27) and 800 nm (for p-HSP27) channels.

  • Use the imaging software (e.g., Image Studio™) to quantify the integrated fluorescence intensity for each channel in each well.

G cluster_workflow Experimental Workflow start Start: Differentiated THP-1 cells in 96-well plate serum_starve Serum Starve (18-24 hours) start->serum_starve add_compound Add this compound Dilutions (1-2 hour pre-incubation) serum_starve->add_compound stimulate Stimulate with CCL2 (20-30 minutes) add_compound->stimulate fix_perm Fix with Formaldehyde, Permeabilize with Triton X-100 stimulate->fix_perm block Block with Odyssey Blocking Buffer fix_perm->block primary_ab Incubate with Primary Antibodies (anti-p-HSP27 & anti-Total HSP27) block->primary_ab secondary_ab Incubate with Secondary Antibodies (IRDye 800CW & 680RD) primary_ab->secondary_ab wash Final Washes secondary_ab->wash image Image Plate on LI-COR Odyssey (700nm & 800nm channels) wash->image analyze Analyze Data: Normalize & Calculate IC₅₀ image->analyze

Sources

Application Note: Chemotaxis Assay Using PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular migration, or chemotaxis, is a fundamental process in which cells direct their movement in response to a chemical gradient. This process is integral to a host of physiological and pathological events, including immune responses, wound healing, and cancer metastasis. A key signaling pathway governing the migration of monocytes and macrophages—critical players in inflammation—is the interaction between chemokine (C-C motif) ligand 2 (CCL2) and its receptor, CCR2.[1] The binding of CCL2 to CCR2, a G protein-coupled receptor on the surface of these immune cells, initiates a signaling cascade that leads to directed cell movement toward sites of inflammation.[[“]][3]

PF-4136309 (also known as INCB8761) is a potent and selective antagonist of the CCR2 receptor.[4][5][6] By binding to CCR2, this compound effectively blocks the downstream signaling initiated by CCL2, thereby inhibiting the chemotactic response of monocytes and macrophages.[6][7] This inhibitory action makes this compound a valuable tool for studying the role of the CCL2-CCR2 axis in various disease models and a potential therapeutic agent for inflammatory conditions.[6]

This application note provides a comprehensive, step-by-step protocol for utilizing this compound in a chemotaxis assay to measure its inhibitory effects on CCL2-mediated cell migration.

Mechanism of Action: Interrupting the CCL2/CCR2 Signaling Axis

The CCL2/CCR2 signaling pathway is a critical driver of monocyte and macrophage recruitment to inflamed tissues.[1] When CCL2 binds to CCR2, it triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events, including the activation of pathways such as JAK/STAT, PI3K/MAPK, and PI3K/Akt/ERK/NF-κB, which ultimately orchestrate the cellular machinery required for directed migration.[8][9]

This compound functions as a competitive antagonist, binding to the CCR2 receptor and preventing its interaction with CCL2.[3][6] This blockade inhibits the activation of the downstream signaling pathways, effectively abrogating the chemotactic response.[4][7]

cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates No_Signal No Signal Transduction CCR2->No_Signal CCL2 CCL2 (Chemoattractant) CCL2->CCR2 Binds PF4136309 This compound PF4136309->CCR2 Blocks Signaling Downstream Signaling (PI3K/Akt, MAPK) G_Protein->Signaling Chemotaxis Cell Migration (Chemotaxis) Signaling->Chemotaxis

Caption: Mechanism of this compound Action.

Physicochemical Properties and Handling of this compound

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.

PropertyValueSource
Alternate Names INCB8761[5]
Molecular Formula C₂₉H₃₁F₃N₆O₃[5]
Molecular Weight 568.60 g/mol [5]
Purity >98%[6]
Appearance Solid powder[6]
Solubility Soluble in DMSO (≥ 50 mg/mL)[10], Insoluble in water[4][6][4][6][10]
Storage Powder: -20°C for long-term (years)[6][10]. DMSO stock solution: -20°C for up to 3 months[5] or -80°C for up to 6 months[10].[5][6][10]

Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[4][10]

Detailed Protocol for Transwell Chemotaxis Assay

This protocol outlines the use of a Transwell (or Boyden chamber) system to assess the inhibitory effect of this compound on the migration of CCR2-expressing cells, such as the human monocytic cell line THP-1 or primary human monocytes, towards a CCL2 gradient.

Materials and Reagents
  • Cell Lines: THP-1 cells or freshly isolated human peripheral blood mononuclear cells (PBMCs) for monocyte isolation.

  • Reagents:

    • This compound

    • Recombinant Human CCL2 (MCP-1)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Cell Culture Medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • Assay Medium: Serum-free cell culture medium (e.g., RPMI-1640) with 0.5% Bovine Serum Albumin (BSA)

    • Phosphate Buffered Saline (PBS)

    • Trypan Blue solution

    • Calcein-AM or other suitable fluorescent dye for cell labeling

  • Equipment:

    • Transwell inserts (e.g., 24-well format with 5 µm or 8 µm pore size)[11]

    • 24-well plates

    • Humidified incubator (37°C, 5% CO₂)

    • Hemocytometer or automated cell counter

    • Fluorescence plate reader

Experimental Workflow

Caption: Transwell Chemotaxis Assay Workflow.

Step-by-Step Methodology

1. Preparation of this compound and CCL2 Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the assay medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).

  • CCL2 Solution: Reconstitute and dilute recombinant human CCL2 in the assay medium to the desired chemoattractant concentration. The optimal concentration should be determined empirically but typically falls within the range that induces a robust chemotactic response.

2. Cell Preparation:

  • Culture CCR2-expressing cells (e.g., THP-1) to a density of approximately 1 x 10⁶ cells/mL.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in the assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Assess cell viability using Trypan Blue; viability should be >95%.

  • (Optional but recommended) Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions to facilitate quantification.

3. Transwell Assay Setup:

  • Lower Chamber: Add 600 µL of the assay medium containing CCL2 and the corresponding concentrations of this compound (or vehicle control) to the lower wells of the 24-well plate.

  • Controls:

    • Negative Control: Assay medium with vehicle (DMSO) only in the lower chamber.

    • Positive Control: Assay medium with CCL2 and vehicle (DMSO) in the lower chamber.

  • Upper Chamber: Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane. Add 100 µL of the prepared cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.

Example Plate Layout for IC₅₀ Determination:

123456
A Negative ControlCCL2 + VehicleCCL2 + this compound [C1]CCL2 + this compound [C2]CCL2 + this compound [C3]CCL2 + this compound [C4]
B Negative ControlCCL2 + VehicleCCL2 + this compound [C1]CCL2 + this compound [C2]CCL2 + this compound [C3]CCL2 + this compound [C4]
C Negative ControlCCL2 + VehicleCCL2 + this compound [C5]CCL2 + this compound [C6]CCL2 + this compound [C7]CCL2 + this compound [C8]
D Negative ControlCCL2 + VehicleCCL2 + this compound [C5]CCL2 + this compound [C6]CCL2 + this compound [C7]CCL2 + this compound [C8]

4. Incubation:

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a period sufficient to allow for cell migration. The optimal incubation time should be determined empirically for the specific cell type but typically ranges from 2 to 4 hours.

5. Quantification of Cell Migration:

  • After incubation, carefully remove the Transwell inserts from the plate.

  • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

  • Quantify the migrated cells on the bottom side of the membrane or in the lower chamber. If using Calcein-AM labeled cells, this can be done by measuring the fluorescence in the lower chamber using a fluorescence plate reader.

Data Analysis and Interpretation

The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence of the compound to the number of cells that migrated in the positive control (CCL2 alone).

1. Calculate Percent Inhibition:

  • % Inhibition = (1 - (Fluorescence_Sample - Fluorescence_Negative_Control) / (Fluorescence_Positive_Control - Fluorescence_Negative_Control)) * 100

2. Generate a Dose-Response Curve and Determine IC₅₀:

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit a sigmoidal dose-response curve to the data.[12]

  • The IC₅₀ is the concentration of this compound that produces 50% inhibition of the chemotactic response.[13] This value can be interpolated from the fitted curve.

Caption: Data Analysis Workflow for IC₅₀ Determination.

Expected Results:

A successful experiment will demonstrate a dose-dependent inhibition of CCL2-induced cell migration by this compound. The resulting IC₅₀ value should be in the low nanomolar range for human cells, consistent with published data.[4][14]

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following internal controls are essential:

  • Positive and Negative Controls: These are critical for establishing the assay window and confirming that the observed migration is indeed CCL2-dependent.

  • Vehicle Control: This ensures that the solvent (DMSO) used to dissolve this compound does not affect cell migration.

  • Dose-Response Curve: A clear sigmoidal dose-response relationship validates the specific inhibitory effect of this compound.

  • Cell Viability: It is important to confirm that the concentrations of this compound used are not cytotoxic to the cells, which could confound the migration results. This can be assessed in a separate cytotoxicity assay (e.g., MTT or Trypan Blue exclusion).

Conclusion

This compound is a powerful and specific tool for investigating the role of the CCL2-CCR2 axis in cellular chemotaxis. The protocol described in this application note provides a robust framework for quantifying the inhibitory potency of this compound in a Transwell migration assay. By carefully following these steps and incorporating the appropriate controls, researchers can generate reliable and reproducible data to advance our understanding of inflammatory processes and explore the therapeutic potential of CCR2 antagonism.

References
  • Consensus. How does CCR2 modulate CCL2-mediated monocyte chemotaxis?. [Link]

  • Brodmerkel, T. L., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(10), 765–769. [Link]

  • Weber, C., et al. (2010). CCR2 acts as scavenger for CCL2 during monocyte chemotaxis. PLoS ONE, 5(4), e10010. [Link]

  • National Cancer Institute. Definition of CCR2 antagonist PF-04136309. [Link]

  • Nywening, T. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs, 37(4), 746–754. [Link]

  • ChemoTactics. Migration Protocol with Chemokines. [Link]

  • Frontiers. Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications. [Link]

  • Momtazi-Borojeni, A. A., et al. (2019). Targeting the CCL2–CCR2 signaling pathway: potential implications of statins beyond cardiovascular diseases. Journal of Pharmacy and Pharmacology, 71(11), 1609–1621. [Link]

  • Li, M., et al. (2021). Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds?. Frontiers in Immunology, 12, 771210. [Link]

  • Creative Bioarray. Transwell Migration and Invasion Assays. [Link]

  • Creative Bioarray. Transwell In Vitro Cell Migration and Invasion Assays. [Link]

  • Protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

  • ResearchGate. Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • ResearchGate. How can I decide chemical concentration for design of IC50 assay?. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ResearchGate. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

Sources

Application Note: Characterizing PF-4136309 Activity Using a Functional Cell-Based Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for utilizing a cell-based calcium mobilization assay to characterize the pharmacological activity of PF-4136309. It is critical to note that while the initial query suggested this compound as a GPR119 agonist, extensive literature review confirms that this compound (also known as INCB8761) is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2)[1][2][3][4]. CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit, initiating a signaling cascade that results in the release of calcium from intracellular stores[5][6]. Therefore, this guide details a protocol to measure the antagonistic effects of this compound on CCR2-mediated calcium flux, a scientifically accurate application for this compound. We will outline the core principles of the assay, provide a detailed step-by-step protocol for determining the potency (IC50) of this compound, and discuss data analysis and interpretation.

Introduction: Correcting the Mechanism of Action

This compound is an orally bioavailable small molecule that has been investigated for its role in modulating inflammatory responses and in oncology[3][7][8]. Its mechanism of action is the specific inhibition of CCR2, preventing the binding of its cognate ligand, chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1)[5][9]. The CCL2-CCR2 signaling axis is a key pathway in the recruitment of monocytes and macrophages to sites of inflammation and tumors[3][7].

Activation of the Gαq-coupled CCR2 receptor by CCL2 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm[6][10]. This transient increase in intracellular calcium ([Ca²⁺]i) is a hallmark of CCR2 activation and can be measured using fluorescent calcium indicators. This compound blocks this process, and its potency is determined by its ability to inhibit the CCL2-induced calcium response[2][9].

This application note provides researchers with the necessary framework to quantify the inhibitory activity of this compound on the CCR2 signaling pathway.

Principle of the Calcium Mobilization Assay

The assay relies on a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the dye in the cytoplasm[11][12]. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. Upon binding to Ca²⁺ released from the endoplasmic reticulum, the dye undergoes a conformational change, resulting in a significant increase in fluorescence intensity[6][13].

This change in fluorescence is directly proportional to the concentration of intracellular free calcium[14][15]. By using a fluorescence plate reader, such as the FLIPR® Tetra System, the kinetics of this calcium flux can be monitored in real-time in a multi-well format, making it ideal for high-throughput screening and pharmacological characterization[16][17]. To measure the antagonist activity of this compound, cells expressing CCR2 are first incubated with the test compound and then stimulated with a CCR2 agonist (CCL2). A potent antagonist will cause a dose-dependent reduction in the agonist-induced fluorescence signal.

Gq_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein cluster_cytoplasm Cytoplasm CCL2 CCL2 (Agonist) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates PF4136309 This compound (Antagonist) PF4136309->CCR2 Binds & Inhibits Gq_alpha Gαq CCR2->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates PIP2->IP3 ER Endoplasmic Reticulum (ER) Ca²⁺ Store IP3->ER Binds to IP3R Ca_release ER->Ca_release Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Release Fluo4 Fluo-4 Dye Ca_ion->Fluo4 Binds Fluorescence Fluorescence Signal Fluo4->Fluorescence

Caption: CCR2 signaling pathway leading to calcium mobilization and its inhibition by this compound.

Detailed Experimental Protocol

This protocol is designed for adherent cells (e.g., HEK293 or CHO cells) stably expressing human CCR2, cultured in 96-well, black-walled, clear-bottom microplates.

Materials and Reagents
  • Cells: HEK293 cells stably expressing human CCR2 (or other suitable host cell line).

  • Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well black-walled, clear-bottom microplates, tissue culture treated.

  • Compound Plate: 96-well polypropylene V-bottom or U-bottom plate.

  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C[1].

  • CCL2 (human): Prepare a stock solution according to the manufacturer's instructions and store at -80°C.

  • Calcium Indicator Dye: Fluo-4 NW Calcium Assay Kit or equivalent[18][19].

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: (If required for the cell line) Water-soluble probenecid can be added to the dye loading buffer to prevent dye extrusion by organic anion transporters[13][14].

  • Positive Control Antagonist: A known CCR2 antagonist for assay validation.

  • Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR® Tetra, FlexStation® 3)[15][16].

Step-by-Step Methodology

Day 1: Cell Plating

  • Harvest CCR2-expressing cells using standard cell culture techniques.

  • Perform a cell count and determine viability (should be >95%).

  • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000–60,000 cells per well in 100 µL of culture medium[20].

  • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and formation of a confluent monolayer.

Day 2: Assay Execution

  • Prepare Dye-Loading Solution:

    • Thaw all assay kit components to room temperature.

    • Prepare the Fluo-4 AM dye-loading solution in assay buffer according to the manufacturer’s protocol[20][21]. If your cell line requires it, add probenecid to a final concentration of 2.5 mM[15].

  • Load Cells with Dye:

    • Aspirate the culture medium from the cell plate.

    • Immediately add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light[11].

  • Prepare Compound Plate (Antagonist Plate):

    • During the dye-loading incubation, prepare the this compound serial dilutions.

    • Perform a 1:3 serial dilution of this compound in assay buffer in the compound plate to create a concentration range (e.g., from 10 µM to 0.1 nM). Prepare these solutions at 4X the final desired concentration.

    • Include wells for "vehicle control" (assay buffer with DMSO equivalent to the highest this compound concentration) and "agonist control" (assay buffer only).

  • Prepare Agonist Plate:

    • Prepare the CCL2 solution in a separate plate or tubes. The concentration should be 4X the final EC₈₀ concentration (the concentration that gives 80% of the maximal response, determined in a prior agonist dose-response experiment). This ensures a robust signal window for measuring inhibition.

  • Run the Assay on the Fluorescence Plate Reader:

    • Set up the instrument parameters:

      • Excitation Wavelength: ~490 nm

      • Emission Wavelength: ~525 nm[11]

      • Read Mode: Kinetic read, recording every 1-2 seconds for a total of 180 seconds.

    • Define the liquid handling protocol:

      • Baseline Read: Record fluorescence for 15-20 seconds.

      • First Addition (Antagonist): Add 50 µL/well from the compound plate (this compound dilutions).

      • Incubation: Incubate for 15-30 minutes (this pre-incubation time may need optimization).

      • Second Addition (Agonist): Add 50 µL/well of the 4X CCL2 solution.

      • Post-Addition Read: Continue recording fluorescence for at least 120 seconds to capture the peak response.

Workflow cluster_day1 Day 1: Cell Preparation cluster_day2 Day 2: Assay Execution A Seed CCR2-expressing cells in 96-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Prepare Fluo-4 Dye-Loading Solution D Load Cells with Dye (1 hr, 37°C) C->D G Place Plates in FLIPR D->G E Prepare 4X Antagonist Plate (this compound dilutions) E->G F Prepare 4X Agonist Plate (CCL2 at EC₈₀) F->G H Read Baseline (15s) G->H I Add Antagonist (50 µL) Incubate (15-30 min) H->I J Add Agonist (50 µL) I->J K Read Signal (120s) J->K L Data Analysis (IC₅₀) K->L

Caption: Experimental workflow for the CCR2 antagonist calcium mobilization assay.

Data Analysis and Interpretation

The primary output for each well is a kinetic trace of fluorescence intensity over time.

  • Data Normalization: For each well, calculate the response as the maximum fluorescence signal minus the baseline fluorescence (ΔF = F_max - F_min).

  • Control Evaluation:

    • Vehicle Control (stimulated with CCL2): This represents the 0% inhibition level (maximum signal).

    • Unstimulated Control (buffer only): This represents the 100% inhibition level (baseline signal).

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (Response_Compound - Response_Unstimulated) / (Response_Vehicle - Response_Unstimulated))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that produces 50% inhibition of the CCL2-induced response.

Example Data Presentation

The results of the assay can be summarized in a table to clearly present the calculated potency of the antagonist.

CompoundTargetAssay TypeAgonist (at EC₈₀)Calculated IC₅₀ (nM)
This compoundHuman CCR2Calcium MobilizationHuman CCL23.3[9]
Control AntagonistHuman CCR2Calcium MobilizationHuman CCL2Value

Note: The IC₅₀ value of 3.3 nM is derived from published literature and serves as a reference point for expected results[9].

Conclusion and Best Practices

This application note provides a robust and scientifically validated protocol for characterizing the antagonist activity of this compound at the CCR2 receptor using a calcium mobilization assay. By correcting the initial premise of its mechanism, this guide ensures experimental integrity and provides a clear path for researchers to obtain reliable potency data.

Key Best Practices:

  • Agonist Concentration: Always use an agonist concentration at or near the EC₈₀ to ensure a sensitive assay window for detecting inhibition.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 0.5% to avoid solvent-induced artifacts.

  • Plate Uniformity: Ensure uniform cell seeding and dye loading to minimize well-to-well variability.

  • Assay Validation: Routinely include a known reference antagonist to validate assay performance and ensure consistency between experiments.

By adhering to this detailed protocol and these best practices, researchers can confidently and accurately profile the inhibitory effects of this compound and other CCR2 modulators.

References

  • Unal, H. (2012). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 2(21). [Link]

  • Molecular Devices. Cell based assays on the FLIPR® Tetra System: Comparison of a novel FLIPR® calcium assay to other fluorescence. [Link]

  • Wikipedia. GPR119. [Link]

  • Unal, H. (2012). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 2(21). [Link]

  • de Jong, L. A., & Kostenis, E. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

  • Jones, R. M., et al. (2009). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 157(4), 679–691. [Link]

  • National Cancer Institute. Definition of CCR2 antagonist PF-04136309. NCI Drug Dictionary. [Link]

  • GH Medical. GPR119. [Link]

  • Nywening, T. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs, 37(4), 671–679. [Link]

  • Patsnap Synapse. What are GPR119 agonists and how do they work? [Link]

  • Chu, Z. L., et al. (2008). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 155(3), 356–365. [Link]

  • Qian, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1324707. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • Danaher Life Sciences. FLIPR® Calcium Assay Kits. [Link]

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. [Link]

  • ResearchGate. Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. [Link]

  • Tomura, H., et al. (2001). Proton-sensing G protein-coupled receptor mobilizes calcium in human synovial cells. American Journal of Physiology-Cell Physiology, 281(4), C1247-C1256. [Link]

  • Molecular Devices. (2017). Innovatice GPCR and Ion Channel Assays for the FLIPR Tetra System. YouTube. [Link]

  • Houthuys, E., et al. (2017). Biased signaling of lipids and allosteric actions of synthetic molecules for GPR119. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(1), 53-64. [Link]

  • Corn-Trovato, C., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(5), 705–715. [Link]

  • Hua, T., et al. (2020). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 11(1), 4288. [Link]

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Application of Kinase Inhibitors in Pancreatic Cancer Research: A Guide to Targeting the MK2 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Pancreatic Ductal Adenocarcinoma (PDAC) presents a formidable challenge in oncology, characterized by a dense, immunosuppressive tumor microenvironment (TME) and profound resistance to conventional therapies. A central goal of current research is to identify and exploit molecular vulnerabilities within the cancer cells and the surrounding stroma to develop more effective therapeutic strategies. While the compound PF-4136309 has been investigated in pancreatic cancer, it is crucial for researchers to note its established mechanism. This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), not a direct inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2] Its therapeutic rationale in PDAC is to block the recruitment of tumor-associated macrophages (TAMs) into the TME, thereby alleviating immunosuppression.[3][4][5][6][7][8]

This guide, therefore, serves a dual purpose. First, it will briefly clarify the role of this compound as a CCR2 antagonist in the context of pancreatic cancer. Second, and more central to the user's query on kinase inhibition, it will provide a detailed exploration of the MAPK-activated protein kinase 2 (MK2) pathway as a critical, druggable target in PDAC. We will present the scientific rationale for MK2 inhibition and provide detailed protocols for investigating novel MK2 inhibitors, using compounds like ATI-450 as examples of research tools in this domain.

Part 1: The Established Role of this compound as a CCR2 Antagonist

The CCL2/CCR2 signaling axis is a key driver of the immunosuppressive TME in pancreatic cancer.[3][8] Pancreatic tumors often secrete high levels of the chemokine CCL2, which acts as a potent attractant for CCR2-expressing inflammatory monocytes.[8] Once recruited to the tumor, these monocytes differentiate into TAMs, which promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor activity of CD8+ T cells.[7][8]

This compound disrupts this process by blocking the CCR2 receptor on monocytes, thereby inhibiting their migration to the tumor site.[6][7] Clinical studies have evaluated this compound in combination with standard-of-care chemotherapy, such as FOLFIRINOX or gemcitabine and nab-paclitaxel, for patients with advanced pancreatic cancer.[3][9][10] These trials have shown that the combination is generally safe and tolerable, and can lead to a reduction in circulating inflammatory monocytes and tumor-associated macrophages.[3][6] The objective response rate in some of these combination trials was promising, suggesting that targeting the TME with a CCR2 inhibitor can enhance the efficacy of chemotherapy.[3][4]

cluster_TME Tumor Microenvironment (TME) cluster_BloodVessel Blood Vessel cluster_Inhibition Therapeutic Intervention PDAC Pancreatic Cancer Cell Monocyte CCR2+ Inflammatory Monocyte PDAC->Monocyte Secretes CCL2 TAM Tumor-Associated Macrophage (TAM) TAM->PDAC Promotes Tumor Growth, Immunosuppression Monocyte->TAM Recruitment & Differentiation PF4136309 This compound (CCR2 Antagonist) PF4136309->Monocyte Blocks CCR2 Receptor

Caption: Mechanism of this compound in the Pancreatic Cancer TME.

Part 2: The MK2 Signaling Pathway: A Key Mediator of Chemoresistance and Tumor Progression in Pancreatic Cancer

The p38 MAPK/MK2 signaling cascade is a critical regulator of the cellular response to stress, including the genotoxic stress induced by chemotherapy.[11] In pancreatic cancer, this pathway is frequently activated and plays a pro-survival role.[12] Following DNA damage from chemotherapeutic agents like those in the FOLFIRINOX regimen, cancer cells can up-regulate TNF-α, leading to the activation of the p38/MK2 axis.[11][12]

Activated MK2 then phosphorylates downstream substrates, most notably Heat Shock Protein 27 (Hsp27).[11] Phosphorylated Hsp27 (p-Hsp27) is a potent anti-apoptotic protein that helps cancer cells survive chemotherapy, thus contributing significantly to treatment resistance.[11][12] Furthermore, the MK2 pathway is implicated in regulating the production of pro-inflammatory cytokines and chemokines, which can further shape the TME to favor tumor progression.[13][14][15] Studies have shown that elevated levels of phosphorylated MK2 in patient tumors are associated with poorer survival.[11][12]

Given its central role in chemoresistance and tumor survival, inhibiting MK2 presents a compelling therapeutic strategy. Specific MK2 inhibitors, such as ATI-450, have been developed to target this pathway.[11][12] These inhibitors function by preventing the phosphorylation and activation of Hsp27, thereby sensitizing cancer cells to apoptosis and suppressing protective autophagy.[11] Preclinical studies combining an MK2 inhibitor with chemotherapy have demonstrated synergistic anti-tumor effects and prolonged survival in animal models of pancreatic cancer.[11][12]

Chemo Chemotherapy (e.g., FOLFIRINOX) p38 p38 MAPK Chemo->p38 Genotoxic Stress MK2 MK2 p38->MK2 Phosphorylation Hsp27 Hsp27 MK2->Hsp27 Phosphorylation pHsp27 p-Hsp27 Hsp27->pHsp27 Survival Cell Survival & Chemoresistance pHsp27->Survival Apoptosis Apoptosis Survival->Apoptosis MK2_Inhibitor MK2 Inhibitor (e.g., ATI-450) MK2_Inhibitor->MK2 Inhibition

Caption: The p38/MK2 Signaling Pathway in Pancreatic Cancer.

Part 3: Application Notes and Protocols for Investigating MK2 Inhibition

This section provides detailed protocols for researchers aiming to evaluate the efficacy of MK2 inhibitors in pancreatic cancer models.

Protocol 1: In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol assesses the effect of an MK2 inhibitor on the viability and proliferation of pancreatic cancer cell lines, both as a single agent and in combination with chemotherapy.

Rationale: The MTT or CCK-8 assay quantifies metabolically active cells, providing a robust measure of cytotoxicity and cytostatic effects. This is a crucial first step to determine the effective dose range of the inhibitor and to test for synergistic effects with standard chemotherapeutic agents.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3).[16][17]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MK2 inhibitor (e.g., ATI-450), dissolved in DMSO to create a stock solution.

  • Chemotherapeutic agent (e.g., Gemcitabine, SN-38), dissolved in appropriate solvent.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS) or CCK-8 solution.[18]

  • DMSO (for MTT assay).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[19][20] Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the MK2 inhibitor and/or chemotherapeutic agent in culture medium.

    • For single-agent testing, add the diluted MK2 inhibitor to the wells.

    • For combination testing, add the chemotherapeutic agent first, followed by the MK2 inhibitor.

    • Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls.[18]

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[19]

  • Assay:

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[18] Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[18]

  • Measurement: Shake the plate gently and measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%). For combination studies, use software like CompuSyn to calculate a Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis for MK2 Pathway Activation

This protocol is used to confirm that the MK2 inhibitor is engaging its target and blocking the downstream signaling cascade.

Rationale: Western blotting allows for the direct visualization and quantification of protein phosphorylation. Measuring the levels of phosphorylated Hsp27 (p-Hsp27) serves as a direct pharmacodynamic biomarker for MK2 activity.[21][22] A successful MK2 inhibitor should decrease p-Hsp27 levels without affecting total MK2 or upstream p38 MAPK levels.

Materials:

  • Treated cell lysates from a time-course or dose-response experiment.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-Hsp27 (Ser82), anti-Hsp27, anti-p-MK2 (Thr334), anti-MK2, anti-p-p38, anti-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Sample Preparation: Lyse cells in ice-cold lysis buffer.[23] Determine protein concentration using the BCA assay.[23] Prepare lysates for loading by adding Laemmli buffer and boiling for 5-10 minutes.[24]

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23][24]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[23][24]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23][24]

  • Detection: Wash the membrane again as in step 6. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[23]

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Protocol 3: In Vivo Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes how to establish and use an orthotopic mouse model to evaluate the anti-tumor efficacy of an MK2 inhibitor in a more physiologically relevant setting.

Rationale: Orthotopic models, where human cancer cells are implanted into the corresponding organ (the pancreas) of an immunodeficient mouse, better recapitulate the tumor microenvironment and metastatic patterns of human disease compared to subcutaneous models.[25][26] This model is essential for evaluating the in vivo efficacy, toxicity, and pharmacodynamics of a novel therapeutic agent.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice).

  • Pancreatic cancer cells (e.g., PANC-1) stably expressing a reporter like luciferase.[25]

  • Matrigel.

  • Surgical tools, anesthesia, and ultrasound imaging system.[27]

  • MK2 inhibitor formulation for oral gavage or intraperitoneal (IP) injection.

  • Chemotherapy formulation for IP injection.

  • Calipers and bioluminescence imaging system.

Procedure:

  • Cell Preparation: Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[27]

  • Orthotopic Implantation: Anesthetize the mouse. Under ultrasound guidance, carefully inject 20-30 µL of the cell suspension directly into the pancreas.[27] This minimally invasive technique is preferred over surgical implantation to reduce morbidity.[27]

  • Tumor Growth Monitoring: Monitor tumor establishment and growth weekly using bioluminescence imaging or high-frequency ultrasound.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, MK2 inhibitor, Chemotherapy, Combination).

  • Drug Administration: Administer drugs according to the planned schedule (e.g., MK2 inhibitor daily by oral gavage, chemotherapy weekly by IP injection).[28] Monitor animal body weight and overall health status 2-3 times per week as a measure of toxicity.

  • Efficacy Assessment: Measure tumor volume regularly. At the end of the study, euthanize the mice and harvest the tumors.

  • Endpoint Analysis: Weigh the primary tumors. Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for p-Hsp27) and histological analysis (e.g., H&E, IHC for proliferation and apoptosis markers). Collect blood for pharmacokinetic analysis if required.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Use statistical tests (e.g., ANOVA, t-test) to determine the significance of differences between treatment groups.

start Start invitro In Vitro Studies start->invitro viability Cell Viability Assay (IC50, Synergy) invitro->viability western_vitro Western Blot (Target Engagement, PD) invitro->western_vitro invivo In Vivo Studies viability->invivo western_vitro->invivo model Establish Orthotopic Xenograft Model invivo->model treatment Randomize & Treat (Vehicle, Drug, Combo) model->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC, PD) monitoring->endpoint analysis Data Analysis & Conclusion endpoint->analysis

Caption: Experimental Workflow for Evaluating an MK2 Inhibitor.

Data Presentation

Quantitative data from these experiments should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: In Vitro Efficacy of a Hypothetical MK2 Inhibitor (MK2i-X)

Cell LineTreatmentIC50 (nM)Combination Index (CI) with Gemcitabine (10 nM)
PANC-1MK2i-X850.6 (Synergy)
MiaPaCa-2MK2i-X1200.5 (Synergy)
BxPC-3MK2i-X950.7 (Synergy)

Table 2: In Vivo Efficacy in PANC-1 Orthotopic Xenograft Model

Treatment GroupNMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)
Vehicle8850 ± 95-
Gemcitabine (50 mg/kg, weekly)8510 ± 7040%
MK2i-X (30 mg/kg, daily)8595 ± 8230%
Combination8170 ± 4580%

Conclusion

The MK2 signaling pathway represents a validated and promising therapeutic target for overcoming chemoresistance in pancreatic cancer. While this compound targets the distinct but equally important CCL2/CCR2 axis to remodel the tumor microenvironment, direct inhibition of MK2 offers a complementary strategy focused on sensitizing cancer cells to DNA-damaging agents. The protocols and application notes provided herein offer a comprehensive framework for researchers to rigorously evaluate novel MK2 inhibitors, from initial in vitro characterization to preclinical in vivo efficacy studies. Through such systematic investigation, the therapeutic potential of targeting the MK2 pathway can be fully elucidated, paving the way for new combination strategies in the fight against pancreatic cancer.

References

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  • Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection - JoVE. (2021, October 7). Journal of Visualized Experiments. [Link]

  • The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Orthotopic Xenograft Mouse Model for Pancreatic Tumors - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC. (2017, April 27). National Institutes of Health. [Link]

  • Phase 1b/2 Study of PF-04136309 in Combination with Gemcitabine and Nab-paclitaxel in Patients with Previously Untreated Metastatic Pancreatic Ductal Adenocarcinoma | Dana-Farber Cancer Institute. (n.d.). Dana-Farber Cancer Institute. [Link]

  • Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed. (2019, July 12). Invest New Drugs, 38(3), 800-811. [Link]

  • MK2 Promotes the Development and Progression of Pancreatic Neuroendocrine Tumors Mediated by Macrophages and Metabolomic Factors - PMC - NIH. (2022, November 5). National Institutes of Health. [Link]

  • Immunotherapy and chemo combination shows early promise for pancreatic cancer. (2016, April 6). Cancer Research UK. [Link]

  • MK2 drives progression of pancreas and colon cancers by suppressing CD8+ T cell cytotoxic function and is a potential immunotherapy target - NIH. (2023, June 21). National Institutes of Health. [Link]

  • MK2 drives progression of pancreas and colon cancers by suppressing CD8+ T cell cytotoxic function and is a potential immunotherapy target - Frontiers. (2023, June 20). Frontiers in Immunology, 14. [Link]

  • Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed. (2024, June 21). STAR Protoc, 5(2), 102968. [Link]

  • Immune-stimulating combination promotes response in locally advanced pancreatic cancer. (2016, April 5). Oncology Central. [Link]

  • Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC - PubMed Central. (2019, July 12). National Institutes of Health. [Link]

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2015, July 16). Oncology Letters, 10(5), 2994-2998. [Link]

  • Generation and application of patient-derived xenograft models in pancreatic cancer research | Chinese Medical Journal - MedNexus. (2019, November 20). Chinese Medical Journal. [Link]

  • Cell viability assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Cell viability assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis - PubMed. (2013, July 1). Clinical Cancer Research, 19(13), 3581-3592. [Link]

  • CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

  • (PDF) Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - ResearchGate. (2025, June 20). ResearchGate. [Link]

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Application Notes & Protocols: Investigating Novel Immunomodulatory Pathways in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to PF-4136309 (a CCR2 Antagonist) and GPR120 Agonists

Introduction: Clarifying Targets and Mechanisms in Autoimmune Research

The investigation of novel therapeutic agents for autoimmune diseases requires a precise understanding of their molecular targets and mechanisms of action. This guide addresses two distinct, yet important, immunomodulatory pathways. The compound This compound (also known as INCB8761) is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2)[1][2][3][4]. Its therapeutic rationale is based on inhibiting the migration of inflammatory monocytes and macrophages to tissues[3][5].

Separately, the G-protein coupled receptor 120 (GPR120 , also known as Free Fatty Acid Receptor 4, FFA4) has emerged as a key sensor for long-chain fatty acids, mediating broad anti-inflammatory effects[6][7][8]. Agonists of GPR120 represent a different therapeutic strategy aimed at dampening inflammatory signaling cascades within immune cells[6][9].

This document provides a detailed guide for researchers, clarifying the distinct nature of these two approaches. It offers comprehensive protocols for utilizing this compound to study the role of the CCL2-CCR2 axis and for evaluating the therapeutic potential of GPR120 agonists in relevant preclinical models of autoimmune disease.

Part 1: this compound – A CCR2 Antagonist for Inhibiting Monocyte Trafficking

The accumulation of monocytes and their differentiation into tissue-destructive macrophages is a pathological hallmark of many autoimmune diseases. The primary driver of this migration is the interaction between the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and its receptor, CCR2, which is highly expressed on inflammatory monocytes[1][3]. This compound is a small molecule antagonist that directly blocks this interaction, offering a powerful tool to probe the consequences of inhibiting this pathway.

Mechanism of Action: The CCL2-CCR2 Axis

Binding of CCL2 to the CCR2 receptor on monocytes initiates a signaling cascade that leads to chemotaxis, guiding these cells from the bloodstream into inflamed tissues[1][3]. By competitively binding to CCR2, this compound prevents CCL2-induced signaling, thereby reducing the recruitment of inflammatory cells to the site of autoimmune pathology[5][10].

CCR2_Pathway cluster_0 Blood Vessel cluster_1 Inflamed Tissue Monocyte Inflammatory Monocyte (CCR2-positive) Macrophage Tissue Macrophage Monocyte->Macrophage migrates & differentiates CCR2 CCR2 Receptor Monocyte->CCR2 expresses CCL2 CCL2 (Chemokine) CCL2->CCR2 Inflammation Inflammation & Tissue Damage Macrophage->Inflammation promotes PF4136309 This compound (CCR2 Antagonist) PF4136309->CCR2 blocks CCR2->Monocyte induces chemotaxis

Caption: this compound blocks the CCL2-CCR2 axis, inhibiting monocyte migration.

Data Summary: Preclinical Profile of this compound
ParameterSpeciesValueReference
IC₅₀ (Binding) Human5.2 nM[2][3]
Mouse17 nM[2][5]
Rat13 nM[2][5]
IC₅₀ (Chemotaxis) Human3.9 nM[2][3]
Oral Bioavailability Rat78%[2][3]
Dog78%[2][3]
Experimental Protocols

This protocol describes the use of this compound in the K/BxN serum transfer arthritis model, a well-established model of antibody-mediated autoimmune arthritis.

1. Materials:

  • This compound (INCB8761)

  • Vehicle solution (e.g., 10% DMSO in PBS, or as specified by the supplier)[11]

  • K/BxN arthritogenic serum

  • 8-12 week old C57BL/6 mice[11]

  • Oral gavage needles

  • Calipers for ankle measurement

2. Study Design:

  • Acclimation: Acclimate mice for at least 7 days before the start of the experiment.

  • Grouping:

    • Group 1: Vehicle control + K/BxN serum

    • Group 2: this compound + K/BxN serum

    • Group 3: Naive (No serum, no treatment)

  • Dosing Regimen:

    • Based on preclinical studies in other inflammatory models, a dose of 50-100 mg/kg administered once or twice daily via oral gavage is a common starting point[11][12].

    • Begin prophylactic treatment with this compound or vehicle two days prior to disease induction (Day -2)[11].

  • Disease Induction:

    • On Day 0, induce arthritis by intraperitoneal (IP) injection of K/BxN serum.

  • Monitoring and Endpoints:

    • Clinical Score: Daily, score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=maximal inflammation with joint rigidity). Maximum score per mouse is 16.

    • Ankle Thickness: Measure the medio-lateral diameter of the ankle joint daily using digital calipers.

    • Terminal Analysis (e.g., Day 10-14):

      • Histology: Collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

      • Flow Cytometry: Isolate cells from inflamed joints or draining lymph nodes to quantify macrophage and monocyte populations (e.g., CD45+, CD11b+, Ly6C+, F4/80+).

3. Causality and Trustworthiness:

  • The prophylactic treatment design is crucial to test the hypothesis that blocking initial monocyte recruitment prevents or ameliorates disease.

  • Including both clinical (scoring, calipers) and histological endpoints provides a robust, multi-faceted validation of the compound's effect. Flow cytometry directly confirms the on-target effect of reduced macrophage infiltration.

This assay validates the ability of this compound to block CCL2-induced migration of monocytic cells.

1. Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human/mouse monocytes

  • This compound

  • Recombinant human or mouse CCL2 (MCP-1)

  • Chemotaxis chambers (e.g., Transwell plates with 5 µm pores)

  • Assay buffer (e.g., RPMI + 0.5% BSA)

2. Procedure:

  • Starve cells in serum-free media for 2-4 hours.

  • Resuspend cells in assay buffer. Pre-incubate cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Add assay buffer containing a chemoattractant concentration of CCL2 (e.g., 10-50 ng/mL) to the lower chamber of the Transwell plate. Add buffer alone for negative control wells.

  • Add the pre-incubated cell suspension to the upper chamber (the insert).

  • Incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Quantify migrated cells: Remove the insert and count the cells that have migrated to the lower chamber using a cell counter, flow cytometer, or a fluorescent dye-based assay.

  • Analysis: Calculate the percentage inhibition of migration at each this compound concentration compared to the vehicle control and determine the IC₅₀ value[2][3].

Part 2: GPR120 (FFA4) Agonists – A Pathway for Resolving Inflammation

GPR120 is a receptor for omega-3 polyunsaturated fatty acids (PUFAs) like DHA and EPA, which are known for their health-promoting effects[6][13]. Activation of GPR120 on immune cells, particularly macrophages, initiates a potent anti-inflammatory signaling cascade distinct from the CCR2 pathway. While synthetic agonists have been developed, some studies suggest that GPR120 activation alone may not be sufficient to treat acute tissue inflammation in certain autoimmune models, highlighting the complexity of this pathway[11][14].

Mechanism of Action: β-Arrestin-2 Mediated Inhibition of TAK1

Upon agonist binding, GPR120 recruits β-arrestin-2 (β-arr2)[6][7]. This GPR120/β-arr2 complex internalizes and associates with TAB1, preventing TAB1 from activating the key inflammatory kinase TAK1[6][9]. By inhibiting TAK1, GPR120 activation effectively blocks downstream pro-inflammatory signaling through major pathways like NF-κB and JNK, which are triggered by stimuli such as Toll-like receptor (TLR) ligands or TNF-α[6][15][16].

GPR120_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GPR120 GPR120 (FFA4) bArrestin2 β-Arrestin-2 GPR120->bArrestin2 recruits Complex GPR120/β-arr2 Complex GPR120->Complex Agonist GPR120 Agonist (e.g., DHA, CpdA) Agonist->GPR120 binds & activates bArrestin2->Complex TAB1 TAB1 Complex->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 activates NFkB NF-κB / JNK Pathways TAK1->NFkB activates Inflammation Inflammatory Gene Expression NFkB->Inflammation promotes TLR_TNF Inflammatory Stimuli (LPS, TNF-α) TLR_TNF->TAK1 activate via

Caption: GPR120 agonism leads to β-arrestin-2-mediated sequestration of TAB1.

Experimental Protocols

This protocol uses a synthetic GPR120 agonist, Compound A (cpdA), in a dextran sodium sulfate (DSS)-induced colitis model, an established model of inflammatory bowel disease.

1. Materials:

  • GPR120 Agonist (e.g., 3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecane-9-acetic acid, "Compound A")[11][17]

  • Vehicle (e.g., 10% DMSO in PBS)[11]

  • Dextran sodium sulfate (DSS), 36-50 kDa

  • 8-12 week old C57BL/6 mice

2. Study Design:

  • Acclimation & Grouping: As described in Protocol 1.

  • Dosing Regimen:

    • Administer the GPR120 agonist (e.g., 30-50 mg/kg) or vehicle daily by oral gavage[11][18].

    • Begin treatment 2 days prior to DSS administration (Day -2) and continue throughout the study[11].

  • Disease Induction:

    • From Day 0 to Day 5, administer 2.5-3% DSS in the drinking water ad libitum. Replace with regular water from Day 6 onwards.

  • Monitoring and Endpoints:

    • Disease Activity Index (DAI): Daily, monitor and score body weight loss, stool consistency, and rectal bleeding (each on a 0-4 scale).

    • Colon Length: At termination (e.g., Day 8-10), measure the length of the colon from the cecum to the anus as an indicator of inflammation (shorter length = more severe inflammation).

    • Histology: Take a distal segment of the colon for H&E staining to score for epithelial damage, crypt loss, and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize a segment of the colon to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

3. Causality and Trustworthiness:

  • The DAI provides a reliable, non-invasive measure of disease progression.

  • Correlating DAI with physical (colon length) and microscopic (histology) evidence of inflammation provides a self-validating system to assess therapeutic efficacy.

  • Measuring tissue cytokine levels directly tests the hypothesis that GPR120 agonism reduces the local inflammatory response.

This assay confirms that GPR120 activation can inhibit inflammatory signaling in an immune cell line.

1. Materials:

  • Mouse macrophage cell line (e.g., RAW 264.7)[6][7]

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • GPR120 agonist

  • Lipopolysaccharide (LPS) as an inflammatory stimulus

  • Luciferase assay system

2. Procedure:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's instructions. Allow cells to recover for 24 hours.

  • Pre-treat the transfected cells with the GPR120 agonist (e.g., 1-10 µM) or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to activate the NF-κB pathway. Include an unstimulated control group.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: Normalize luciferase activity to total protein content. Calculate the percentage inhibition of LPS-induced NF-κB activity by the GPR120 agonist[16].

References

  • Oh, D.Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell. Available at: [Link]

  • Wannick, M., et al. (2018). Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases. Pharmacology Research & Perspectives. Available at: [Link]

  • BioWorld. (2011). Incyte and Pfizer disclose favorable preclinical data on chemokine CCR2 receptor antagonist. BioWorld. Available at: [Link]

  • ResearchGate. Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. ResearchGate. Available at: [Link]

  • ResearchGate. Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. Available at: [Link]

  • Li, X., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular & Molecular Life Sciences. Available at: [Link]

  • Im, D.S. (2016). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Endocrinology and Metabolism. Available at: [Link]

  • ResearchGate. Novel mechanism of GPR120 on inflammation and mutant attenuating GPR120 signaling. ResearchGate. Available at: [Link]

  • Anbazhagan, A.N., et al. (2016). A novel anti-inflammatory role of GPR120 in intestinal epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Sun, Y., et al. (2021). GPR120 inhibits colitis through regulation of CD4+T cell IL-10 production. Mucosal Immunology. Available at: [Link]

  • Kim, H., et al. (2020). Free fatty acid receptor 4 (FFA4) activation ameliorates 2,4-dinitrochlorobenzene-induced atopic dermatitis by increasing regulatory T cells in mice. Experimental & Molecular Medicine. Available at: [Link]

  • Xue, C.B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wannick, M., et al. (2018). Oral Administration of the Selective GPR120/FFA4 Agonist Compound A Is Not Effective in Alleviating Tissue Inflammation in Mouse Models of Prototypical Autoimmune Diseases. PubMed. Available at: [Link]

  • Duah, M., et al. (2024). Free fatty acid receptor-4 regulates T-cell-mediated allogeneic reaction through activating an aryl hydrocarbon receptor pathway. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Wainberg, Z.A., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs. Available at: [Link]

  • Xue, C.B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PubMed. Available at: [Link]

  • Watterson, K.R., et al. (2024). Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120). Biochemical Pharmacology. Available at: [Link]

  • ResearchGate. (2022). Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. ResearchGate. Available at: [Link]

  • Comparative Biosciences, Inc. Immune-Mediated Studies. Comparative Biosciences, Inc.. Available at: [Link]

  • Ichimura, A., et al. (2014). Free Fatty Acid Receptors in Health and Disease. Physiological Reviews. Available at: [Link]

  • Wannick, M., et al. (2018). Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases. DOI. Available at: [Link]

  • Leung, Y.K., & Zhang, L.S. (2015). Potential roles of GPR120 and its agonists in the management of diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Available at: [Link]

  • Oncodesign Services. Autoimmunity models | Study of Autoimmune Diseases | CRO. Oncodesign Services. Available at: [Link]

  • Tanaka, T., et al. (2017). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology. Available at: [Link]

  • Holliday, N.D., et al. (2015). FFA4/GPR120: Pharmacology and Therapeutic Opportunities. Trends in Pharmacological Sciences. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules. Available at: [Link]

  • O'Harte, F.P.M., et al. (2024). Positive interplay between FFAR4/GPR120, DPP-IV inhibition and GLP-1 in beta cell proliferation and glucose homeostasis in obese high fat fed mice. Peptides. Available at: [Link]

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Application Notes and Protocols for PF-4136309 in Fibrosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Inflammatory Axis of Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is the pathological hallmark of numerous chronic diseases, leading to organ scarring and eventual failure.[1][2] A critical driver of this process is chronic inflammation. The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor type 2 (CCR2), form a pivotal signaling axis that orchestrates the recruitment of monocytes and macrophages to sites of tissue injury.[3][4][5] These recruited immune cells, upon activation, release a cascade of pro-fibrotic mediators, including transforming growth factor-beta (TGF-β), which directly stimulate resident fibroblasts and other mesenchymal cells to transform into myofibroblasts—the primary producers of collagen and other ECM proteins.[2][3][6][7]

The CCL2/CCR2 pathway is, therefore, a highly attractive therapeutic target for a multitude of fibrotic diseases affecting the liver, kidney, lung, heart, and other organs.[3][4][8][9] By blocking this pathway, it is possible to interrupt a key upstream event in the fibrotic cascade: the infiltration of pro-fibrotic inflammatory cells.

Compound Profile: PF-4136309 (INCB8761)

This compound (also known as INCB8761) is a potent, selective, and orally bioavailable small molecule antagonist of the CCR2 receptor.[10][11] Its high affinity and selectivity make it an invaluable tool for investigating the role of the CCL2/CCR2 axis in preclinical models of fibrosis and inflammation.

Property Value Reference
Target C-C Chemokine Receptor Type 2 (CCR2)[10][11]
IC₅₀ (Human CCR2) 5.2 nM[10][11][12]
IC₅₀ (Mouse CCR2) 17 nM[10]
IC₅₀ (Rat CCR2) 13 nM[10][12]
Formulation Powder[13]
Solubility Soluble in DMSO (≥ 25 mg/mL)[13]
Storage Store powder at -20°C (≥ 1 year stability)[13]

Mechanism of Action: Intercepting Monocyte Recruitment

This compound exerts its anti-fibrotic potential by competitively binding to the CCR2 receptor, primarily expressed on monocytes.[14] This binding prevents the endogenous ligand, CCL2, from activating the receptor. The downstream consequences are the inhibition of intracellular calcium mobilization and ERK phosphorylation, which are critical for initiating the chemotactic response.[10] By effectively blocking the "homing signal," this compound reduces the migration of monocytes from the bone marrow and their subsequent infiltration into injured tissues, thereby diminishing the local population of pro-fibrotic macrophages and dampening the fibrogenic response.[3][8][14]

cluster_0 Tissue Injury Site cluster_1 Vasculature / Circulation cluster_2 Fibrotic Cascade StressedCells Stressed Parenchymal Cells (e.g., Hepatocytes, Epithelial Cells) CCL2 CCL2 (MCP-1) Release StressedCells->CCL2 Fibroblasts Resident Fibroblasts Fibroblasts->CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates Monocyte Monocyte Monocyte->CCR2 expresses Macrophage Pro-fibrotic Macrophage CCR2->Macrophage Chemotaxis & Differentiation PF4136309 This compound PF4136309->CCR2 Blocks Myofibroblast Myofibroblast Activation Macrophage->Myofibroblast releases TGF-β, etc. Collagen Collagen & ECM Deposition Myofibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis

Caption: this compound blocks CCL2-mediated CCR2 activation on monocytes, inhibiting their recruitment and subsequent pro-fibrotic activity.

Protocols for In Vitro Fibrosis Studies

Rationale

In vitro assays are essential for determining the direct anti-fibrotic potential of this compound on specific cell types and for dose-response characterization. The most common approach involves inducing a fibrotic phenotype in cultured fibroblasts or stellate cells using TGF-β1, a potent pro-fibrotic cytokine.[15][16][17]

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-25 mM) by dissolving this compound powder in 100% dimethyl sulfoxide (DMSO).[13]

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[13]

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in serum-free cell culture medium. Ensure the final DMSO concentration in the culture well is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Protocol 1: TGF-β1-Induced Fibrosis in Primary Human Fibroblasts

This protocol details the induction of myofibroblast differentiation, a key event in fibrosis.[16][18]

Materials:

  • Primary Human Dermal or Lung Fibroblasts

  • Fibroblast Growth Medium (with serum and supplements)

  • Serum-free culture medium

  • Recombinant Human TGF-β1 (carrier-free)

  • This compound stock solution

  • 96-well or 24-well tissue culture plates

  • Reagents for endpoint analysis (RNA extraction, antibodies, stains)

Procedure:

  • Cell Seeding: Seed fibroblasts in a multi-well plate at a density that will achieve 80-90% confluency at the time of treatment. Culture in growth medium at 37°C and 5% CO₂.

  • Serum Starvation: Once cells reach the target confluency, gently wash them with Dulbecco's Phosphate-Buffered Saline (DPBS) and replace the growth medium with serum-free medium. Culture for 12-24 hours to synchronize the cells.

  • Treatment:

    • Prepare treatment media containing TGF-β1 at a final concentration of 5-10 ng/mL.[18]

    • Prepare another set of TGF-β1-containing media with serial dilutions of this compound (e.g., 1 nM to 10 µM).

    • Controls: Include a "Vehicle" control (serum-free medium + DMSO) and a "TGF-β1 only" control (serum-free medium + TGF-β1 + DMSO).

    • Replace the starvation medium with the prepared treatment media.

  • Incubation: Incubate the cells for 24-72 hours, depending on the desired endpoint. A 48-hour incubation is typically sufficient for gene and protein expression changes.[18]

  • Endpoint Analysis: After incubation, harvest the cells for analysis.

Endpoint Analysis for In Vitro Studies
  • Quantitative PCR (qPCR): Lyse cells and extract total RNA. Perform reverse transcription followed by qPCR to measure the relative expression of key fibrotic genes:

    • ACTA2 (α-Smooth Muscle Actin, α-SMA)

    • COL1A1 (Collagen, Type I, Alpha 1)

    • FN1 (Fibronectin 1)

    • Normalize to a stable housekeeping gene (e.g., GAPDH or ACTB).

  • Immunofluorescence for α-SMA:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against α-SMA.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Image using a fluorescence microscope and quantify the intensity or number of α-SMA-positive stress fibers.

  • Collagen Quantification (Picro-Sirius Red Staining):

    • Gently wash the cell monolayer with DPBS.

    • Fix cells with cold methanol for 10 minutes.

    • Stain with Picro-Sirius Red solution for 1 hour.[19][20]

    • Wash with 0.5% acetic acid solution to remove unbound dye.[21][22]

    • Elute the bound dye with a known volume of 0.2 M NaOH/methanol (1:1).

    • Measure the absorbance of the eluate at 540 nm using a plate reader.

Protocols for In Vivo Fibrosis Studies

Rationale

In vivo models are crucial for evaluating the therapeutic efficacy of this compound in a complex biological system, accounting for pharmacokinetics, pharmacodynamics, and multicellular interactions.[7] The Carbon Tetrachloride (CCl₄) liver fibrosis model and the Unilateral Ureteral Obstruction (UUO) kidney fibrosis model are robust, well-characterized, and widely used.[23][24][25]

cluster_workflow In Vivo Experimental Workflow Acclimatization 1. Animal Acclimatization (1 week) Baseline 2. Baseline Measurements (Body Weight) Acclimatization->Baseline Induction 3. Fibrosis Induction (e.g., UUO Surgery or first CCl4 injection) Baseline->Induction Treatment 4. Treatment Initiation This compound or Vehicle (Prophylactic or Therapeutic) Induction->Treatment Monitoring 5. In-Life Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Termination 6. Study Termination & Tissue Collection Monitoring->Termination Analysis 7. Endpoint Analysis (Histology, IHC, Biochemistry) Termination->Analysis

Caption: A generalized workflow for conducting in vivo fibrosis studies with this compound.

Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

This model mimics toxin-induced liver injury leading to progressive fibrosis.[24][26]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)[24]

  • Carbon Tetrachloride (CCl₄)

  • Olive oil or corn oil (vehicle for CCl₄)

  • This compound

  • Oral gavage needles

  • Appropriate vehicle for this compound (e.g., 0.5% methylcellulose)

Procedure:

  • Acclimatization: House mice for at least one week under standard conditions before starting the experiment.

  • Fibrosis Induction:

    • Prepare a 10-20% (v/v) solution of CCl₄ in olive oil.

    • Administer CCl₄ via intraperitoneal (i.p.) injection at a dose of 0.5-1.0 mL/kg body weight.

    • Repeat injections twice weekly for 4-8 weeks to induce progressive fibrosis.[24][27]

  • This compound Administration:

    • Dosing: Based on literature for CCR2 antagonists, a dose range of 10-30 mg/kg, administered once or twice daily by oral gavage, is a reasonable starting point. Dose optimization may be required.

    • Scheduling: Treatment can be prophylactic (starting with the first CCl₄ injection) or therapeutic (starting after fibrosis is established, e.g., at week 4).

    • Groups:

      • Group 1: Vehicle control (Olive oil i.p. + this compound vehicle p.o.)

      • Group 2: Fibrosis model (CCl₄ i.p. + this compound vehicle p.o.)

      • Group 3: Treatment (CCl₄ i.p. + this compound p.o.)

  • Monitoring: Monitor body weight and clinical signs of distress throughout the study.

  • Termination: At the end of the study (e.g., 6-8 weeks), euthanize the animals. Collect blood via cardiac puncture for serum analysis (ALT, AST) and perfuse the liver with saline before harvesting.

  • Tissue Processing: Fix a portion of the largest liver lobe in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for biochemical and molecular analyses.

Protocol 3: Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis in Mice

This surgical model induces rapid and highly reproducible renal tubulointerstitial fibrosis.[25][28][29]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical tools, isoflurane anesthesia, sterile 4-0 or 5-0 silk suture

  • This compound and appropriate oral gavage vehicle

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the mouse using isoflurane.

    • Make a midline abdominal incision to expose the kidneys.[30]

    • Gently move the intestines to locate the left ureter.

    • Ligate the left ureter at two points between the kidney and the bladder using a silk suture.[23][30]

    • Reposition the intestines and suture the abdominal wall and skin.

    • For sham-operated controls, perform the same procedure but do not ligate the ureter.

  • Post-operative Care: Provide analgesics (e.g., buprenorphine) for 3 days post-surgery and monitor for recovery.[30]

  • This compound Administration:

    • Dosing: Administer this compound or vehicle by oral gavage, typically starting one day before or on the day of surgery. A dose of 10-30 mg/kg daily is a common starting point.

    • Groups:

      • Group 1: Sham surgery + Vehicle p.o.

      • Group 2: UUO surgery + Vehicle p.o.

      • Group 3: UUO surgery + this compound p.o.

  • Termination: The fibrotic response is well-developed by 7 to 14 days post-surgery.[25][28] At the desired time point, euthanize the animals and harvest both the obstructed (left) and contralateral (right) kidneys.

  • Tissue Processing: Process kidneys as described for the liver in Protocol 2.

Endpoint Analysis for In Vivo Studies
  • Histological Assessment of Collagen:

    • Embed formalin-fixed, paraffin-embedded tissue sections (4-5 µm).

    • Deparaffinize and rehydrate the sections.[19]

    • Stain with Picro-Sirius Red solution for 60 minutes.[21][31]

    • Wash with acidified water, dehydrate, and mount.[19][20]

    • Capture images under bright-field or polarized light and quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

  • Immunohistochemistry (IHC) for α-SMA:

    • Perform antigen retrieval on deparaffinized sections.

    • Block endogenous peroxidase activity and non-specific binding sites.[32]

    • Incubate with a primary antibody against α-SMA.[33][34][35]

    • Incubate with an HRP-conjugated secondary antibody.[32]

    • Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.

    • Quantify the brown-stained α-SMA-positive area.[36]

  • Biochemical Quantification of Collagen (Hydroxyproline Assay):

    • Weigh a piece of frozen tissue (e.g., 10-20 mg).

    • Hydrolyze the tissue in 6N HCl at ~110-120°C for 12-18 hours to release free hydroxyproline.[37][38]

    • Neutralize the hydrolysate.[38][39]

    • Use a commercial hydroxyproline assay kit or a standard protocol involving oxidation with Chloramine-T and reaction with Ehrlich's reagent.[39][40][41]

    • Measure the colorimetric product's absorbance (typically ~560-570 nm) and calculate the concentration against a hydroxyproline standard curve.[38][41]

    • Results are typically expressed as µg of hydroxyproline per mg of wet tissue weight.

References

  • Ren, G., et al. (2025). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology. [Link][3][4][5]

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. [Link][14]

  • Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. The University of Western Ontario. [Link][19]

  • Gubra. (n.d.). Unilateral ureteral obstruction mouse model of kidney fibrosis. Retrieved from [Link][28]

  • StainsFile. (n.d.). Puchtler's Picro-Sirius red for Collagen. Retrieved from [Link][20]

  • ResearchGate. (n.d.). Experimental protocol for carbon tetrachlroide (CCl4)-induced liver fibrosis. Retrieved from [Link][27]

  • Liu, Y., et al. (2025). Role of CCL2/CCR2 axis in pulmonary fibrosis induced by respiratory viruses. Journal of Medical Virology. [Link][6]

  • JoVE. (2025). Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis. Retrieved from [Link][30]

  • Cancer Diagnostics, Inc. (2016). Picro-Sirius Red Stain Kit (For Collagen). Retrieved from [Link][22]

  • Mansfield, E. G., et al. (2017). A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Tissue Engineering Part C: Methods. [Link][40]

  • Weiskirchen, R., & Tacke, F. (2016). In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations. Zeitschrift für Gastroenterologie. [Link][7]

  • Tapia, E., et al. (2020). Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments. Biomolecules. [Link][23]

  • JoVE. (2025). Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis. Retrieved from [Link][29]

  • Wang, Y., et al. (2023). Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting. Clinical Immunology. [Link][8]

  • Liu, Y., et al. (2025). Role of CCL2/CCR2 axis in pulmonary fibrosis induced by respiratory viruses. Journal of Medical Virology. [Link][9]

  • SMC Laboratories, Inc. (n.d.). CCl4-induced liver fibrosis model. Retrieved from [Link][24]

  • Pareja, F., et al. (2024). Challenges of in vitro modelling of liver fibrosis. Frontiers in Cell and Developmental Biology. [Link][1]

  • Ali, M. S., et al. (2022). Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction. Kidney Research and Clinical Practice. [Link][25]

  • O'Reilly, S., et al. (2008). Liver fibrosis in vitro: Cell culture models and precision-cut liver slices. Toxicology in Vitro. [Link][2]

  • IPS Therapeutique. (n.d.). CCl4 Induced Liver Fibrosis. Retrieved from [Link][26]

  • Xu, Q., et al. (2007). In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Journal of Physiology-Renal Physiology. [Link][15]

  • Stanc, D. E., & Dabija, G. (2016). MEDICAL BIOPRODUCTS COLLAGEN QUANTIFICATION BY HYDROXYPROLINE DETERMINATION. 6th International Conference on Advanced Materials and Systems. [Link][37]

  • QuickZyme Biosciences. (n.d.). QuickZyme Hydroxyproline Assay. Retrieved from [Link][41]

  • Selvita. (n.d.). In Vitro Fibrosis Assays. Retrieved from [Link][16]

  • Papageorgiou, I., et al. (2021). Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds. STAR Protocols. [Link][18]

  • Zhao, W., et al. (2018). α-smooth muscle actin is not a marker of fibrogenic cell activity in skeletal muscle fibrosis. PLoS ONE. [Link][33]

  • Xu, Q., et al. (2007). In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Journal of Physiology-Renal Physiology. [Link][17]

  • Wernig, G., et al. (2017). α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis. Journal of Histochemistry & Cytochemistry. [Link][34]

  • Varghese, V., et al. (2018). Immunohistochemical Expression of Myofibroblasts Using Alpha-smooth Muscle Actin (SMA) to Assess the Aggressive Potential of Various Clinical Subtypes of Ameloblastoma. Contemporary Clinical Dentistry. [Link][32]

  • ResearchGate. (n.d.). Immunohistochemical staining for α-smooth muscle actin (α-SMA). Retrieved from [Link][35]

  • ResearchGate. (n.d.). Fibrotic marker expression. (A) Immunohistochemistry of α-smooth muscle... Retrieved from [Link][36]

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Troubleshooting & Optimization

Technical Support Center: PF-4136309 Solubility and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for PF-4136309 (also known as INCB8761). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility and handling of this potent and selective CCR2 antagonist.[1][2][3] Given its hydrophobic nature, achieving consistent and accurate experimental results hinges on proper dissolution and preparation techniques. This document provides field-proven insights, detailed protocols, and troubleshooting advice to ensure the successful application of this compound in your research.

Core Properties of this compound

A foundational understanding of the compound's physical and chemical properties is the first step in troubleshooting.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₁F₃N₆O₃[1][2][4]
Molecular Weight 568.59 g/mol [1][2]
Appearance Off-white to light yellow solid powder[1][2]
Purity Typically ≥98%[5]
Storage (Solid) -20°C for up to 4 years[5]
Storage (In Solvent) -80°C for up to 2 years; -20°C for up to 1 year[1]

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent challenges encountered during the handling of this compound in a question-and-answer format.

Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, cell culture medium). What is the problem?

A1: This is expected behavior. This compound is sparingly soluble to insoluble in aqueous solutions.[1][2][5] Its chemical structure is largely hydrophobic, preventing it from readily dissolving in polar solvents like water or phosphate-buffered saline (PBS). Direct addition of the solid compound to an aqueous medium will result in suspension, not dissolution, leading to inaccurate concentration and unreliable experimental data. The correct procedure requires first dissolving the compound in a suitable organic solvent to create a high-concentration stock solution.

Q2: What is the best organic solvent for preparing a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents.[1][3][5]

  • DMSO: Offers the highest solubility, with some suppliers reporting concentrations of 100 mg/mL (175.87 mM).[3] However, there is a critical caveat: DMSO is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of this compound.[1][3] Therefore, it is imperative to use a fresh, unopened bottle of anhydrous or low-water content DMSO for preparing your stock solution.

  • Ethanol: A viable alternative, with reported solubility up to 133.33 mg/mL (with the aid of ultrasonic agitation) or more conservatively around 20 mg/mL.[1][5][6]

For most applications, starting with a 10-50 mM stock solution in high-quality, anhydrous DMSO is a reliable and robust strategy.

Q3: I successfully dissolved this compound in DMSO, but it precipitated ("crashed out") when I diluted it into my cell culture medium. How can I prevent this?

A3: This phenomenon, known as precipitation upon dilution, is the most common hurdle researchers face.[7] It occurs because the compound, while stable in 100% DMSO, is suddenly introduced to an aqueous environment where its solubility is drastically lower. The key is to perform the dilution in a manner that keeps the compound in solution.

The core principle is to avoid a single, large dilution step directly into the final aqueous buffer. Instead, a serial or intermediate dilution strategy is recommended. This minimizes the time the compound spends at a high concentration in a solution with a low percentage of organic solvent.[8] See Protocol 2 for a detailed, step-by-step workflow.

Experimental Workflow for Solution Preparation

This diagram outlines the decision-making process and recommended steps for preparing assay-ready solutions of this compound.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation (Aqueous) start This compound Solid solvent Choose Primary Solvent: - Anhydrous DMSO (Recommended) - Ethanol start->solvent dissolve Dissolve to create 10-50 mM Stock Solution (May use vortexing or brief sonication) solvent->dissolve store Aliquot and Store Stock -80°C (long-term) -20°C (short-term) dissolve->store intermediate Prepare Intermediate Dilution (e.g., 1:100 of stock into assay buffer) Keep DMSO < 1% store->intermediate Begin Dilution serial Perform Serial Dilutions from the intermediate solution using the final assay buffer intermediate->serial final Final Assay-Ready Solution (e.g., in 96-well plate) Visually inspect for precipitation serial->final

Caption: Workflow for preparing this compound solutions.

Q4: My IC₅₀ values for this compound are inconsistent across different experiments. Could this be a solubility issue?

A4: Absolutely. Poor solubility is a primary cause of high variability and artificially low potency (i.e., higher IC₅₀ values) in biological assays.[8][9] If the compound precipitates in the assay well, the actual concentration in solution is much lower than the nominal concentration you calculated. This means your biological target is exposed to less compound, leading to an underestimation of its true activity. Ensuring the compound remains fully solubilized at all tested concentrations is critical for generating reliable and reproducible data.

Validated Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol details the steps for creating a stable, high-concentration stock for long-term storage.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

  • Solvent Selection: Use a brand new, unopened bottle of anhydrous, molecular biology grade DMSO.[1][3]

  • Calculation: Calculate the volume of DMSO required to achieve your desired stock concentration (e.g., for a 10 mM stock from 5 mg of this compound, MW 568.59 g/mol , you would add 879.4 µL of DMSO).

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex thoroughly for 1-2 minutes. If needed, briefly sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be perfectly clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes. Store aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[1] Crucially, avoid repeated freeze-thaw cycles , as this can compromise compound stability and introduce moisture.[10][11]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous buffer or cell culture medium.

  • Thaw Stock: Remove one aliquot of your DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Create Intermediate Dilution: Prepare an intermediate dilution of your highest desired concentration. For example, to prepare a final concentration of 10 µM in an assay with a final DMSO concentration of 0.1%, you would first dilute your 10 mM stock 1:100 into the assay buffer (e.g., 2 µL of stock into 198 µL of buffer). This creates a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.[7]

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your subsequent serial dilutions directly in the assay buffer. This ensures the DMSO concentration remains constant and low across all wells.

  • Vehicle Control: It is essential to prepare a vehicle control by performing the identical dilution steps using only DMSO (without the compound). This accounts for any effects of the solvent on the assay system.

  • Final Check: Before adding to cells or initiating the assay, visually inspect the dilution plate for any signs of cloudiness or precipitation. A clear solution is indicative of successful solubilization.

Troubleshooting Flowchart

If you encounter issues, use this flowchart to diagnose the potential cause.

G start Problem: Inconsistent Results or Visible Precipitation q1 Is your DMSO stock solution clear? start->q1 a1_no Issue: Incomplete Dissolution. Solution: 1. Use fresh, anhydrous DMSO. 2. Briefly sonicate or warm gently. 3. Ensure calculation is correct. q1->a1_no No a1_yes Yes q1->a1_yes q2 Did precipitation occur after dilution into aqueous buffer? a1_yes->q2 a2_no Issue may be unrelated to solubility. Consider assay variability or compound stability. q2->a2_no No a2_yes Yes q2->a2_yes q3 What is the final % of DMSO in your assay? a2_yes->q3 a3_high Issue: DMSO concentration too low to maintain solubility at the target compound concentration. Solution: 1. Lower the final compound concentration. 2. Use the two-step dilution protocol. 3. Consider co-solvents if assay permits. q3->a3_high > 1% a3_ok Issue: Target concentration exceeds kinetic solubility limit even with DMSO. Solution: 1. Lower the highest test concentration. 2. Formally determine solubility limit in your specific assay buffer. q3->a3_ok < 1%

Caption: Diagnostic flowchart for this compound solubility issues.

Frequently Asked Questions (FAQs)

  • Q: What are the maximum soluble concentrations of this compound?

    • The reported solubility varies between suppliers, which may be due to differences in purity, crystalline form, or the quality of the solvent used. The table below summarizes the available data. Always treat these as upper limits and confirm solubility in your own experimental system.

SolventReported SolubilitySource(s)
DMSO ≥34 mg/mL to 100 mg/mL[1][3][10]
Ethanol ~20 mg/mL to 133.33 mg/mL[1][5][6]
DMF ~20 mg/mL[5][6]
Water < 0.1 mg/mL (Insoluble)[1]
Ethanol:PBS (1:5) ~0.17 mg/mL[5][6]
  • Q: Can I warm the solution to improve solubility?

    • Gentle warming (e.g., to 37°C) can be used cautiously to aid initial dissolution in an organic solvent.[12] However, the long-term stability of this compound at elevated temperatures in solution is not well characterized. Avoid excessive or prolonged heating. Never store the compound in solution at room temperature for extended periods.

  • Q: Why is it important to use a fresh bottle of DMSO?

    • As mentioned, DMSO is hygroscopic. An older bottle that has been opened multiple times will have absorbed water from the air, which can drastically lower its effective solvating power for hydrophobic compounds like this compound.[1][3] Using a new or properly stored (e.g., under inert gas) anhydrous bottle is a critical step for reproducibility.

  • Q: My in vivo formulation requires an aqueous vehicle. How can I prepare this?

    • For in vivo use, co-solvent systems are typically required. Formulations often involve a combination of solvents and surfactants. For example, one supplier suggests a vehicle of Ethanol, PEG300, Tween-80, and Saline.[1] Another option involves using solubilizing agents like 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[1] Developing a stable formulation for animal dosing requires careful optimization and should be validated for clarity and stability before use.

References

  • Definition of CCR2 antagonist PF-04136309. (n.d.). NCI Drug Dictionary. Retrieved January 5, 2026, from [Link]

  • Nywening, T. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006).
  • Xue, C.-B., et al. (2011). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ACS Medicinal Chemistry Letters, 2(12), 913-918.
  • Xue, C.-B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. Retrieved January 5, 2026, from [Link]

Sources

Potential off-target effects of PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for PF-4136309. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the experimental use of this compound. Our goal is to help you navigate potential challenges and ensure the integrity of your results by understanding the nuances of this compound's mechanism of action and potential off-target effects.

Overview of this compound (INCB8761)

This compound, also known as INCB8761, is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] The primary mechanism of action of this compound is to block the binding of the chemokine ligand CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) to CCR2.[4] This interaction is a critical signaling axis that mediates the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses and in the tumor microenvironment.[4][5] By inhibiting this pathway, this compound serves as a valuable tool for investigating the biological roles of the CCL2/CCR2 axis in various pathological conditions, including inflammatory diseases and cancer.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

The primary and intended molecular target of this compound is the human C-C chemokine receptor 2 (CCR2).[1][4][6] It is a potent antagonist with high affinity for this receptor, effectively preventing the downstream signaling induced by its ligand, CCL2.

Q2: How potent and selective is this compound?

This compound is a highly potent antagonist for CCR2 across multiple species. It is also highly selective for CCR2. In a broad panel screening, it showed no significant inhibitory activity at a concentration of 1 µM against over 50 other targets, including other chemokine receptors (CCR1, CCR3, CCR5, CXCR3, CXCR5), ion channels, and transporters.[5]

Q3: What are the most critical known off-target effects of this compound?

The most well-characterized and clinically relevant off-target interaction is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][5] This interaction, however, occurs at a concentration significantly higher than that required for effective CCR2 antagonism. It is also established that this compound is not an inhibitor of five major cytochrome P450 (CYP) isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at concentrations up to 30 µM.[1]

Q4: How should I reconstitute and store this compound?

For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[6] For long-term storage, it is recommended to keep the solid compound at -20°C for months to years and stock solutions at -20°C for the long term or at 4°C for the short term.[6] Always refer to the vendor-specific data sheet for the most accurate storage recommendations. For in vivo studies, various formulations in solvents like PEG300, Tween-80, and saline, or in corn oil, have been described.[1][3] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Q5: What are appropriate negative and positive controls for my experiment?

  • Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.

  • Cell-Based Controls: The ideal negative control is a cell line that does not express CCR2. If you observe an effect in a CCR2-negative line, it strongly suggests an off-target mechanism.

  • Alternative Antagonist: To confirm that the observed effect is due to CCR2 inhibition, consider using a structurally unrelated CCR2 antagonist as a comparator.

  • Inactive Isomer: The (S)-isomer of this compound is available and can be used as an experimental control.[8]

Quantitative Data Summary: On-Target vs. Off-Target Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound for its intended target across different species and its primary known off-target. This data is crucial for designing experiments that maximize on-target effects while minimizing the risk of off-target confounding results.

TargetSpeciesAssay TypeIC50 ValueReference
CCR2 HumanBinding Assay5.2 nM[1]
CCR2 HumanChemotaxis Assay3.9 nM[1]
CCR2 MouseBinding Assay13 nM[1]
CCR2 RatBinding Assay17 nM[1]
hERGHumanPatch Clamp Assay20 µM[1][5]

Signaling Pathway & Workflow Visualizations

To better understand the experimental context, the following diagrams illustrate the targeted signaling pathway and a logical workflow for troubleshooting common issues.

CCL2_CCR2_Pathway cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization ERK_Activation p-ERK Activation G_Protein->ERK_Activation Migration Cell Migration / Chemotaxis Ca_Mobilization->Migration ERK_Activation->Migration PF4136309 This compound PF4136309->CCR2 Blocks

Caption: The CCL2/CCR2 signaling pathway, which is blocked by this compound.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., cytotoxicity, lack of effect) Check_Conc Is [this compound] >> CCR2 IC50? (e.g., >1 µM) Start->Check_Conc High_Conc_Path Potential Off-Target Effect (e.g., hERG) Check_Conc->High_Conc_Path Yes Low_Conc_Path Check On-Target Conditions Check_Conc->Low_Conc_Path No Lower_Conc Lower Concentration & Repeat Experiment High_Conc_Path->Lower_Conc Lower_Conc->Start Check_CCR2 Confirm CCR2 Expression (e.g., qPCR, Flow Cytometry) Low_Conc_Path->Check_CCR2 Check_Ligand Verify CCL2 Stimulation & Compound Integrity Check_CCR2->Check_Ligand Use_Controls Use CCR2-Negative Cells & Alternative Antagonist Check_Ligand->Use_Controls Conclusion_Off_Target Result is Likely Off-Target Use_Controls->Conclusion_Off_Target Effect persists only with this compound Conclusion_On_Target Result is Likely On-Target or Pathway Independent Use_Controls->Conclusion_On_Target Effect is absent in controls

Caption: A troubleshooting workflow for investigating unexpected experimental results.

Troubleshooting Guide

Problem: I'm observing significant cytotoxicity or a decrease in cell viability after treatment with this compound.

  • Potential Cause: This is a common issue when inhibitor concentrations are too high, leading to off-target effects. While this compound is very selective, at high concentrations (approaching the 20 µM IC50 for hERG), off-target toxicity can occur.[1][5]

  • Recommended Solution:

    • Determine the Cytotoxic Threshold: Perform a dose-response curve using a standard cell viability assay (see Protocol 2) on your specific cell line without any chemokine stimulation. This will establish the concentration at which this compound becomes toxic to your cells.

    • Optimize Working Concentration: Select a working concentration for your functional assays that is well below the cytotoxic threshold and ideally no more than 100-fold higher than the IC50 for CCR2 (e.g., in the 10-500 nM range).

    • Use Proper Controls: Ensure the observed toxicity is not due to the vehicle (e.g., DMSO). Run a vehicle-only control at the highest concentration used.

Problem: The compound is not inhibiting monocyte/macrophage migration in my chemotaxis assay.

  • Potential Cause 1: Sub-optimal Assay Conditions. The cells may not be expressing sufficient levels of CCR2, or the CCL2 stimulus may be too high or too low.

  • Recommended Solution 1:

    • Validate CCR2 Expression: Confirm that your target cells (e.g., primary monocytes, THP-1 cells) express CCR2 at the mRNA or protein level (e.g., via qPCR or flow cytometry).

    • Optimize CCL2 Concentration: Perform a CCL2 dose-response curve to find the optimal concentration that induces a robust chemotactic response (typically in the 10-100 ng/mL range).

    • Confirm Compound Activity: Ensure your this compound stock solution is correctly prepared and has not undergone excessive freeze-thaw cycles.

  • Potential Cause 2: The migratory phenotype is CCR2-independent. The migration of your cells might be mediated by a different chemokine receptor.

  • Recommended Solution 2:

    • Use Controls: Test the effect of this compound on migration induced by a different chemokine that does not signal through CCR2 (e.g., CXCL12). If the compound also inhibits this migration, an off-target effect is likely.

    • Literature Review: Check if your cell type is known to migrate in response to other stimuli that could be present in your assay medium (e.g., growth factors in serum).

Problem: I'm observing an unexpected biological effect that doesn't seem to be related to the canonical CCL2/CCR2 signaling pathway.

  • Potential Cause: This could be a novel on-target effect of CCR2 in your specific experimental system or a true off-target effect of this compound.

  • Recommended Solution:

    • Validate with a Second Antagonist: The most rigorous way to confirm the effect is mediated by CCR2 is to replicate the finding using a structurally different CCR2 antagonist. If both compounds produce the same phenotype, it is highly likely to be an on-target effect.

    • Utilize Genetic Knockdown/Knockout: If available, use cells where CCR2 has been knocked out or knocked down (e.g., via CRISPR or shRNA). The effect should be absent in these cells if it is on-target.

    • Re-evaluate Concentration: Ensure you are using the lowest possible concentration of this compound that gives the desired on-target effect (e.g., inhibition of migration). If the unexpected phenotype only appears at much higher concentrations, it is more likely to be an off-target effect.

Experimental Protocols

Protocol 1: Validating On-Target Activity via Chemotaxis Assay

This protocol describes a standard Boyden chamber assay to confirm the ability of this compound to inhibit CCL2-induced cell migration.

  • Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes) and starve them in serum-free media for 2-4 hours prior to the assay.

  • Compound Pre-incubation: Resuspend the starved cells in serum-free media and pre-incubate them with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add serum-free media containing CCL2 (e.g., 50 ng/mL) to the lower wells of a chemotaxis plate (e.g., 96-well format with an 8 µm pore size membrane).

    • Add media without CCL2 to negative control wells.

    • Place the cell suspension (pre-incubated with the compound) into the upper chamber (the insert).

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.

  • Quantification: Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Calcein-AM or DAPI). Quantify the migrated cells by reading the fluorescence on a plate reader or by imaging and counting.

  • Data Analysis: Normalize the migration data to the vehicle-treated, CCL2-stimulated control. Calculate the IC50 value for this compound's inhibition of chemotaxis.

Protocol 2: Assessing Off-Target Cytotoxicity (MTT Assay)

This protocol is to determine the concentration at which this compound becomes cytotoxic.

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, typically from a low nanomolar range up to 50 µM. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the CC50 (concentration causing 50% cytotoxicity).

Protocol 3: Confirming Pathway Engagement (Western Blot for p-ERK)

This protocol confirms that this compound inhibits the downstream signaling of the CCR2 pathway.

  • Cell Culture and Starvation: Plate CCR2-expressing cells and serum-starve them overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with this compound or vehicle for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with an optimal concentration of CCL2 for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody against phosphorylated ERK (p-ERK).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Strip the membrane and re-probe for total ERK as a loading control. Quantify the band intensities and express the results as a ratio of p-ERK to total ERK.

References

  • Gaertner, H. C., & Wyss, C. A. (2021). Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer. Cancer and Metastasis Reviews, 40(3), 743–759. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of CCR2 antagonist PF-04136309. NCI Drug Dictionary. Retrieved from [Link]

  • Al-Sabbagh, M., & Al-Ani, A. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14109. Retrieved from [Link]

  • Soni, S., Pattanayak, B., & Jain, S. (2019). MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression. Journal of Experimental & Clinical Cancer Research, 38(1), 114. Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010). MAPKAPK2 (mitogen-activated protein kinase-activated protein kinase 2). Retrieved from [Link]

  • GeneCards. (n.d.). MAPKAPK2 Gene - MAPK Activated Protein Kinase 2. Retrieved from [Link]

  • Goldstein, D. M., & Gabriel, T. (2005). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current Topics in Medicinal Chemistry, 5(10), 929-939. Retrieved from [Link]

  • Nywening, T. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs, 37(4), 744–752. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). MAPKAPK2 – Knowledge and References. Retrieved from [Link]

  • Singh, R., et al. (2018). Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro. Inflammation Research, 67(6), 521-530. Retrieved from [Link]

  • Shin, N., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. Retrieved from [Link]

  • ResearchGate. (2011). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. Retrieved from [Link]

  • Shin, N., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. Retrieved from [Link]

Sources

Technical Support Center: Navigating Experimental Variability with PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PF-4136309. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common questions that arise during experimentation with this potent and selective CCR2 antagonist. Our goal is to empower you with the knowledge to anticipate, identify, and resolve sources of experimental variability, ensuring the integrity and reproducibility of your results.

Understanding this compound: Mechanism and Critical Parameters

This compound (also known as INCB8761) is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[3][4] By blocking the interaction between CCL2 and CCR2, this compound inhibits downstream signaling events, including intracellular calcium mobilization and ERK phosphorylation, ultimately impeding immune cell trafficking.[1][2][3] This mechanism makes it a valuable tool for investigating inflammatory diseases, cancer, and other conditions where macrophage recruitment is a key pathological feature.[4]

Understanding its fundamental properties is the first step in designing robust experiments and troubleshooting unexpected outcomes.

PropertyValueSource
Target C-C chemokine receptor type 2 (CCR2)[1][2][3]
IC₅₀ (human CCR2) 5.2 nM[1][2]
IC₅₀ (mouse CCR2) 13 nM[1][5]
IC₅₀ (rat CCR2) 17 nM[1][5]
Solubility (DMSO) ≥ 34 mg/mL[1]
Solubility (Ethanol) 133.33 mg/mL (requires ultrasonic)[1]
Storage (Solid) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for up to 2 years[1]

Part 1: Troubleshooting Experimental Variability

Experimental variability can arise from multiple sources, ranging from compound handling to assay-specific conditions. This section provides a systematic approach to identifying and resolving common issues.

Issue 1: Higher than Expected IC₅₀ or Lack of Efficacy in Cell-Based Assays

This is one of the most common challenges encountered. If this compound appears less potent in your cellular assays compared to published values, consider the following factors:

Possible Cause & Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Problem: this compound is insoluble in water.[1] Precipitation in aqueous cell culture media is a primary cause of reduced efficacy.

    • Solution:

      • Prepare Fresh Stock Solutions: Use fresh, high-quality DMSO to prepare stock solutions.[1][2] Hygroscopic DMSO can negatively impact solubility.[1][5]

      • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible (ideally <0.5%) to avoid both compound precipitation and solvent-induced cellular stress.[6]

      • Pre-warm Media: When making serial dilutions, add the this compound stock solution to pre-warmed media and mix thoroughly to aid dispersion.

  • CCR2 Expression and Functionality in Your Cell Model:

    • Problem: The target receptor, CCR2, may not be expressed at sufficient levels or may not be functional in your chosen cell line.

    • Solution:

      • Verify CCR2 Expression: Confirm CCR2 expression at the protein level using Western blot or flow cytometry, and at the mRNA level using qPCR.

      • Functional Validation: Before conducting inhibition experiments, validate the functionality of the CCR2 pathway in your cells. Stimulate the cells with the ligand CCL2 and measure a downstream response, such as calcium mobilization or p-ERK induction. A robust response to CCL2 is a prerequisite for observing inhibition by this compound.

  • Assay Conditions:

    • Problem: Suboptimal assay parameters can mask the inhibitory effect of the compound.

    • Solution:

      • Dose-Response and Time-Course: Perform a comprehensive dose-response experiment to determine the optimal concentration range.[7] Also, conduct a time-course experiment to identify the ideal pre-incubation time for this compound before adding the CCL2 stimulus.

      • Ligand Concentration: The concentration of CCL2 used for stimulation is critical. A very high concentration of the agonist might overcome competitive antagonism, shifting the IC₅₀ value of this compound higher. Titrate the CCL2 concentration to find the lowest concentration that gives a robust, reproducible signal (e.g., EC₈₀).

Workflow for Diagnosing Low Potency

A Start: Unexpectedly High IC₅₀ B Verify Compound Handling A->B G Precipitate Observed? B->G C Check Solubility in Media I Low/No CCR2 Expression? C->I D Confirm CCR2 Expression & Functionality K Suboptimal Signal Window? D->K E Optimize Assay Parameters F Issue Resolved E->F G->C No H Prepare Fresh Stock in Anhydrous DMSO G->H Yes H->C I->D No J Select a Different Cell Model I->J Yes J->D K->E No L Titrate CCL2 Concentration K->L Yes L->E

Caption: Troubleshooting workflow for low this compound potency.

Issue 2: Inconsistent Results and Poor Reproducibility

Variability between experimental replicates can obscure real biological effects.

Possible Cause & Troubleshooting Steps:

  • Compound Degradation:

    • Problem: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation.

    • Solution:

      • Aliquot Stock Solutions: Upon preparation, aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6]

      • Proper Storage: Store stock solutions at -80°C for long-term stability.[1][6]

  • Cell Culture Conditions:

    • Problem: Inconsistent cell passage number, confluency, or serum concentration can alter CCR2 expression and signaling.

    • Solution:

      • Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at a standardized density and ensure they are in a healthy, log-growth phase at the time of the experiment.

      • Serum Considerations: Be aware that components in serum can sometimes interfere with ligand-receptor interactions. If variability persists, consider reducing the serum concentration or using serum-free media during the assay period.

  • Experimental Controls:

    • Problem: Lack of appropriate controls makes it difficult to discern if variability is due to the compound or the assay system itself.

    • Solution:

      • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound concentration) to account for any effects of the solvent.[7]

      • Positive/Negative Controls: Use a known CCR2 antagonist as a positive control for inhibition, if available. A negative control could be an untreated sample stimulated with CCL2.

      • Inactive Isomer Control: For rigorous validation, consider using the (s)-isomer of this compound as an experimental control, as it is expected to be inactive.[5][8][9]

Part 2: Key Experimental Protocols

Adhering to validated protocols is essential for minimizing variability.

Protocol 1: Validating On-Target Activity via Western Blot for p-ERK

This protocol confirms that this compound is inhibiting the CCL2/CCR2 signaling pathway in your cells.

  • Cell Seeding: Seed your CCR2-expressing cells in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation: The day before the experiment, replace the growth media with low-serum (e.g., 0.5% FBS) or serum-free media and incubate overnight. This reduces basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for 1-2 hours.

  • CCL2 Stimulation: Stimulate the cells with an EC₈₀ concentration of CCL2 for 5-10 minutes. This short duration is typically sufficient to see a peak in ERK phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2 (as a loading control) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities. A successful experiment will show a dose-dependent decrease in the p-ERK/total ERK ratio in the this compound-treated samples compared to the CCL2-stimulated vehicle control.

Protocol 2: Chemotaxis Assay (Boyden Chamber)

This functional assay directly measures the inhibitory effect of this compound on cell migration.

  • Cell Preparation: Harvest CCR2-expressing cells (e.g., monocytes or a cell line like THP-1) and resuspend in serum-free media at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment: Incubate the cell suspension with this compound at various concentrations or a vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add serum-free media containing CCL2 (as the chemoattractant) to the lower wells of the Boyden chamber plate. Include a negative control well with media only.

    • Place the microporous membrane (typically 5-8 µm pore size) over the lower wells.

    • Add 50-100 µL of the pre-treated cell suspension to the top of the membrane (the "insert").

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • Carefully remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet).

    • Count the number of migrated cells in several fields of view under a microscope or use a plate reader if using a fluorescent stain.

  • Analysis: Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control.

Part 3: Signaling Pathway and Logic Diagrams

Visualizing the mechanism of action and troubleshooting logic can provide clarity.

This compound Mechanism of Action

cluster_membrane Cell Membrane CCR2 CCR2 Receptor GPCR G-Protein Coupled Signaling Cascade CCR2->GPCR Activates ERK p-ERK GPCR->ERK Ca Calcium Mobilization GPCR->Ca Chemotaxis Cell Migration (Chemotaxis) GPCR->Chemotaxis CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds PF413 This compound PF413->CCR2 Blocks

Sources

Technical Support Center: Understanding and Investigating the hERG Activity of PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for researchers investigating the properties of PF-4136309. This document provides in-depth answers to frequently asked questions, detailed protocols, and troubleshooting advice specifically tailored to the assessment of its activity on the hERG potassium channel. Our goal is to equip your team with the necessary scientific context and practical guidance to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding this compound, the significance of hERG channel interactions, and the interpretation of experimental data.

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as INCB8761, is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism involves binding to CCR2 and preventing the interaction with its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][4] This action blocks CCR2-mediated signal transduction, thereby inhibiting the migration and infiltration of monocytes and macrophages to sites of inflammation or tumors.[1][4][5] Due to this immunomodulatory activity, this compound has been investigated for its therapeutic potential in inflammatory diseases and oncology.[1][6]

Q2: What is the hERG channel and why is it critical in cardiac safety assessment?

The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a voltage-gated potassium channel (KCNH2 or Kv11.1) that is critical for cardiovascular physiology.[7][8] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is essential for Phase 3 repolarization of the cardiac action potential.[9][10][11]

Inhibition of the hERG channel delays this repolarization process, leading to a prolongation of the action potential duration. On a surface electrocardiogram (ECG), this manifests as a lengthened QT interval, a condition known as Long QT Syndrome (LQTS).[8][9] Acquired LQTS significantly increases the risk of developing a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP), which can lead to sudden cardiac death.[10][12] Because of this direct link to fatal arrhythmias, assessing a compound's potential to block the hERG channel is a mandatory and critical component of preclinical drug safety evaluation required by regulatory agencies like the FDA.[12][13][14]

Q3: What is the reported hERG activity of this compound?

Published data from in vitro manual patch-clamp assays indicate that this compound inhibits the hERG potassium current with a half-maximal inhibitory concentration (IC50) of 20 μM .[1][2][15] This finding is part of the standard safety pharmacology profile generated during the compound's development.[15][16][17]

Q4: How is a 20 μM IC50 for hERG generally interpreted in drug discovery?

An IC50 value of 20 μM is typically considered to represent weak hERG inhibition.[6][16] However, the interpretation of this risk is not based on the absolute IC50 value alone. The critical factor is the safety margin : the ratio between the hERG IC50 and the maximum therapeutic plasma concentration (Cmax) of the drug in humans.[18]

A large safety margin (often desired to be >30-fold, though this is context-dependent) suggests a low risk of clinical QT prolongation. For this compound, the proarrhythmic risk would be considered low if the anticipated therapeutic plasma concentrations are well below the 20 μM level required for significant hERG blockade. Conversely, if the therapeutic Cmax approaches this value, the risk would be elevated. Therefore, the 20 μM IC50 must be evaluated alongside pharmacokinetic and pharmacodynamic data.

Q5: What is the gold-standard method for assessing hERG activity?

The definitive, gold-standard method for assessing a compound's effect on the hERG channel is patch-clamp electrophysiology .[19][20] This technique directly measures the flow of ions (the IKr current) through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).[19][21] Both manual patch-clamp, which offers the highest data quality and flexibility, and automated patch-clamp (APC) systems, which provide higher throughput for screening, are widely used.[20][22][23] Regulatory submissions typically require high-quality patch-clamp data.[24]

Q6: We are planning to run a hERG assay on this compound. What are the critical initial steps?

Success in a hERG assay begins before the experiment starts.

  • Compound Management: Ensure the purity of your this compound sample. Prepare a high-concentration stock solution in a suitable solvent, typically DMSO. Note that this compound is soluble in DMSO but not in water.[1]

  • Solubility Check: Before preparing your final dilution series, verify the compound's solubility in the extracellular buffer used for the assay. Compound precipitation is a common source of error and can lead to an underestimation of potency.[19] The final DMSO concentration in the applied solution should be consistent across all concentrations and the vehicle control, typically ≤0.5%.[21]

  • Cell Line Quality Control: Use a validated cell line with stable, high-level expression of the hERG channel. Regularly check cell health, passage number, and current density to ensure consistency.

  • Protocol Selection: Choose a voltage protocol appropriate for measuring hERG current and assessing inhibition. A standard protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarization step to measure the peak tail current, which is the primary endpoint for quantifying block.[21][22]

Q7: Our hERG currents are unstable or "run down" during the experiment. What could be the cause?

Current rundown, a gradual decrease in current amplitude over time even in the vehicle control, is a known challenge in patch-clamp experiments.[25]

  • Causality: Rundown can be caused by the dialysis of essential intracellular components into the patch pipette, changes in the cell's metabolic state, or instability of the giga-seal (the tight seal between the pipette and cell membrane).[25]

  • Troubleshooting Steps:

    • Check Seal Quality: Only accept cells with a high seal resistance (≥1 GΩ for manual patch, or per system specifications for APC).[23][24] A poor seal allows leaks that contaminate the recording.

    • Stable Baseline: Ensure you record a stable baseline current for several minutes before applying any compound. This helps differentiate true rundown from compound effects. Regulatory guidelines suggest specific stability criteria.[24]

    • Pipette Solution: Use a validated internal (pipette) solution containing ATP and GTP to support cell health and minimize metabolic rundown.

    • Time Control: Keep the duration of experiments consistent. For dose-response curves, apply concentrations rapidly and have a strict time control for each application.[25]

Q8: We are seeing high variability in our IC50 measurements for our positive control. What should we check?

High variability with a known standard points to methodological issues.

  • Causality: Inconsistent results often stem from variations in experimental conditions, compound handling, or data analysis. Inter-laboratory studies have shown that variability can be significant if protocols are not strictly standardized.[26]

  • Troubleshooting Checklist:

    • Compound Dilutions: Re-verify the preparation of your positive control (e.g., E-4031, Cisapride) stock and serial dilutions.[21][23] Adsorption to plastics can be an issue for some compounds.

    • Temperature Consistency: hERG channel kinetics and drug binding are temperature-sensitive.[19] Ensure your experiments are conducted at a consistent, controlled temperature (e.g., room temperature or physiological temperature).

    • Voltage Protocol: Use a standardized, validated voltage protocol across all experiments.[24][27] Small changes in holding potential or pulse duration can alter channel availability and drug binding.

    • Data Quality Filters: Apply consistent, objective criteria for accepting or rejecting data from a given cell (e.g., based on seal resistance, holding current, and baseline stability).[22][23]

    • Perfusion System: Ensure the automated or manual perfusion system delivers solutions completely and without significant delay, allowing the compound to reach a steady-state effect.

Q9: Beyond the hERG assay, what is the current regulatory thinking on cardiac safety?

While the hERG assay remains a cornerstone of cardiac safety, regulatory thinking has evolved. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, led by the FDA and other international bodies, proposes a new paradigm.[28][29]

  • CiPA Rationale: This initiative acknowledges that proarrhythmic risk is a complex interplay of effects on multiple cardiac ion channels, not just hERG.[30][31] Some compounds that block hERG also block inward currents (e.g., late sodium or L-type calcium currents), which can have a mitigating effect and reduce the net proarrhythmic risk.

  • CiPA Components: The CiPA approach involves:

    • In vitro assays to measure a compound's effect on a panel of key cardiac ion channels (including hERG, Nav1.5, Cav1.2).[32]

    • In silico computer modeling to integrate the ion channel data and predict the effect on the human ventricular action potential.[31]

    • Verification of the prediction using human stem cell-derived cardiomyocytes (hiPSC-CMs).[30]

This more mechanistic approach aims to improve the prediction of clinical proarrhythmia, reduce the reliance on late-stage QT studies, and prevent safe drugs from being unnecessarily terminated due to an isolated hERG finding.[29][31]

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

TargetAssay TypeSpeciesPotency (IC50)Reference
CCR2 Radioligand BindingHuman5.2 nM[2]
CCR2 ChemotaxisHuman3.9 nM[2]
hERG Channel Patch-Clamp ElectrophysiologyHuman20 µM[1][2][15]

Visualizations: Diagrams and Workflows

hERG Channel's Role in Cardiac Repolarization

G cluster_AP Ventricular Action Potential cluster_hERG hERG (IKr) Activity phase0 Phase 0 Depolarization (INa) phase1 Phase 1 Early Repol. (Ito) phase0->phase1 phase2 Phase 2 Plateau (ICaL vs IK) phase1->phase2 phase3 Phase 3 Repolarization (IKr, IKs) phase2->phase3 phase4 Phase 4 Resting (IK1) phase3->phase4 hERG_activity hERG channels open during Phase 2 and contribute significantly to Phase 3 phase3->hERG_activity hERG is a key driver of this phase hERG_block This compound blocks hERG (IC50 = 20 µM) caption Role of hERG (IKr) in the cardiac action potential.

Role of hERG (IKr) in the cardiac action potential.
Automated Patch-Clamp (APC) Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis cell_prep Cell Culture & Harvest (hERG-expressing cell line) cell_cap Cell Capture & Seal Formation (Target: >1 GΩ) cell_prep->cell_cap sol_prep Solution Preparation (Internal, External, Compound Plate) sys_prep System Priming & QC (APC Instrument) sol_prep->sys_prep sys_prep->cell_cap baseline Establish Whole-Cell & Record Baseline (Vehicle Control) cell_cap->baseline compound_app Sequential Compound Application (Increasing Concentrations) baseline->compound_app washout Washout (Optional) compound_app->washout data_qc Data Filtering & QC Checks (Seal, Current Stability) compound_app->data_qc washout->data_qc measure Measure Peak Tail Current (% Inhibition vs. Vehicle) data_qc->measure fit Fit Dose-Response Curve (Calculate IC50) measure->fit caption Workflow for a typical automated hERG assay.

Workflow for a typical automated hERG assay.
Troubleshooting Guide for hERG Assay Failures
Troubleshooting decision tree for hERG assays.

Detailed Experimental Protocol: Automated Patch-Clamp hERG Assay

This protocol provides a standardized methodology for determining the IC50 of this compound on hERG channels using an automated patch-clamp system.

1. Materials and Reagents

  • Cell Line: CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Cell Culture Media: As recommended by the cell line provider.

  • Cell Detachment Solution: Non-enzymatic cell dissociation solution.

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 20 mM stock.

  • Positive Control: E-4031, dissolved in 100% DMSO to create a 10 µM stock.

  • APC System & Consumables: (e.g., QPatch, SyncroPatch) and corresponding plates/chips.

2. Cell Preparation

  • Culture cells according to standard procedures, ensuring they are not over-confluent (target 70-90% confluency).

  • On the day of the experiment, wash cells with PBS and detach them using a non-enzymatic dissociation solution to protect channel integrity.

  • Resuspend the detached cells in the external solution at a concentration of 1-2 x 10^6 cells/mL.

  • Allow cells to recover at room temperature for at least 30 minutes before use.

3. Compound Plate Preparation

  • Prepare a serial dilution of the this compound stock solution in the external solution. A typical 7-point concentration curve might include 0.3, 1, 3, 10, 30, 100, and 300 µM.

  • Ensure the final DMSO concentration is constant for all wells, including the vehicle control (e.g., 0.5%).

  • Prepare dilutions for the positive control (e.g., E-4031) in a similar manner.

  • Include multiple wells with vehicle control (external solution + DMSO) to establish a stable baseline and monitor current rundown.

4. Automated Patch-Clamp Procedure

  • System Preparation: Prime the APC system with the prepared internal and external solutions as per the manufacturer's instructions.

  • Load Consumables: Load the cell suspension and the prepared compound plate into the instrument.

  • Initiate Experiment: Start the automated run. The system will perform the following sequence for each cell/well:

    • Cell positioning and capture on the patch-clamp aperture.

    • Formation of a Giga-ohm seal.

    • Establishment of the whole-cell configuration.

  • Data Acquisition:

    • Voltage Protocol: Apply a standard hERG voltage-clamp protocol repeatedly (e.g., every 15 seconds). A typical protocol is:

      • Holding potential: -80 mV.

      • Depolarization step: +20 mV for 2 seconds.

      • Repolarization step: -50 mV for 2 seconds (to measure peak tail current).

    • Baseline Recording: Record baseline hERG currents in the presence of the vehicle control for 3-5 minutes to ensure stability.

    • Compound Application: Sequentially apply increasing concentrations of this compound. Allow 3-5 minutes at each concentration for the blocking effect to reach steady state.

    • Positive Control: Run the positive control in separate wells to validate assay sensitivity.

5. Data Analysis

  • Quality Control: Exclude any recordings that do not meet pre-defined quality criteria (e.g., Seal Resistance < 1 GΩ; Rundown > 15% over the baseline recording period; Peak Current < 200 pA).

  • Current Measurement: For each concentration, measure the amplitude of the peak tail current at the -50 mV repolarization step.

  • Calculate Percent Inhibition:

    • Inhibition (%) = (1 - (Idrug / Ivehicle)) * 100

    • Where Idrug is the current in the presence of the compound and Ivehicle is the corresponding time-matched vehicle current.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • Calculate IC50: Fit the data to a four-parameter Hill equation to determine the IC50 value.

References

  • hERG channels in the heart explained. YouTube. [Link]

  • The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications. PubMed. [Link]

  • CiPA initiative. Health and Environmental Sciences Institute (HESI). [Link]

  • Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. [Link]

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PubMed. [Link]

  • Modulation of HERG potassium channel function by drug action. PubMed. [Link]

  • Innovative CiPA Cardiac Assays for Proarrhythmia Safety. Sophion Bioscience. [Link]

  • CiPA: Cardiac Safety Studies. Axion BioSystems. [Link]

  • The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative — Update on progress. ResearchGate. [Link]

  • Introduction to hERG. YouTube. [Link]

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Publications. [Link]

  • Contributions of HERG K+ current to repolarization of the human ventricular action potential. PubMed. [Link]

  • Mechanistic Model-Informed Proarrhythmic Risk Assessment of Drugs: Review of the "CiPA" Initiative and Design of a Prospective Clinical Validation Study. PubMed. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Definition of CCR2 antagonist PF-04136309. NCI Drug Dictionary. [Link]

  • Drug-induced QT interval prolongation--regulatory guidance and perspectives on hERG channel studies. PubMed. [Link]

  • Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. PubMed Central. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. [Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. eLife. [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. ResearchGate. [Link]

  • Safety Pharmacology: Studies & HERG Assay. StudySmarter. [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]

  • Scientific review and recommendations on preclinical cardiovascular safety evaluation of biologics. PubMed. [Link]

  • Why are there current fluctuations in hERG patch clamp assay using port a patch (Nanion)? ResearchGate. [Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. PubMed Central. [Link]

  • This compound|Cas# 857679-55-1. GlpBio. [Link]

  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. FDA. [Link]

  • Assessing hERG Data Variability with Action Potential Waveforms. Metrion Biosciences. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology. [Link]

Sources

Optimizing PF-4136309 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of PF-4136309 in in vitro experimental settings. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice. Our goal is to empower you with the knowledge to confidently design and execute your experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] It functions by specifically binding to CCR2, thereby preventing the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[2][5][6] This inhibition blocks downstream signaling pathways associated with CCR2 activation, which play a crucial role in the migration and infiltration of monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[2][5]

The CCR2 signaling cascade is a key driver of inflammatory responses. Upon CCL2 binding, CCR2, a G-protein coupled receptor, initiates a series of intracellular events. This compound effectively abrogates these processes.

Visualizing the Mechanism: The CCL2/CCR2 Signaling Axis

To appreciate how this compound exerts its effects, it's essential to understand the signaling pathway it inhibits.

CCL2_CCR2_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_Protein G-Protein Activation CCR2->G_Protein Activates PF4136309 This compound PF4136309->CCR2 Antagonizes Signaling Downstream Signaling (e.g., ERK Phosphorylation, Calcium Mobilization) G_Protein->Signaling Initiates Response Cellular Responses (Chemotaxis, Migration, Inflammation) Signaling->Response Leads to

Caption: Inhibition of the CCL2/CCR2 signaling pathway by this compound.

Q2: What are the typical starting concentrations for in vitro experiments with this compound?

A2: The optimal concentration of this compound is highly dependent on the specific cell type, assay format, and experimental endpoint. However, based on its reported potency, a logical starting point can be determined from its IC50 values.

Target Species Assay Type IC50 Value Source
HumanCCR2 Binding5.2 nM[1][2][3][4]
HumanChemotaxis3.9 nM[1][6]
HumanWhole Blood Assay19 nM[1][6]
HumanCalcium Mobilization3.3 nM[1][2][6]
HumanERK Phosphorylation0.5 nM[1][2][6]
MouseCCR2 Binding17 nM[1][2][4]
MouseChemotaxis16 nM[1][2]
RatCCR2 Binding13 nM[1][2][4]
RatChemotaxis2.8 nM[1][2]

For initial experiments, it is advisable to perform a dose-response curve starting from a concentration approximately 100-fold higher than the IC50 for your specific assay and titrating down. A typical starting range for many cell-based assays would be between 1 nM and 1 µM.

Troubleshooting Guide

Problem 1: I'm not observing the expected inhibitory effect of this compound on cell migration.

Possible Causes & Solutions:

  • Suboptimal Concentration:

    • Action: Perform a comprehensive dose-response experiment. We recommend a range from 0.1 nM to 10 µM to ensure you capture the full inhibitory curve. Remember that the effective concentration can be influenced by cell density and serum concentration in your media.

  • Solubility Issues:

    • Action: this compound is soluble in DMSO and ethanol but insoluble in water.[3] Ensure you are preparing a fresh, high-concentration stock solution in 100% DMSO.[3] When diluting into your aqueous cell culture media, make sure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is at a level non-toxic to your cells (typically ≤ 0.1%). Precipitates in the media are a clear indicator of solubility problems.

  • Cell Health and Passage Number:

    • Action: Use cells at a low, consistent passage number. High passage numbers can lead to phenotypic drift and altered receptor expression. Always perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) in parallel to your migration assay to confirm that the observed effects are not due to cytotoxicity.

  • Assay Setup and Timing:

    • Action: Pre-incubate your cells with this compound for a sufficient period before initiating the migration assay (e.g., 30-60 minutes). This allows for adequate receptor binding. Also, ensure your chemoattractant (e.g., CCL2) concentration is optimal for inducing migration in your system.

Workflow for Troubleshooting Lack of Efficacy

troubleshooting_workflow Start Start: No observed inhibition of cell migration Check_Conc Step 1: Verify Concentration Range (Perform Dose-Response: 0.1 nM - 10 µM) Start->Check_Conc Check_Sol Step 2: Assess Solubility (Fresh DMSO stock? Final DMSO %? Precipitate?) Check_Conc->Check_Sol If no effect Resolved Issue Resolved Check_Conc->Resolved If resolved Check_Cells Step 3: Evaluate Cell Health (Low passage? Viability assay?) Check_Sol->Check_Cells If no effect Check_Sol->Resolved If resolved Check_Assay Step 4: Review Assay Protocol (Pre-incubation time? Chemoattractant conc.?) Check_Cells->Check_Assay If no effect Check_Cells->Resolved If resolved Check_Assay->Resolved If resolved Contact_Support Further Assistance Needed: Contact Technical Support Check_Assay->Contact_Support If no effect

Caption: Step-by-step troubleshooting for migration assay issues.

Problem 2: I'm concerned about potential off-target effects.

Possible Causes & Solutions:

  • High Concentration:

    • Action: Off-target effects are more likely at higher concentrations. Whenever possible, use the lowest effective concentration of this compound that gives you a robust biological response in your assay. This can be determined from your dose-response curve.

  • Selectivity Profile:

    • Action: this compound has been shown to be highly selective for CCR2. It displays no significant inhibitory activity against a panel of over 50 other ion channels, transporters, and chemokine receptors at a concentration of 1 µM.[2][6] However, at higher concentrations, some activity at the hERG potassium channel has been noted (IC50 of 20 µM).[1][2][6] This is significantly higher than its IC50 for CCR2, but it's a factor to consider if you are working with concentrations approaching this level. It is also important to note that some studies have found that the anti-cancer effects of some targeted drugs can be due to off-target interactions.[7][8]

  • Experimental Controls:

    • Action: To confirm that the observed effects are CCR2-mediated, consider using appropriate controls:

      • Negative Control Cells: If available, use a cell line that does not express CCR2. These cells should not respond to this compound in your assay.

      • Genetic Knockdown/Knockout: The gold standard is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CCR2 expression in your target cells. If the effect of this compound is diminished in these cells, it strongly supports an on-target mechanism.

      • Inactive Enantiomer: The (s)-enantiomer of this compound is available and can be used as an experimental control.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, high-quality microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh out the required amount of this compound powder. The molecular weight is 568.59 g/mol .

    • Add the appropriate volume of fresh DMSO to achieve a 10 mM stock solution. For example, to 1 mg of this compound, add 175.87 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. If needed, gentle warming or sonication can be used.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term (months) or -80°C for long-term (years) storage.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in your culture medium is below the cytotoxic threshold for your cells and is consistent across all experimental conditions, including the vehicle control.

References

  • Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer. PubMed Central. Available at: [Link]

  • Simplified MK2 signaling pathway leading to inflammation and... ResearchGate. Available at: [Link]

  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. PubMed Central. Available at: [Link]

  • MK2 degradation as a sensor of signal intensity that controls stress-induced cell fate. PNAS. Available at: [Link]

  • Definition of CCR2 antagonist PF-04136309. NCI Drug Dictionary. Available at: [Link]

  • Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. PMC - PubMed Central. Available at: [Link]

  • This compound | CCR2 antagonist | Buy from Supplier AdooQ®. AdooQ Bioscience. Available at: [Link]

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PMC - NIH. Available at: [Link]

  • Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PubMed. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. Available at: [Link]

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Technical Support Center: Overcoming Poor Oral Bioavailability of PF-4136309 In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PF-4136309. This guide is designed for researchers, scientists, and drug development professionals who are working with the stearoyl-CoA desaturase 1 (SCD1) inhibitor, this compound, and encountering challenges with its oral bioavailability in vivo.[1][2][3][4] This resource provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to help you optimize your experimental outcomes.

Introduction to this compound and the Bioavailability Challenge

This compound is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in various metabolic diseases.[1][2][3][4] While a promising therapeutic agent, its progression through preclinical and clinical development can be hampered by poor oral bioavailability. This limitation can lead to high inter-individual variability, insufficient drug exposure at the target site, and potentially misleading pharmacodynamic results.

The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility, a common characteristic of drugs falling under the Biopharmaceutics Classification System (BCS) Class II.[5][6] This guide will walk you through a logical, stepwise approach to diagnose and overcome these bioavailability hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My in vivo efficacy studies with orally administered this compound are showing inconsistent results and high variability. What is the likely cause?

Answer: High variability in efficacy studies with orally delivered this compound is a classic sign of poor and erratic absorption from the gastrointestinal (GI) tract. The primary culprit is the compound's low aqueous solubility. When a drug has low solubility, its dissolution in the GI fluids is the rate-limiting step for absorption.[6] Factors such as food intake, GI tract pH, and individual physiological differences can significantly impact how much of the drug dissolves and gets absorbed, leading to the observed variability.

Troubleshooting Workflow:

  • Confirm Baseline Physicochemical Properties: Before proceeding with complex formulations, it's crucial to have a clear understanding of the intrinsic properties of your specific batch of this compound.

  • Solubility Profiling: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will provide a more accurate picture of its behavior in the GI tract compared to simple aqueous buffers.

  • Permeability Assessment: While this compound is expected to have high permeability (BCS Class II), it's good practice to confirm this using an in vitro model like the Caco-2 permeability assay. This will help rule out poor permeability as a contributing factor.

FAQ 2: What are the recommended initial formulation strategies to improve the oral absorption of this compound for preclinical in vivo studies?

Answer: For early-stage preclinical studies, the goal is to achieve adequate and consistent exposure to establish proof-of-concept, rather than developing a market-ready formulation. Simple, well-characterized vehicle systems are often the best starting point.

Recommended Starting Formulations:

Formulation StrategyComponentsRationaleKey Considerations
Co-solvent Systems Water-miscible organic solvents like PEG 300, Propylene Glycol, or Ethanol.These solvents increase the drug's solubility in the dosing vehicle.[5][7]Potential for in vivo precipitation upon dilution with aqueous GI fluids. The concentration of the co-solvent should be carefully controlled.
Lipid-Based Formulations Oils (e.g., corn oil, sesame oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents.These can enhance solubility and take advantage of lipid absorption pathways, potentially bypassing first-pass metabolism.[5][8][9]The complexity of the formulation can influence its physical stability and in vivo performance.
Suspensions with Wetting Agents Micronized this compound suspended in an aqueous vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose).Increasing the surface area through particle size reduction can improve the dissolution rate.[5][7][10]Particle agglomeration can be an issue. Proper characterization of particle size distribution is essential.

Experimental Protocol: Preparation of a Simple Co-solvent Formulation

  • Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent vehicle for oral gavage in mice.

  • Materials:

    • This compound powder

    • PEG 300

    • Propylene Glycol

    • Sterile water for injection

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the vehicle by mixing PEG 300, Propylene Glycol, and water in a 40:10:50 ratio (v/v/v).

    • Gradually add the this compound powder to the vehicle while vortexing.

    • Gently warm the mixture to 37°C and sonicate for 10-15 minutes to facilitate dissolution.

    • Visually inspect the solution for complete dissolution. It should be clear and free of particulates.

    • Allow the solution to cool to room temperature before dosing.

FAQ 3: I've tried simple formulations, but the bioavailability is still suboptimal. What advanced formulation strategies can I explore?

Answer: If basic formulations are insufficient, more advanced drug delivery systems designed to overcome solubility limitations are the next logical step. These approaches aim to present the drug to the GI tract in a more readily absorbable form.

Advanced Formulation Approaches:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[6][9][11]

    • Causality: The amorphous form has a higher free energy than the crystalline form, leading to a lower energy barrier for dissolution. The polymer helps to stabilize the amorphous state and prevent recrystallization.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the GI fluids).[8][11]

    • Causality: this compound is dissolved in the lipid phase of the SEDDS. Upon emulsification in the gut, the drug is presented in small, solubilized droplets with a large surface area, facilitating rapid dissolution and absorption.

Workflow for Developing an Amorphous Solid Dispersion:

ASD_Workflow cluster_formulation Formulation Development cluster_characterization Characterization drug_polymer Select Drug and Polymer solvent Choose a Common Solvent drug_polymer->solvent Based on solubility mixing Mix to Form a Homogeneous Solution solvent->mixing removal Remove Solvent (e.g., Spray Drying, Film Evaporation) mixing->removal asd_product Amorphous Solid Dispersion Product removal->asd_product dsc DSC (Differential Scanning Calorimetry) asd_product->dsc Confirm amorphous state xrd XRD (X-ray Diffraction) asd_product->xrd Verify absence of crystallinity dissolution In Vitro Dissolution Testing asd_product->dissolution Assess dissolution enhancement

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

FAQ 4: Could efflux transporters or first-pass metabolism be contributing to the low bioavailability of this compound?

Answer: Yes, these are important factors to consider for any orally administered drug.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump drugs back into the gut lumen, reducing net absorption.[12]

  • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver can reduce the amount of active drug that reaches the bloodstream.

Troubleshooting and Investigation:

  • In Vitro Efflux Assays: Use cell lines that overexpress specific transporters (e.g., MDCK-MDR1 for P-gp) to determine if this compound is a substrate.

  • In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. This can help identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450s).

  • Pharmacokinetic Studies with Inhibitors: In animal models, co-administer this compound with a known inhibitor of P-gp (e.g., verapamil) or a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole). A significant increase in the area under the curve (AUC) of this compound would suggest that efflux or metabolism is a significant barrier.

Signaling Pathway Consideration:

While not a direct signaling pathway, the interplay between absorption, efflux, and metabolism can be visualized as a series of barriers.

Bioavailability_Barriers cluster_gut Gastrointestinal Tract cluster_liver Liver dissolution Drug Dissolution absorption Intestinal Absorption dissolution->absorption efflux P-gp Efflux absorption->efflux Net Absorption metabolism First-Pass Metabolism efflux->metabolism Portal Vein systemic Systemic Circulation metabolism->systemic

Caption: Key Barriers to Oral Bioavailability.

By systematically evaluating the physicochemical properties, formulation, and potential biological barriers, you can develop a rational strategy to overcome the poor oral bioavailability of this compound and achieve the consistent, reliable data needed to advance your research.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • Formulation strategies for poorly soluble drugs. (2025, July 10).
  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2025, August 7).
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • This compound | INCB8761 | CAS#1341224-83-6 | CCR2 Antagonist. (n.d.). MedKoo Biosciences.
  • This compound (INCB8761) | CCR2 Antagonist. (n.d.). MedChemExpress.
  • Discovery of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 inhibitors. (2007, June 28). Journal of Medicinal Chemistry.
  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. (n.d.). IT Medical Team.
  • Definition of CCR2 antagonist PF-04136309. (n.d.). NCI Drug Dictionary.
  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors. (2025, August 6).
  • Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. (2019, July 12). Annals of Oncology.
  • Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. (2025, August 9).
  • Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1). (n.d.).
  • This compound CCR antagonist. (n.d.). Selleck Chemicals.
  • (s)-PF-4136309 ((s)-INCB8761) | Isomer. (n.d.). MedChemExpress.
  • Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1). (2013, February 1). Bioorganic & Medicinal Chemistry Letters.
  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. (2011, October 5). ACS Medicinal Chemistry Letters.
  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. (2024, September 24). RSC Publishing.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PubMed Central.
  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. (2009, December 28). ACS Medicinal Chemistry Letters.
  • Strategies to improve oral drug bioavailability. (2005, May). Expert Opinion on Drug Delivery.

Sources

Technical Support Center: Interpreting Unexpected Results with PF-4136309 Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PF-4136309. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes when using this potent and selective CCR2 antagonist. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your results.

Introduction to this compound

This compound, also known as INCB8761, is a highly selective and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2)[1][2][3][4]. CCR2 and its primary ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), are key players in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in various inflammatory diseases and cancer[3][5][6]. The primary mechanism of action of this compound is to block the binding of CCL2 to CCR2, thereby inhibiting downstream signaling cascades and the migration of CCR2-expressing cells[2][7].

Frequently Asked Questions (FAQs)

Q1: What are the expected "on-target" effects of this compound in a cell-based assay?

A1: The primary on-target effects of this compound are the inhibition of CCR2-mediated signaling and cellular responses. This includes:

  • Inhibition of CCL2-induced calcium mobilization.

  • Reduction in CCL2-stimulated ERK phosphorylation[8].

  • Blocked chemotaxis of CCR2-expressing cells (e.g., monocytes, macrophages) towards a CCL2 gradient[3].

Q2: What is the recommended concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound is highly dependent on the cell type and the specific assay. The reported IC50 values for human, mouse, and rat CCR2 are 5.2 nM, 17 nM, and 13 nM, respectively[8]. A good starting point for most cell-based assays is to perform a dose-response curve ranging from 1 nM to 1 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO[1]. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, prepare fresh working solutions by diluting the stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: Are there any known off-target effects of this compound?

A4: this compound is a highly selective CCR2 antagonist. However, at higher concentrations, the risk of off-target effects increases. It has been reported to have weak activity against the hERG potassium channel, which is a common consideration in drug safety assessments but is less likely to be a confounding factor in typical in vitro cell-based assays unless used at very high concentrations[3][4].

Troubleshooting Guide: Unexpected Results

This section is designed to help you diagnose and resolve common unexpected outcomes in your experiments with this compound.

Issue 1: No or Reduced Inhibition of Expected Downstream Signaling (e.g., Calcium Mobilization, ERK Phosphorylation)

Symptoms:

  • CCL2 stimulation still results in a strong calcium flux or ERK phosphorylation, even in the presence of this compound.

  • The IC50 value for inhibition is significantly higher than expected.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability or Degradation Prepare fresh dilutions of this compound from a new aliquot of your stock solution for each experiment. Ensure proper storage of the stock solution.
Poor Solubility in Assay Medium Visually inspect your working solutions for any precipitation. Pre-warm your cell culture medium to 37°C before adding the inhibitor. Ensure the final DMSO concentration is minimal.
Low CCR2 Expression in Your Cell Model Confirm CCR2 expression in your cells using qPCR, western blot, or flow cytometry. Choose a cell line with robust and validated CCR2 expression.
Suboptimal Assay Conditions Optimize the concentration of CCL2 used for stimulation. A very high concentration of the agonist may overcome competitive antagonism. Also, optimize the incubation time with this compound before CCL2 stimulation.
Issue 2: Unexpected Cytotoxicity or Decrease in Cell Viability

Symptoms:

  • A significant decrease in cell viability is observed in this compound-treated wells compared to vehicle controls, even in the absence of CCL2.

  • Morphological changes in cells are indicative of cell death.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Concentration of this compound Perform a dose-response experiment to determine the cytotoxic threshold of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Conduct your functional assays at non-toxic concentrations.
Solvent Toxicity Ensure the final DMSO concentration in your culture medium is below a toxic level (typically <0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound concentration.
Off-Target Effects At high concentrations, this compound may have off-target effects leading to cytotoxicity. Use the lowest effective concentration that achieves on-target inhibition.
Cell Line Sensitivity Some cell lines may be inherently more sensitive to the compound or the vehicle. Test the compound in a different CCR2-expressing cell line to see if the cytotoxicity is reproducible.
Issue 3: Inconsistent Results in Chemotaxis Assays

Symptoms:

  • High variability in cell migration between replicate wells.

  • No clear inhibition of chemotaxis with this compound treatment.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal CCL2 Gradient Optimize the concentration of CCL2 to establish a stable and effective chemotactic gradient. Ensure the assay is run for the optimal duration; too short may not allow for migration, while too long can lead to gradient decay[9].
Issues with Cell Seeding Ensure a consistent and optimal cell density is seeded in the upper chamber. Too few cells will lead to low signal, while too many can hinder migration[10].
Inhibitor Instability in the Assay System Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound over the time course of the chemotaxis assay[11].
Basal Chemokinesis Include a control where CCL2 is present in both the upper and lower chambers to assess random cell movement (chemokinesis) versus directed migration (chemotaxis)[12].

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring CCL2-induced calcium flux.

  • Cell Seeding: Seed CCR2-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.

  • Inhibitor Treatment: After incubation, wash the cells with assay buffer. Add this compound at various concentrations to the respective wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds, then inject a pre-determined optimal concentration of CCL2 and continue to record the fluorescence signal over time[13][14][15][16][17].

ERK Phosphorylation Assay

This protocol provides a general workflow for assessing ERK phosphorylation.

  • Cell Culture and Starvation: Culture CCR2-expressing cells to near confluence. The day before the experiment, replace the growth medium with a serum-free or low-serum medium to reduce basal ERK phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • CCL2 Stimulation: Stimulate the cells with an optimal concentration of CCL2 for a short period (typically 5-15 minutes).

  • Cell Lysis and Analysis: Immediately lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method such as Western blot or a plate-based immunoassay (e.g., ELISA, HTRF)[18][19][20][21][22].

Signaling Pathways and Workflows

CCR2 Signaling Cascade

Upon binding of its ligand CCL2, CCR2, a G protein-coupled receptor, activates several downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways. These pathways regulate cellular processes such as migration, proliferation, and survival[23][24][25][26][27][28][29].

CCR2_Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/q CCR2->G_protein Activates JAK JAK CCR2->JAK PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PLC PLC G_protein->PLC Akt Akt PI3K->Akt Transcription Gene Transcription (Migration, Proliferation, Survival) Akt->Transcription STAT STAT JAK->STAT STAT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release PF4136309 This compound PF4136309->CCR2 Inhibits Cytotoxicity_Troubleshooting Start Unexpected Decrease in Cell Viability Observed Check_Concentration Is the this compound concentration high? Start->Check_Concentration Check_Solvent Is the final DMSO concentration >0.1%? Check_Concentration->Check_Solvent No Run_Viability_Assay Perform Dose-Response Viability Assay (e.g., MTT, CellTiter-Glo) Check_Concentration->Run_Viability_Assay Yes Run_Vehicle_Control Run Vehicle Control (DMSO only) Check_Solvent->Run_Vehicle_Control Yes Hypothesize_Off_Target Hypothesize Off-Target Effects Check_Solvent->Hypothesize_Off_Target No Use_Lower_Concentration Use Lower, Non-Toxic Concentration Run_Viability_Assay->Use_Lower_Concentration Reduce_DMSO Reduce Final DMSO Concentration Run_Vehicle_Control->Reduce_DMSO Consider_Alternative_Cell_Line Consider Alternative CCR2+ Cell Line Hypothesize_Off_Target->Consider_Alternative_Cell_Line End_On_Target Proceed with On-Target Functional Assays Use_Lower_Concentration->End_On_Target Reduce_DMSO->End_On_Target End_Off_Target Further Investigate Off-Target Effects Consider_Alternative_Cell_Line->End_Off_Target

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Schematic diagram of the CCL2/CCR2 axis and its associated signaling pathways. ResearchGate. Available at: [Link]

  • Schematic representation of signaling pathways in the liver of CCR2 and its ligands. ResearchGate. Available at: [Link]

  • Troubleshooting Guide for Optimized Chemotaxis Assay. ResearchGate. Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic. Bio-protocol. Available at: [Link]

  • Schematic diagram of the CCL2-CCR2 axis and its signaling pathway. CCR2. ResearchGate. Available at: [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Available at: [Link]

  • Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease. PMC. Available at: [Link]

  • Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]

  • EnzyFluo™ ERK Phosphorylation Assay Kit. BioAssay Systems. Available at: [Link]

  • Schematic diagram of the CCL2/CCR2 axis activating Hh signaling. CCL2. ResearchGate. Available at: [Link]

  • Principle of the Phospho-ERK assay. (A) Principle of HTRF®-based ERK1/2. ResearchGate. Available at: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. Corning. Available at: [Link]

  • Chemotaxis assay. Wikipedia. Available at: [Link]

  • ERK Phosphorylation Assay Kit (BA0098). Assay Genie. Available at: [Link]

  • Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. PMC. Available at: [Link]

  • Chemotaxis Assays. ibidi. Available at: [Link]

  • Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. Available at: [Link]

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PMC. Available at: [Link]

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. PubMed. Available at: [Link]

  • CCR2 antagonists. PubMed. Available at: [Link]

  • Targeted delivery of CCR2 antagonist to activated pulmonary endothelium prevents metastasis. PMC. Available at: [Link]

  • Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. Available at: [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

  • Recent developments in CCR2 antagonists. PubMed. Available at: [Link]

  • Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Oncotarget. Available at: [Link]

  • Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? PMC. Available at: [Link]

  • Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting. Wiley Online Library. Available at: [Link]

  • Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. PMC. Available at: [Link]

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PF-4136309 stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding PF-4136309

This compound, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its specific ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[3] By blocking the CCR2-CCL2 signaling axis, this compound can inhibit inflammatory processes, angiogenesis, and tumor cell migration and proliferation.[3] This makes it a valuable tool for research in immunology, oncology, and inflammatory diseases.

Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at -20°C in a dry, dark environment.[3] Under these conditions, the compound is stable for at least four years.[4][5]

How should I prepare and store stock solutions of this compound?

This compound is soluble in organic solvents such as DMSO and ethanol.[5] It is recommended to prepare a concentrated stock solution in one of these solvents. For instance, a stock solution can be made by dissolving the compound in DMSO.[1][3] To maintain the stability of the stock solution, it should be aliquoted and stored at -20°C for up to one year, or at -80°C for up to two years.[1][6] It is crucial to minimize freeze-thaw cycles to preserve the integrity of the compound.[7]

What is the stability of this compound in aqueous solutions?

This compound has limited solubility and stability in aqueous buffers.[5] It is strongly advised to prepare fresh dilutions in your aqueous experimental medium from the frozen stock solution on the day of use.[5][6] Storing this compound in aqueous solutions for more than one day is not recommended as it can lead to degradation and loss of activity.[5]

I'm observing precipitation when I dilute my this compound stock solution into my cell culture medium. What's causing this and how can I fix it?

Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the solubility limit of this compound in the aqueous medium is exceeded. To mitigate this, ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤0.5%) to avoid solvent toxicity and compound precipitation. When diluting, add the stock solution to the medium while gently vortexing to facilitate rapid and even dispersion. If solubility issues persist, consider using a formulation aid like PEG300 or Tween-80, especially for in vivo preparations.[1][6]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Compound degradation due to improper storage or multiple freeze-thaw cycles.Store solid compound at -20°C. Aliquot stock solutions and store at -20°C or -80°C. Prepare fresh working solutions for each experiment.
Reduced or no biological activity. Precipitation of the compound in the experimental medium.Decrease the final solvent concentration. Ensure thorough mixing upon dilution. For in vivo studies, consider using a co-solvent system (e.g., Ethanol, PEG300, Tween-80).[6]
Inaccurate stock solution concentration.Verify the concentration of your stock solution. Ensure the compound is fully dissolved before aliquoting.
Cellular toxicity at expected non-toxic concentrations. Solvent-induced toxicity.Reduce the final concentration of the organic solvent in the culture medium. Always include a vehicle-only control to assess the effect of the solvent on your experimental system.
Quantitative Data Summary
Property Value Source
Molecular Weight 568.59 g/mol [1][3][6]
Storage (Solid) -20°C[2][3][4][5]
Stability (Solid) ≥ 4 years at -20°C[4][5]
Storage (in Solvent) -20°C (1 year) or -80°C (2 years)[1][6]
Solubility (DMSO) ≥ 34 mg/mL[6]
Solubility (Ethanol) ~20 mg/mL[5]
IC₅₀ (human CCR2) 5.2 nM[1][2][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required mass of solid this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. The use of an ultrasonic bath can aid dissolution if needed.[6]

  • Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution into your pre-warmed cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO is below the level of toxicity for your specific cell line (typically ≤0.5%).

  • Use the freshly prepared working solutions immediately.

Visualizations
Experimental Workflow Diagram

G This compound Handling and Preparation Workflow cluster_storage Storage cluster_prep Preparation cluster_application Application Solid Solid this compound (-20°C) Stock Stock Solution (e.g., 10 mM in DMSO) Store at -20°C or -80°C Solid->Stock Dissolve Working Working Solution (Diluted in Aqueous Medium) Stock->Working Dilute Fresh Assay In Vitro / In Vivo Assay Working->Assay Immediate Use G Simplified Signaling Pathway of this compound CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, ERK phosphorylation) CCR2->Downstream Activates PF4136309 This compound PF4136309->CCR2 Antagonizes Cellular Cellular Response (e.g., Migration, Proliferation) Downstream->Cellular

Caption: The inhibitory effect of this compound on the CCR2 signaling pathway.

References
  • Shin, N., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 915-920. [Link]

Sources

Troubleshooting PF-4136309 efficacy in animal models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Researchers

Welcome to the technical support center for PF-4136309. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in animal models. As a Senior Application Scientist, my goal is to provide you with the technical and theoretical framework to ensure the successful implementation of this compound in your preclinical studies.

A Note on the Mechanism of Action of this compound

Before proceeding to the troubleshooting guide, it is essential to clarify the primary mechanism of action of this compound. While your research may be focused on metabolic diseases where Ketohexokinase (KHK) inhibitors are relevant, it is important to note that This compound (also known as INCB8761) is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) .[1][2][3][4] It is not a KHK inhibitor.

The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in recruiting monocytes and macrophages to sites of inflammation.[2][5] By blocking this signaling pathway, this compound can modulate inflammatory responses and alter the tumor microenvironment.[3][5] This guide is therefore structured to address the challenges you might encounter while studying the effects of CCR2 inhibition with this compound in your animal models.

Visualizing the Mechanism of Action

The diagram below illustrates the CCL2/CCR2 signaling axis and the inhibitory action of this compound.

cluster_0 Inflammatory Site cluster_1 Monocyte/Macrophage Inflamed Tissue Inflamed Tissue CCL2 CCL2 Inflamed Tissue->CCL2 releases CCL2_bind CCL2->CCL2_bind CCR2 CCR2 Receptor Migration Cell Migration & Inflammation CCR2->Migration Monocyte Monocyte Monocyte->Inflamed Tissue recruitment This compound This compound This compound->CCR2 Inhibits CCL2_bind->CCR2 binds to cluster_0 Compound & Dosing cluster_1 Biological Model start Start: Unexpected Efficacy formulation Formulation Correct? start->formulation dosing Dose & Frequency Optimal? formulation->dosing Yes pk_pd Run PK/PD Study dosing->pk_pd No model_check CCR2 Role Validated in Model? dosing->model_check Yes dose_response Run Dose-Response Study pk_pd->dose_response end Resolution dose_response->end timing_check Treatment Timing Correct? model_check->timing_check Yes re_evaluate Re-evaluate Model Or Target model_check->re_evaluate No timing_check->re_evaluate No adjust_timing Adjust Treatment Window timing_check->adjust_timing Yes re_evaluate->end adjust_timing->end

References

Navigating Cell Line-Specific Responses to PF-4136309: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PF-4136309, a potent and selective CCR2 antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the nuances of this compound's activity, particularly its varied effects across different cell lines.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound.

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] Its primary mechanism involves competitively binding to CCR2, thereby preventing the interaction of its cognate ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[3] This blockade inhibits downstream signaling pathways crucial for cell migration, proliferation, and survival.[1]

Q2: What are the key downstream signaling pathways affected by this compound?

By inhibiting the CCL2/CCR2 axis, this compound can modulate several critical intracellular signaling cascades. The activation of CCR2 by CCL2 is known to trigger pathways such as:

  • PI3K/AKT Pathway: This pathway is central to cell survival and proliferation.[4]

  • MAPK/ERK Pathway: This cascade is involved in cell growth, differentiation, and migration.[1] this compound has been shown to potently inhibit ERK phosphorylation.[1]

  • JAK/STAT Pathway: This pathway is crucial for cytokine signaling and immune responses.

The specific pathways affected can vary depending on the cellular context.

II. Understanding Cell Line-Specific Responses

A critical aspect of working with this compound is understanding that its efficacy can vary significantly between different cell lines. This section delves into the reasons behind these differential responses.

The Central Role of CCR2 Expression

The most significant factor determining a cell line's sensitivity to this compound is the expression level of its target, the CCR2 receptor.

  • High CCR2 Expression: Cell lines with high levels of CCR2 on their surface are generally more sensitive to this compound. In these cells, the CCL2/CCR2 signaling axis is often a key driver of their malignant phenotype, including proliferation, migration, and invasion.

  • Low or No CCR2 Expression: Conversely, cell lines with low or undetectable levels of CCR2 will likely be resistant to the direct effects of this compound. Any observed effects in these cells at high concentrations may be attributable to off-target activities.

Table 1: CCR2 Expression and this compound Potency in Representative Cell Lines

Cell LineCancer TypeCCR2 Expression LevelThis compound IC50 (Human CCR2)Reference(s)
A549Non-Small Cell Lung CancerHigh5.2 nM[5]
NCI-H460Non-Small Cell Lung CancerUndetectable>10 µM (Expected)[5]
JurkatT-cell LeukemiaReported Positive5.2 nM[6]
U2OSOsteosarcomaStably Expressed (Engineered)Not explicitly for this compound, but used for CCR2 internalization assays[7]

Note: The IC50 value for this compound is for its target, human CCR2, and the expected efficacy in cell-based assays will depend on the CCR2 expression and the specific endpoint being measured.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Scenario 1: Lack of Efficacy in a Presumed CCR2-Positive Cell Line

Question: "I'm treating my cancer cell line, which is reported to be CCR2-positive, with this compound, but I'm not observing the expected anti-proliferative or anti-migratory effects. What could be wrong?"

Troubleshooting Workflow:

Caption: Troubleshooting workflow for lack of this compound efficacy.

Scenario 2: Unexpected Cytotoxicity in Control Cell Lines

Question: "I'm observing a decrease in cell viability in my CCR2-negative control cell line when treated with high concentrations of this compound. Is this expected?"

Possible Causes and Solutions:

  • Off-Target Effects: At higher concentrations (micromolar range), small molecule inhibitors can exhibit off-target activities. This compound has been reported to have weak inhibitory activity against the hERG potassium channel with an IC50 of 20 µM.[1][8] While this is significantly higher than its IC50 for CCR2, it's a potential cause for non-specific cytotoxicity.

    • Solution: Determine the cytotoxic IC50 in your CCR2-negative cell line and perform your experiments at concentrations well below this threshold.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).

IV. Experimental Protocols

This section provides detailed protocols for key experiments to characterize the CCL2/CCR2 axis in your cell line of interest.

Protocol 1: Western Blot for CCR2 Expression

This protocol is for the detection of total CCR2 protein in cell lysates.

  • Sample Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against CCR2 (e.g., Novus Biologicals NBP1-48337[6] or BiCell Scientific Cat No.: 64132[9]) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Flow Cytometry for Surface CCR2 Expression

This protocol allows for the quantification of CCR2 expression on the cell surface.

  • Cell Preparation:

    • Harvest cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add a validated, fluorophore-conjugated anti-CCR2 antibody (or a primary antibody followed by a fluorescent secondary antibody).

    • Include an isotype control for each fluorophore.

    • Incubate for 30-60 minutes at 4°C or 37°C in the dark. Staining at 37°C can sometimes improve the detection of chemokine receptors.[10]

  • Washing and Analysis:

    • Wash the cells twice with 2 mL of FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer.

Caption: Workflow for assessing surface CCR2 expression by flow cytometry.

V. Resistance Mechanisms to this compound

While intrinsic resistance is primarily due to low or absent CCR2 expression, acquired resistance can also develop.

  • Upregulation of the CCL2/CCR2 Axis: Prolonged exposure to CCR2 antagonists can in some cases lead to a compensatory upregulation of CCL2 and/or CCR2, potentially overcoming the inhibitory effect of the drug.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thus bypassing their dependence on the CCL2/CCR2 axis.

  • Drug Efflux Pumps: Overexpression of multidrug resistance pumps can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.

Studies have shown that the CCL2/CCR2 axis can contribute to acquired resistance to other targeted therapies, such as osimertinib in lung cancer[11] and MEK inhibitors in acute myeloid leukemia.[12][13][14] This highlights the importance of this pathway in therapeutic resistance.

VI. Concluding Remarks

This compound is a valuable tool for investigating the role of the CCL2/CCR2 signaling axis in cancer and other diseases. A thorough understanding of its mechanism of action, coupled with careful characterization of your experimental system, is paramount for obtaining reliable and interpretable results. This guide provides a framework for addressing the common challenges associated with the use of this compound, with a particular focus on the critical role of CCR2 expression in determining cell line-specific responses.

References

Validation & Comparative

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to CCR2 Antagonists: PF-4136309 in Focus

In the landscape of therapeutic drug development, targeting the C-C chemokine receptor type 2 (CCR2) has emerged as a promising strategy for a multitude of inflammatory and fibrotic diseases, as well as certain cancers.[1][2] The CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1), are pivotal regulators of the migration and infiltration of monocytes and macrophages into sites of inflammation.[3][4] By blocking this signaling axis, CCR2 antagonists aim to modulate the immune response, thereby reducing tissue damage and disease progression.

This guide provides a detailed comparison of this compound (also known as INCB8761), a potent and selective small molecule CCR2 antagonist, with other notable inhibitors that have been evaluated in preclinical and clinical settings. We will delve into their mechanisms of action, comparative potency, selectivity, and the experimental data that underpins their development.

The Central Role of the CCL2/CCR2 Signaling Axis

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and memory T cells, initiates a cascade of intracellular events.[5][6][7] This activation leads to chemotaxis, the directed migration of these immune cells from the bloodstream into tissues where CCL2 is expressed at high levels due to injury, infection, or tumorigenesis.[3][7] Once in the tissue, these recruited cells can contribute to chronic inflammation, fibrosis, and tumor progression.[5][8][9] Therefore, inhibiting this pathway is a logical therapeutic approach to disrupt these pathological processes.[1]

CCR2 Signaling Pathway Diagram

The following diagram illustrates the key downstream signaling pathways activated upon CCL2 binding to CCR2. This activation is crucial for the cellular responses of migration, survival, and proliferation.

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CCR2 CCR2 Receptor G_protein Gαi/βγ CCR2->G_protein Activation PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates (via other paths) Calcium Ca²⁺ Mobilization G_protein->Calcium Induces CCL2 CCL2 (MCP-1) CCL2->CCR2 Binding Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Migration Chemotaxis/ Migration ERK->Migration ERK->Proliferation Calcium->Migration

Caption: Simplified CCR2 signaling cascade initiated by CCL2 binding.

In-Depth Profile: this compound (INCB8761)

This compound is a potent, selective, and orally bioavailable small molecule antagonist of the CCR2 receptor.[10][11][12] Developed through structure-activity relationship studies, it was identified as a clinical candidate with a promising preclinical profile.[7][13]

Mechanism of Action: this compound functions as a direct antagonist, binding to CCR2 and preventing its interaction with the endogenous ligand CCL2.[4][14] This blockade inhibits the downstream signaling pathways responsible for monocyte and macrophage recruitment.[4][10]

Potency and Selectivity: The hallmark of a viable drug candidate is high potency at the intended target and minimal activity at others to reduce side effects. This compound demonstrates nanomolar potency against human, mouse, and rat CCR2, making it a valuable tool for both clinical and preclinical research.[10][12]

Assay Type Species IC50 (nM) Reference
CCR2 Binding Human5.2[10][11]
Mouse17[10]
Rat13[10]
Chemotaxis Human3.9[10]
Mouse16[10]
Rat2.8[10]
Calcium Mobilization Human3.3[10]
ERK Phosphorylation Human0.5[10]
Whole Blood Assay Human19[10]

Crucially, this compound is highly selective. At a concentration of 1 μM, it showed no significant inhibitory activity against a large panel of other GPCRs, ion channels, and transporters, including the closely related chemokine receptors CCR1, CCR3, and CCR5.[7]

Pharmacokinetics and Safety: Preclinical studies in rats and dogs revealed that this compound is well-absorbed orally, with a bioavailability of 78% in both species.[7][10] It exhibits a moderate half-life of approximately 2.4-2.5 hours after intravenous administration.[10] From a safety perspective, it displays weak inhibition of the hERG potassium channel (IC50 = 20 μM), reducing the risk of cardiac arrhythmias, and does not inhibit or induce major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions.[7][10]

Clinical Development: this compound has advanced into human clinical trials, notably in combination with chemotherapy for pancreatic ductal adenocarcinoma (PDAC).[15][16][17] The rationale is that by blocking the recruitment of tumor-associated macrophages (TAMs), which are CCR2-dependent, the immunosuppressive tumor microenvironment can be reprogrammed to enhance the efficacy of chemotherapy.[16] A phase 1b study showed that PF-04136309 decreased the levels of circulating CD14+CCR2+ inflammatory monocytes.[17]

Comparative Analysis with Other CCR2 Inhibitors

The development of CCR2 antagonists has been pursued by numerous entities, leading to a variety of molecules with different characteristics.

Cenicriviroc (CVC)

Cenicriviroc is a unique agent as it is a dual antagonist of both CCR2 and CCR5.[18][19] This dual mechanism is particularly relevant in diseases where both pathways are implicated, such as nonalcoholic steatohepatitis (NASH) and HIV infection.[18][19]

  • Key Differentiator: The dual CCR2/CCR5 antagonism contrasts with the selective CCR2 inhibition of this compound. This could offer a broader anti-inflammatory effect but may also introduce different off-target considerations.

  • Clinical Application: CVC has been extensively studied in NASH, where it has shown an anti-fibrotic effect.[20][21] The Phase 2b CENTAUR trial demonstrated that after one year of treatment, significantly more subjects on CVC achieved an improvement in fibrosis without worsening of steatohepatitis compared to placebo.[20]

INCB3344

INCB3344 is another potent and selective small molecule CCR2 antagonist, making it an excellent direct comparator for this compound, especially in a preclinical context.

  • Potency and Selectivity: INCB3344 exhibits potent inhibition of both human and murine CCR2, with IC50 values in the low nanomolar range for binding and chemotaxis.[22][23] Like this compound, it is highly selective for CCR2 over other chemokine receptors.[23][24]

  • Preclinical Utility: Its potent activity against rodent CCR2 made it an invaluable tool for validating the CCR2 target in animal models of inflammatory diseases like multiple sclerosis and arthritis.[24][25]

  • Limitation: Despite its excellent potency and selectivity, INCB3344 was not advanced as a clinical candidate due to moderate hERG activity (IC50 = 13 μM), which did not meet the stringent safety criteria for clinical development.[26] This highlights the critical importance of safety profiles, where this compound (hERG IC50 = 20 μM) demonstrated a slight advantage.[7][10]

Compound Target(s) Human CCR2 Binding IC50 (nM) Key Feature/Status Reference
This compound CCR25.2Selective; Orally bioavailable; Clinical trials in oncology.[10][11]
Cenicriviroc CCR2 / CCR5N/A in searchDual antagonist; Clinically studied for NASH and HIV.[18][19]
INCB3344 CCR25.1Selective; Potent in rodents; Preclinical tool, not advanced clinically due to hERG.[22]
MLN1202 CCR2N/A in searchMonoclonal Antibody; Studied in atherosclerosis.[27][28]
MLN1202 (Plozalizumab)

MLN1202 represents a different therapeutic modality altogether. It is a humanized monoclonal antibody that specifically targets CCR2.[28]

  • Key Differentiator: As a biologic, MLN1202 offers high specificity and a long half-life, allowing for less frequent dosing compared to small molecules. However, it requires intravenous administration and can be associated with immunogenicity.

  • Clinical Application: MLN1202 was evaluated in patients at risk for atherosclerotic cardiovascular disease. A phase II trial showed that a single infusion significantly reduced levels of high-sensitivity C-reactive protein (hsCRP), a key biomarker of inflammation, for up to 12 weeks.[28][29]

  • Performance: The sustained pharmacodynamic effect of MLN1202 showcases the potential of antibody-based CCR2 inhibition.[28] However, the development of CCR2 antagonists for broad inflammatory diseases has been challenging, with several programs failing to show clinical efficacy, underscoring the complexity of translating preclinical promise to clinical success.[1]

Experimental Methodologies: Self-Validating Protocols

To ensure the robust characterization of any CCR2 antagonist, standardized and well-controlled in vitro assays are essential. The causality behind these experimental choices is to first establish high-affinity binding to the target and then confirm that this binding translates into a functional blockade of the receptor's primary role: mediating cell migration.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) for the CCR2 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) or IC50 value for the antagonist at the CCR2 receptor.

Materials:

  • Cells expressing human CCR2 (e.g., THP-1 monocytic cells or a recombinant cell line).

  • Radioligand: [¹²⁵I]-CCL2 or a tritiated small molecule antagonist like [³H]-CCR2-RA-[R].

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a known, unlabeled CCR2 ligand.

  • Assay buffer, filtration apparatus, and scintillation counter.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells expressing CCR2 and prepare a cell membrane suspension or use whole cells. Determine protein concentration using a standard method like BCA assay.

  • Assay Setup: In a 96-well plate, add a fixed amount of cell membranes/whole cells to each well.

  • Competitive Binding: Add a serial dilution of the test compound (this compound). Also, prepare wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Radioligand Addition: Add a fixed, sub-saturating concentration of the radioligand to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cells Prepare CCR2-expressing cells/membranes Mix Combine cells, radioligand, and test compound Prep_Cells->Mix Prep_Cmpd Serially dilute This compound Prep_Cmpd->Mix Incubate Incubate to reach equilibrium Mix->Incubate Filter Separate bound/free ligand via filtration Incubate->Filter Count Quantify radioactivity (Scintillation Counting) Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Chemotaxis Assay (Transwell Assay)

This functional assay directly measures the ability of a CCR2 antagonist to block the migration of cells towards a CCL2 gradient.

Objective: To determine the functional potency (IC50) of this compound in inhibiting CCL2-induced cell migration.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes or primary human monocytes).

  • Transwell inserts (with pore sizes appropriate for monocytes, e.g., 3-5 μm).[30]

  • 24-well companion plates.

  • Recombinant human CCL2.

  • Test compound (this compound).

  • Assay medium (e.g., RPMI with low serum).

  • Cell counting equipment (e.g., flow cytometer or plate reader with a fluorescent dye like Calcein-AM).

Step-by-Step Methodology:

  • Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend them in assay medium at a specific concentration (e.g., 2.5 x 10⁶ cells/mL).[31]

  • Compound Pre-incubation: In a separate tube, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C. This allows the inhibitor to bind to the receptors before the chemotactic challenge.

  • Assay Setup: To the lower chambers of the 24-well plate, add assay medium containing a fixed, optimal concentration of CCL2 (chemoattractant). Include wells with medium alone as a negative control for random migration.

  • Cell Seeding: Place the Transwell inserts into the wells. Add 100 μL of the pre-incubated cell suspension into the top chamber of each insert.[31]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow migration (e.g., 2-4 hours).[31]

  • Cell Quantification: After incubation, carefully remove the inserts. Quantify the number of cells that have migrated through the porous membrane into the lower chamber. This can be done by:

    • Directly counting the cells in the lower chamber using a flow cytometer.

    • Staining the migrated cells with a fluorescent dye and measuring the fluorescence in a plate reader.

  • Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control (CCL2-stimulated migration without inhibitor). Plot the percentage of inhibition against the log concentration of this compound and fit the data to determine the functional IC50.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Quantification & Analysis Prep_Cells Prepare CCR2+ cell suspension Pre_Incubate Pre-incubate cells with This compound dilutions Prep_Cells->Pre_Incubate Seed Add pre-incubated cells to upper insert Pre_Incubate->Seed Setup Add CCL2 to lower chamber of Transwell plate Setup->Seed Migrate Incubate (2-4h, 37°C) to allow migration Seed->Migrate Count Count migrated cells in lower chamber Migrate->Count Calculate Calculate % Inhibition Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine Functional IC50 Plot->IC50

Caption: Step-by-step workflow for a Transwell chemotaxis assay.

Conclusion and Future Outlook

This compound stands out as a well-characterized CCR2 antagonist with high potency, selectivity, and favorable oral pharmacokinetic properties.[7][10] Its distinct profile, particularly its clean off-target and safety characteristics, differentiates it from earlier compounds like INCB3344 and dual-target inhibitors like Cenicriviroc.

The comparison with different modalities, such as the monoclonal antibody MLN1202, highlights the diverse strategies being employed to modulate the CCL2/CCR2 axis. While small molecules like this compound offer the convenience of oral administration, antibodies provide high specificity and prolonged target engagement.

The clinical journey of CCR2 antagonists has been met with mixed success, particularly in chronic inflammatory diseases, suggesting potential redundancy in chemokine signaling pathways or a mismatch between the targeted mechanism and the disease pathology.[1] However, the strategic application of these inhibitors in oncology, as exemplified by the clinical trials of this compound in pancreatic cancer, represents a revitalized and promising therapeutic avenue.[15][17] By targeting the tumor microenvironment rather than broad systemic inflammation, selective CCR2 inhibitors may yet find their definitive clinical niche. Future research will undoubtedly focus on identifying the patient populations and combination therapies where blockade of the CCL2/CCR2 axis can provide the most significant therapeutic benefit.

References

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  • Prospective Anticancer Therapy for CCL2–CCR2 Pathway Inhibition using Propagermanium. (2020). Walsh Medical Media. Retrieved January 5, 2026, from [Link]

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A Comparative Guide to the Efficacy of CCR2 Antagonists: PF-4136309 vs. INCB3344

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two prominent small-molecule C-C chemokine receptor 2 (CCR2) antagonists: PF-4136309 (also known as INCB8761) and INCB3344. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to evaluate the efficacy, selectivity, and pharmacological profiles of these compounds. We will delve into the underlying science, present supporting experimental data, and provide detailed protocols for key validation assays.

The Rationale for Targeting the CCL2-CCR2 Axis in Oncology

The C-C chemokine ligand 2 (CCL2)-CCR2 signaling axis is a critical pathway in cancer biology.[1][2] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine often secreted by tumor cells and stromal cells within the tumor microenvironment (TME).[2] Its primary receptor, CCR2, is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and certain T-cell subsets.[3][4]

The binding of CCL2 to CCR2 initiates a signaling cascade that is central to the recruitment of tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (m-MDSCs) from the bone marrow into the TME.[5][6][7] Once in the tumor, these cells contribute significantly to creating an immunosuppressive environment, promoting angiogenesis, enhancing tumor cell proliferation and invasion, and ultimately facilitating metastasis.[2][4][5]

Activation of the CCL2-CCR2 axis triggers several downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways.[5][8][9] By blocking this initial ligand-receptor interaction, CCR2 antagonists like this compound and INCB3344 aim to disrupt these pro-tumorigenic processes, representing a promising strategy for cancer immunotherapy.[7][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 Receptor G_protein G-protein CCR2->G_protein Activates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Activates MAPK_p38 MAPK/p38 Pathway G_protein->MAPK_p38 Activates JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Activates Cellular_Responses Tumor Progression (Migration, Survival, Proliferation) PI3K_AKT->Cellular_Responses MAPK_p38->Cellular_Responses JAK_STAT->Cellular_Responses CCL2 CCL2 Ligand CCL2->CCR2 Binds Antagonist CCR2 Antagonist (this compound / INCB3344) Antagonist->CCR2 Blocks

Figure 1: Simplified CCR2 Signaling Pathway and Antagonist Action.

Compound Profiles: A Shared Origin

Both this compound and INCB3344 were developed as potent and selective small-molecule antagonists of CCR2, with initial discovery work conducted at Incyte Corporation.[3][11][12] While structurally distinct, they were designed to competitively inhibit the binding of CCL2 to CCR2, thereby blocking downstream signaling and monocyte migration.

  • INCB3344 was one of the first well-characterized, rodent-active CCR2 antagonists, making it an invaluable tool for preclinical target validation.[13][14] Its development, however, did not proceed to clinical trials, reportedly due to moderate activity against the hERG potassium channel, a key anti-target in cardiac safety screening.[15]

  • This compound (INCB8761) emerged from a subsequent discovery program and was designed to have an improved overall profile, including weaker hERG activity.[11] This compound was advanced into human clinical trials, most notably for pancreatic cancer.[16]

Head-to-Head Efficacy and Pharmacological Comparison

The efficacy of a CCR2 antagonist is determined by its ability to inhibit receptor binding, block downstream signaling, and prevent cell migration (chemotaxis). Both compounds demonstrate potent, low-nanomolar activity across these key in vitro assays.

In Vitro Potency and Selectivity

The data below, compiled from published studies, summarizes the comparative in vitro potency. Both molecules show high affinity for human and murine CCR2, enabling robust translational studies from mouse models to human clinical trials.

ParameterSpeciesThis compound (IC50)INCB3344 (IC50)Reference(s)
Receptor Binding Human5.2 nM5.1 nM[17][18][19]
Mouse17 nM9.5 nM[17][18][20]
Rat13 nM7.3 nM[17][18]
Chemotaxis Human3.9 nM3.8 nM[17][18]
Mouse16 nM7.8 nM[17][18]
Rat2.8 nM2.7 nM[17][18]
Signaling (pERK) Human/Mouse0.5 nM3-10 nM[17][21]

Key Insights:

  • Comparable Potency: Both compounds exhibit nearly identical, low-nanomolar potency in inhibiting ligand binding and chemotaxis for the human CCR2 receptor.[17][18]

  • Rodent Activity: Both are potent antagonists of rodent CCR2, validating their use in preclinical disease models.[13][17][18]

  • Selectivity: Both compounds are highly selective for CCR2. This compound showed no significant activity against a panel of over 50 other GPCRs, ion channels, and transporters at a concentration of 1 µM.[3] Similarly, INCB3344 demonstrated over 100-fold selectivity for CCR2 against other chemokine receptors, including the highly homologous CCR1 and CCR5.[13][18]

Pharmacokinetics and Safety Profile

A compound's clinical viability is heavily dependent on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile. Here, a critical distinction between the two molecules emerges.

ParameterSpeciesThis compoundINCB3344Reference(s)
Oral Bioavailability Rat/Dog78%-[3][17]
Mouse-47%[12][18]
hERG Inhibition (IC50) Human20 µM13 µM[3][15][17]
Human Serum Free Fraction Human23%24%[3][12]

Key Insights:

  • Oral Bioavailability: Both compounds are orally bioavailable, a crucial feature for chronic dosing in diseases like cancer.[3][18]

  • hERG Activity: The primary differentiator lies in their hERG inhibition. This compound displays weaker hERG activity (IC50 of 20 µM) compared to INCB3344 (IC50 of 13 µM).[3][15] This seemingly small difference is significant in drug development, as a lower hERG liability increases the therapeutic window and reduces the risk of cardiac side effects, likely contributing to the decision to advance this compound into clinical trials.

Experimental Methodologies for Efficacy Evaluation

To ensure trustworthiness and reproducibility, the protocols used to generate the comparative data must be robust and well-validated. Below are detailed, step-by-step methodologies for core experiments used to characterize CCR2 antagonists.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Receptor Binding Assay (Determine Ki, IC50) Signaling Signaling Assays (pERK, Calcium Flux) Binding->Signaling Chemotaxis Chemotaxis Assay (Functional Blockade) Signaling->Chemotaxis PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Chemotaxis->PKPD Inflammation Inflammation Model (e.g., Peritonitis) PKPD->Inflammation Efficacy Disease Model (e.g., Tumor Xenograft) Inflammation->Efficacy End Clinical Candidate Selection Efficacy->End Start Compound Synthesis Start->Binding

Figure 2: General Experimental Workflow for CCR2 Antagonist Evaluation.
Protocol 1: Whole-Cell Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor expressed on the surface of a cell.

  • Causality: The principle is competitive displacement. A successful antagonist will prevent the radioligand from binding to the receptor, resulting in a lower radioactive signal. The concentration at which the compound inhibits 50% of the specific binding (IC50) is a measure of its binding potency.

  • Methodology:

    • Cell Culture: Culture a CCR2-expressing cell line (e.g., murine monocytic WEHI-274.1 cells or CHO cells stably transfected with human CCR2) to a density of approximately 1-2 x 10^6 cells/mL.[18][21]

    • Preparation: Harvest and wash the cells with binding buffer (e.g., RPMI 1640 with 0.1% BSA and 20 mM HEPES). Resuspend to a final concentration of 5 x 10^5 cells per assay well.

    • Compound Addition: Prepare serial dilutions of the test antagonist (e.g., this compound or INCB3344) in binding buffer. Add the diluted compound to the assay plate.

    • Radioligand Addition: Immediately add a constant, low concentration of radiolabeled CCL2 (e.g., 150 pM of ¹²⁵I-CCL2) to all wells.[21]

    • Controls:

      • Total Binding: Wells with cells and ¹²⁵I-CCL2 only.

      • Non-Specific Binding (NSB): Wells with cells, ¹²⁵I-CCL2, and a high concentration of unlabeled CCL2 (e.g., 0.3 µM) to saturate all specific binding sites.[21]

    • Incubation: Incubate the plate for 30-60 minutes at room temperature with gentle agitation.[21]

    • Harvesting: Rapidly harvest the cells onto a filter plate (e.g., 1.2-µm PVDF filter) using a cell harvester. This separates the cells (with bound radioligand) from the unbound radioligand in the supernatant.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Detection: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a gamma counter or microplate scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Transwell Chemotaxis Assay

This functional assay measures the ability of an antagonist to block the directed migration of cells toward a chemoattractant gradient.

  • Causality: CCR2 signaling directly promotes cell motility. An effective antagonist will inhibit this signaling, resulting in a quantifiable reduction in the number of cells migrating through a porous membrane toward a CCL2 source.

  • Methodology:

    • Cell Preparation: Use primary monocytes or a CCR2-expressing cell line. Starve the cells in serum-free media for 2-4 hours prior to the assay to reduce basal migration. Resuspend cells in assay medium.

    • Antagonist Pre-incubation: Incubate the cells with various concentrations of the antagonist (or vehicle control) for 30 minutes at 37°C.

    • Assay Setup:

      • Add assay medium containing a specific concentration of CCL2 (e.g., 30 nM) to the lower wells of a transwell plate (e.g., 5 µm pore size for monocytes).[21]

      • Add the pre-incubated cells to the upper chamber (the transwell insert).

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.

    • Quantification:

      • Carefully remove the upper insert. Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

      • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or Crystal Violet).

      • Alternatively, quantify migrated cells in the lower chamber using a cell-based fluorescent dye (like Calcein-AM) and a plate reader, or by direct cell counting via flow cytometry.

    • Data Analysis: Calculate the percentage of inhibition of migration relative to the vehicle control. Plot this against the log concentration of the antagonist to determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of a CCR2 antagonist in a living organism, providing crucial data on therapeutic potential.

  • Causality: By blocking the recruitment of immunosuppressive TAMs and MDSCs to the tumor, the antagonist is hypothesized to restore anti-tumor immunity and slow tumor growth. This experiment tests that hypothesis directly.

  • Methodology:

    • Animal Model: Use immunocompromised mice (e.g., SCID or NSG mice) for human tumor xenografts or syngeneic models in immunocompetent mice (e.g., C57BL/6).

    • Tumor Implantation: Subcutaneously or orthotopically implant cancer cells known to secrete CCL2 (e.g., pancreatic, breast, or prostate cancer cell lines).[2]

    • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomization and Dosing: Randomize mice into treatment groups (Vehicle control, CCR2 antagonist, standard-of-care chemotherapy, combination therapy).

    • Treatment: Administer the CCR2 antagonist orally at a pre-determined dose and schedule (e.g., 30-100 mg/kg, twice daily).[21] This is often combined with standard chemotherapy to assess synergistic effects.[22]

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint Analysis: At the end of the study (when tumors in the control group reach a pre-defined size limit), euthanize the animals.

    • Tissue Analysis:

      • Excise tumors and weigh them.

      • Perform flow cytometry or immunohistochemistry on tumor tissue to quantify the infiltration of immune cells (e.g., CD11b+Gr1+ MDSCs, F4/80+ macrophages, CD8+ T cells) to validate the mechanism of action.

    • Data Analysis: Compare tumor growth curves and final tumor weights between treatment groups using appropriate statistical tests (e.g., ANOVA). Analyze immune cell populations to correlate efficacy with the intended biological effect.

Clinical Context and Conclusion

While both this compound and INCB3344 are highly potent and selective CCR2 antagonists in preclinical settings, their developmental paths diverged. INCB3344 remains a valuable preclinical tool for validating the role of the CCR2 axis in various diseases.[13][23]

This compound advanced to clinical trials, providing critical insights into targeting this pathway in humans. A Phase 1b study in metastatic pancreatic cancer, combining this compound with nab-paclitaxel and gemcitabine, demonstrated target engagement by reducing peripheral CD14+CCR2+ monocytes.[22] However, the combination raised concerns of potential pulmonary toxicity and did not show a significant improvement in objective response rate over chemotherapy alone in the small patient population studied.[22]

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A Preclinical Head-to-Head: Evaluating PF-4136309 and Cenicriviroc in Models of Inflammation and Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to CCR2 and CCR2/CCR5 Antagonism

In the landscape of therapeutic development for inflammatory and fibrotic diseases, the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) have emerged as critical targets. These receptors play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into sites of tissue injury, a key process in the pathogenesis of numerous diseases, including non-alcoholic steatohepatitis (NASH), diabetic nephropathy, and various fibrotic conditions. This guide provides an in-depth preclinical comparison of two prominent antagonists: PF-4136309, a selective CCR2 inhibitor, and Cenicriviroc, a dual antagonist of both CCR2 and CCR5.

The Scientific Rationale: Targeting the CCR2/CCR5 Axis

The CCR2/CCL2 (monocyte chemoattractant protein-1, MCP-1) signaling axis is a primary driver of monocyte recruitment from the bloodstream into tissues.[1][2][3] Once in the tissue, these monocytes differentiate into macrophages, which can adopt pro-inflammatory or pro-fibrotic phenotypes, contributing to disease progression.[4][5] The CCR5 receptor, activated by ligands such as RANTES (CCL5), is also implicated in the recruitment of various immune cells, including T-cells and macrophages, to inflammatory sites.[6][7] The synergistic roles of CCR2 and CCR5 in mediating leukocyte trafficking suggest that dual inhibition might offer a more comprehensive therapeutic strategy than targeting either receptor alone in complex inflammatory diseases.[6][8]

This guide will dissect the preclinical profiles of this compound and Cenicriviroc, providing researchers with the necessary data and methodologies to critically evaluate these compounds in relevant disease models.

Pharmacological Profiles: A Tale of Two Antagonists

While both this compound and Cenicriviroc target the CCR2 pathway, their receptor selectivity is a key differentiator. This compound is a potent and selective antagonist of CCR2, while Cenicriviroc exhibits dual antagonism against both CCR2 and CCR5.[9][10][11][12][13]

This compound: The Selective CCR2 Specialist

Developed by Pfizer and Incyte, this compound (also known as INCB8761) was designed for high-affinity and selective binding to CCR2.[1][14] Preclinical data highlight its potent inhibitory activity against CCR2 across multiple species.

Cenicriviroc: The Dual-Action Modulator

Cenicriviroc (CVC), developed by Takeda and Tobira Therapeutics, takes a broader approach by targeting both CCR2 and CCR5.[9][10] This dual antagonism is intended to provide a more comprehensive blockade of inflammatory cell recruitment.[15][16] CVC has been extensively studied in preclinical models of liver and kidney fibrosis and has advanced to clinical trials for NASH and HIV.[9][17]

Quantitative Comparison of In Vitro Potency

The following table summarizes the available in vitro potency data for this compound and Cenicriviroc, providing a direct comparison of their inhibitory activities.

ParameterThis compoundCenicrivirocReference
Target(s) CCR2CCR2 / CCR5[12][13],[9][10][11]
Human CCR2 IC50 5.2 nMNot explicitly stated in provided results[12][13][18]
Mouse CCR2 IC50 17 nMNot explicitly stated in provided results[12][13][18]
Rat CCR2 IC50 13 nMNot explicitly stated in provided results[12][13][18]
Human Chemotaxis IC50 (CCR2) 3.9 nMNot explicitly stated in provided results[12]
Mouse Chemotaxis IC50 (CCR2) 16 nMNot explicitly stated in provided results[12]
Rat Chemotaxis IC50 (CCR2) 2.8 nMNot explicitly stated in provided results[12]

Note: Specific IC50 values for Cenicriviroc's activity against CCR2 and CCR5 were not detailed in the provided search results, though it is described as having nanomolar potency.[19]

Preclinical Models: Putting Theory into Practice

The true test of these antagonists lies in their performance in relevant in vivo models of disease. The choice of model is critical and should reflect the clinical indication of interest.

Models of Liver Fibrosis

Liver fibrosis is a common endpoint for various chronic liver diseases, including NASH. Several preclinical models are routinely used to evaluate anti-fibrotic therapies.

  • Carbon Tetrachloride (CCl4)-Induced Fibrosis: This is a widely used toxicant-induced model that causes centrilobular necrosis and subsequent fibrosis, mimicking aspects of human liver injury.[20][21]

  • Bile Duct Ligation (BDL): This surgical model induces cholestatic liver injury, leading to portal fibrosis and bile duct proliferation.[20][22][23]

  • Diet-Induced Models (e.g., High-Fat Diet, Methionine-Choline Deficient Diet): These models are particularly relevant for NASH, as they recapitulate the metabolic and inflammatory drivers of the human disease.[24][25]

Cenicriviroc has demonstrated anti-fibrotic effects in animal models of liver fibrosis.[17][22] For instance, in a diet-induced mouse model of NASH, CVC was shown to reduce hepatic fibrosis.[15][25]

Models of Diabetic Nephropathy

Diabetic kidney disease is a major microvascular complication of diabetes, characterized by progressive albuminuria and a decline in glomerular filtration rate.[26]

  • Streptozotocin (STZ)-Induced Diabetes: STZ is a toxin that destroys pancreatic β-cells, inducing hyperglycemia and leading to features of diabetic nephropathy. The severity of renal injury can be strain-dependent.[27]

  • Genetic Models (e.g., db/db mice, Akita mice): These models have genetic mutations that lead to diabetes and associated complications, offering a more chronic disease model.[27][28][29] Unilateral nephrectomy can be performed in these models to accelerate the progression of renal pathology.[26]

The anti-inflammatory effects of CCR2 and CCR2/CCR5 antagonists are expected to be beneficial in mitigating the inflammatory component of diabetic kidney disease.

Experimental Protocols: A Step-by-Step Guide

To ensure robust and reproducible preclinical evaluation, standardized and well-validated experimental protocols are essential.

In Vitro Assays

1. Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound to its target receptor.

Objective: To quantify the affinity of this compound and Cenicriviroc for CCR2 and CCR5.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR2 or CCR5 (e.g., CHO or HEK293 cells). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a binding buffer.[30]

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [125I]-CCL2 for CCR2) and increasing concentrations of the unlabeled test compound (this compound or Cenicriviroc).[30][31]

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.[30][31]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[30]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[30]

2. Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Objective: To assess the functional antagonism of this compound and Cenicriviroc on CCR2- and CCR5-mediated cell migration.

Methodology:

  • Cell Preparation: Use a monocytic cell line that expresses CCR2 (e.g., THP-1) or primary human monocytes.[32][33]

  • Assay Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane separating the upper and lower chambers.[32]

  • Chemoattractant: Add the chemoattractant (e.g., CCL2 for CCR2) to the lower chamber.

  • Cell Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound or Cenicriviroc) before adding them to the upper chamber.

  • Incubation: Incubate the chamber at 37°C for a period sufficient to allow cell migration (e.g., 60-90 minutes).[32]

  • Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the migrated cells.

  • Data Analysis: Plot the percentage of inhibition of migration against the log concentration of the test compound to determine the IC50 value.

In Vivo Efficacy Model: CCl4-Induced Liver Fibrosis in Mice

Objective: To evaluate the anti-fibrotic efficacy of this compound and Cenicriviroc in a mouse model of liver fibrosis.

Methodology:

  • Animal Model: Use male C57BL/6 mice, a commonly used strain for this model.[20]

  • Induction of Fibrosis: Administer CCl4 (e.g., 1 mL/kg, intraperitoneally) twice a week for 6-8 weeks to induce liver fibrosis.[21]

  • Drug Treatment: Administer this compound, Cenicriviroc, or vehicle control orally, once or twice daily, starting at a predetermined time point during the fibrosis induction period. Dosing should be based on pharmacokinetic data to ensure adequate target coverage.[19]

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.

    • Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).

    • Histopathology: Stain liver sections with Hematoxylin and Eosin (H&E) for overall morphology and Sirius Red for collagen deposition to assess the extent of fibrosis.

    • Gene Expression Analysis: Perform qRT-PCR on liver tissue to measure the expression of pro-fibrotic genes (e.g., α-SMA, Collagen-1a1, TIMP-1).

    • Immunohistochemistry: Stain for markers of activated hepatic stellate cells (α-SMA) and macrophage infiltration (e.g., F4/80).

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams illustrate the key pathways and workflows.

cluster_0 CCR2/CCR5 Signaling in Inflammation CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Monocyte Monocyte/ Macrophage CCR2->Monocyte Activation CCR5->Monocyte Activation Migration Migration & Infiltration Monocyte->Migration Inflammation Inflammation & Fibrosis Migration->Inflammation

Caption: Simplified signaling pathway of CCR2 and CCR5 in inflammation.

cluster_1 In Vivo Efficacy Workflow: Liver Fibrosis Model Start Start: Select Mouse Strain Induction Induce Fibrosis (e.g., CCl4) Start->Induction Treatment Administer Test Compounds (this compound, Cenicriviroc) or Vehicle Induction->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Termination Euthanize & Collect Samples Monitoring->Termination Analysis Biochemical, Histological, & Gene Expression Analysis Termination->Analysis

Caption: Experimental workflow for an in vivo liver fibrosis study.

Conclusion and Future Directions

Both this compound and Cenicriviroc represent promising therapeutic strategies for a range of inflammatory and fibrotic diseases. This compound offers a highly selective approach to targeting the CCR2 pathway, which may be advantageous in diseases where CCR2 is the primary driver. In contrast, Cenicriviroc's dual CCR2/CCR5 antagonism provides a broader blockade of inflammatory cell recruitment, potentially offering enhanced efficacy in complex multifactorial diseases.

The preclinical data available for both compounds are compelling, but a direct head-to-head comparison in standardized in vivo models would be invaluable for discerning the relative merits of selective versus dual antagonism for specific indications. Future studies should aim to directly compare these two molecules in models of NASH, diabetic nephropathy, and other relevant fibrotic conditions to guide clinical development and ultimately bring new therapies to patients in need.

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  • National Institutes of Health. (n.d.). An update on animal models of liver fibrosis. Retrieved from [Link]

  • MDPI. (n.d.). In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Mouse Models of Diabetic Nephropathy. Retrieved from [Link]

  • MDPI. (n.d.). Revisiting Experimental Models of Diabetic Nephropathy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of cenicriviroc in the management of nonalcoholic fatty liver disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mouse models of diabetic nephropathy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. Retrieved from [Link]

  • National Institutes of Health. (2011, October 5). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. Retrieved from [Link]

  • Providence. (2018, May 1). A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis. Retrieved from [Link]

  • National Institutes of Health. (2024, May 27). Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice. Retrieved from [Link]

  • National Institutes of Health. (2016, December 13). CCL2/CCR2, but not CCL5/CCR5, mediates monocyte recruitment, inflammation and cartilage destruction in osteoarthritis. Retrieved from [Link]

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  • PLOS ONE. (n.d.). Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis. Retrieved from [Link]

  • National Institutes of Health. (2024, May 14). CCR2/CCR5 antagonist cenicriviroc reduces colonic inflammation and fibrosis in experimental colitis. Retrieved from [Link]

  • National Institutes of Health. (2024, February 23). Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET. Retrieved from [Link]

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A Head-to-Head Comparison for Drug Development Professionals: PF-4136309 vs. BMS-813160

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that selecting the right tool for the job is paramount. In the landscape of immuno-oncology and inflammation research, the modulation of chemokine signaling pathways offers a fertile ground for therapeutic intervention. Specifically, the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) have emerged as critical targets. These receptors are instrumental in orchestrating the migration of monocytes, macrophages, and T cells to sites of inflammation and into the tumor microenvironment (TME).[1][2]

This guide provides a comprehensive, head-to-head comparison of two widely studied antagonists: PF-4136309 (also known as INCB8761) and BMS-813160. While both are potent, orally bioavailable small molecules, their key distinction lies in their selectivity profile. This compound is a highly selective CCR2 antagonist, whereas BMS-813160 is a dual antagonist of both CCR2 and CCR5.[3][4] Understanding the nuances of their mechanisms, functional activities, and the structural basis for their selectivity is crucial for designing decisive experiments and advancing therapeutic programs.

Mechanism of Action: A Tale of Two Receptors

The primary function of the CCR2 receptor and its main ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), is to control the egress of monocytes from the bone marrow and their recruitment to tissues.[5][6][7] Once in the tissue, these monocytes can differentiate into tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and immunosuppression.[8] CCR5, which binds several ligands including CCL3, CCL4, and CCL5, is also expressed on monocytes and macrophages, as well as T cells and dendritic cells, contributing to the trafficking of these crucial immune cell populations.[1][9]

This compound acts by specifically binding to CCR2, preventing its interaction with CCL2 and thereby inhibiting downstream signal transduction and cell migration.[5][10] This selectivity makes it an ideal tool for isolating and studying the specific role of the CCR2-CCL2 axis.

BMS-813160 , in contrast, was designed to inhibit both CCR2 and CCR5.[11][12] The rationale for this dual antagonism is that both receptors are often implicated in the same inflammatory conditions and in the recruitment of immunosuppressive cells to the TME.[9][13] By blocking both pathways, BMS-813160 offers a more comprehensive blockade of myeloid and lymphoid cell trafficking.

G cluster_ccr2 CCR2 Pathway cluster_ccr5 CCR5 Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds Monocyte Monocyte / Macrophage Recruitment CCR2->Monocyte Activates PF413 This compound PF413->CCR2 Inhibits BMS_a BMS-813160 BMS_a->CCR2 Inhibits CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds Leukocyte T-Cell / Macrophage Recruitment CCR5->Leukocyte Activates BMS_b BMS-813160 BMS_b->CCR5 Inhibits

Figure 1: Simplified signaling pathways for CCR2 and CCR5, illustrating the points of inhibition for this compound (selective) and BMS-813160 (dual).

Comparative In Vitro Profile: Potency and Selectivity

A direct comparison of in vitro potency reveals that both compounds are highly active in the low nanomolar range. However, their selectivity profiles are starkly different, a critical consideration for experimental design.

ParameterThis compoundBMS-813160
Target(s) Selective CCR2 Antagonist Dual CCR2/CCR5 Antagonist
hCCR2 Binding IC₅₀ 5.2 nM[3][14]6.2 nM[4]
hCCR5 Binding IC₅₀ >1000 nM[7]3.6 nM[4]
hCCR1 Binding IC₅₀ >1000 nM[7]>25,000 nM[4]
hCCR4 Binding IC₅₀ Not Reported>40,000 nM[4]
hCXCR2 Binding IC₅₀ Not Reported>40,000 nM[4]
hERG Inhibition IC₅₀ 20 µM[3][7]Not Reported
Table 1: Comparative binding affinities and selectivity.

The data clearly illustrates this compound's high selectivity for CCR2. In contrast, BMS-813160 demonstrates potent, dual antagonism of both CCR2 and CCR5 with excellent selectivity over other chemokine receptors like CCR1, CCR4, and CXCR2.[4]

Functional Activity: From Binding to Biological Blockade

Binding affinity is only part of the story. The ultimate measure of an antagonist is its ability to block receptor-mediated functions. Both compounds potently inhibit key cellular responses triggered by chemokine signaling.

Functional AssayThis compound (IC₅₀)BMS-813160 (IC₅₀)
Human Chemotaxis (CCR2) 3.9 nM[3][15]0.8 nM[4]
Human Chemotaxis (CCR5) Not Applicable1.1 nM[4]
Calcium Mobilization (CCR2) 3.3 nM[3][7]Not Reported
ERK Phosphorylation (CCR2) 0.5 nM[3][7]Not Reported
CD11b Upregulation (CCR2) 19 nM (Whole Blood)[3]4.8 nM[4]
CD11b Upregulation (CCR5) Not Applicable5.7 nM[4]
Table 2: Comparative functional inhibitory activities.

BMS-813160 appears exceptionally potent in chemotaxis assays for both receptors.[4] this compound demonstrates robust inhibition across a range of CCR2-mediated signaling events, including calcium mobilization and ERK phosphorylation, confirming its mechanism as a potent signal transduction blocker.[3][7]

Exemplary Protocol: In Vitro Chemotaxis Assay

Trustworthy data begins with a robust protocol. This method describes a standard transwell migration assay to quantify the inhibitory effect of antagonists on monocyte chemotaxis.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) via Ficoll-Paque density gradient centrifugation. Isolate monocytes using CD14+ magnetic beads. Resuspend purified monocytes in assay buffer (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound or BMS-813160 in assay buffer. The final concentration should range from 1 µM to 0.05 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Setup:

    • Add 200 µL of assay buffer containing CCL2 (e.g., at its EC₅₀, typically 1-10 ng/mL) to the lower chambers of a 96-well chemotaxis plate (e.g., Corning Transwell, 5 µm pore size).

    • In a separate plate, pre-incubate 50 µL of the monocyte suspension with 50 µL of the compound serial dilutions (or vehicle) for 30 minutes at 37°C.

    • Add 75 µL of the cell/compound mixture to the upper chamber (the transwell insert).

  • Incubation: Incubate the plate for 90-120 minutes at 37°C in a 5% CO₂ incubator.

  • Quantification:

    • Carefully remove the transwell inserts.

    • Add a cell quantification reagent (e.g., CellTiter-Glo®) to the lower chamber and measure luminescence according to the manufacturer's instructions.

    • Alternatively, aspirate the cells from the lower chamber and count them using a flow cytometer.

  • Data Analysis: Plot the cell migration signal against the log of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Pharmacokinetics and In Vivo Application

Both molecules were developed for oral administration and exhibit properties suitable for in vivo studies.

This compound is well-absorbed orally, with a reported bioavailability of 78% in both rats and dogs and a moderate half-life of ~2.5 hours in these species.[3][7] Its development has been explored in clinical trials, notably for metastatic pancreatic ductal adenocarcinoma (mPDAC) in combination with nab-paclitaxel/gemcitabine.[6]

BMS-813160 also demonstrates excellent oral bioavailability and low clearance in preclinical species (dog and cynomolgus monkey).[9][16] It has been shown to effectively inhibit the migration of inflammatory monocytes and macrophages in a mouse thioglycollate-induced peritonitis model.[9] BMS-813160 is being actively investigated in multiple clinical trials for various cancers, often in combination with immune checkpoint inhibitors like nivolumab.[8][11][17]

G cluster_pf This compound cluster_bms BMS-813160 p1 Selective CCR2 Blockade p2 Study Specific Role of CCR2/CCL2 Axis p1->p2 p3 e.g., Pancreatic Cancer (Targeting TAMs) p2->p3 b1 Dual CCR2/CCR5 Blockade b2 Broad Blockade of Myeloid/Lymphoid Trafficking b1->b2 b3 e.g., Solid Tumors (Combo with Checkpoint Inhibitors) b2->b3 start Research Question start->p1 Isolate CCR2? start->b1 Block Multiple Pathways?

Figure 2: A decision-making workflow for selecting between this compound and BMS-813160 based on the research objective.

Choosing the Right Tool for Your Research

The decision between this compound and BMS-813160 hinges entirely on the biological question being asked.

  • Choose this compound for targeted validation: If your goal is to specifically dissect the contribution of the CCR2/CCL2 axis in a disease model without the confounding variable of CCR5 inhibition, this compound is the superior tool. Its high selectivity provides unambiguous results related to CCR2 function.

  • Choose BMS-813160 for broad therapeutic simulation: If your research aims to achieve a maximal blockade of inflammatory monocyte and T-cell trafficking, particularly in complex microenvironments where multiple chemokines (CCL2, CCL3, CCL4, CCL5) are upregulated, the dual antagonism of BMS-813160 is more appropriate. This is often the preferred strategy when combining with other immunotherapies to remodel an immunosuppressive TME.[8]

By understanding the distinct profiles of these two potent chemokine receptor antagonists, researchers can more effectively design experiments that yield clear, interpretable, and translatable results.

References

  • Patsnap Synapse. BMS-813160 - Drug Targets, Indications, Patents.

  • Cherney, R. J., et al. (2021). BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate. ACS Medicinal Chemistry Letters, 12(11), 1753–1758.

  • Dawson, J. R. D., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv.

  • MedChemExpress. This compound (INCB8761) | CCR2 Antagonist.

  • ACS Publications. (2021). BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate.

  • MedKoo Biosciences. This compound | INCB8761 | CAS#1341224-83-6 | CCR2 Antagonist.

  • Selleck Chemicals. This compound CCR antagonist.

  • National Cancer Institute. Immunotherapy (BMS-813160 and Nivolumab) with or without a Vaccine (GVAX) after Chemotherapy and Radiation Therapy for the Treatment of Unresectable, Locally Advanced Pancreatic Cancer.

  • MedchemExpress.com. BMS-813160 | CCR2/CCR5 Antagonist.

  • Cayman Chemical. This compound (INCB 8761, CAS Number: 1341224-83-6).

  • National Cancer Institute. Definition of CCR2 antagonist PF-04136309 - NCI Drug Dictionary.

  • National Center for Biotechnology Information. Bms-813160 | C25H40N8O2 | CID 51039119 - PubChem.

  • Nywening, T. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Investigational New Drugs, 37(4), 667–675.

  • MedChemExpress. (s)-PF-4136309 ((s)-INCB8761) | Isomer.

  • PubMed. (2021). BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate.

  • ResearchGate. Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist.

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918.

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A Researcher's Guide to CCR2 Antagonism: Unveiling the Advantages of PF-4136309 over RS504393

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of inflammatory and immunological research, the C-C chemokine receptor 2 (CCR2) stands out as a pivotal therapeutic target. Its role in recruiting monocytes and macrophages to sites of inflammation places it at the heart of numerous pathologies.[1][2][3] The selection of a potent and specific small molecule antagonist is therefore a critical decision in experimental design. This guide provides an in-depth, data-supported comparison of two widely utilized CCR2 antagonists, PF-4136309 and RS504393, to illuminate the distinct advantages that position this compound as a superior tool for many research applications.

The Target: Understanding the CCL2-CCR2 Signaling Axis

The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is the primary ligand for CCR2.[3] Upon binding, this G protein-coupled receptor initiates a signaling cascade, predominantly through Gαi proteins, that triggers potent chemotactic responses.[3][4] This leads to the migration of CCR2-expressing cells, primarily monocytes, to tissues, where they can differentiate into macrophages and contribute to inflammatory processes.[2] This signaling axis is a key driver in diseases such as atherosclerosis, rheumatoid arthritis, and certain cancers.[5][6]

CCL2_CCR2_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular Signaling CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates PLC PLCβ G_protein->PLC βγ activates ERK_Activation ERK Activation G_protein->ERK_Activation βγ activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Cell_Migration Chemotaxis & Cell Migration Ca_Mobilization->Cell_Migration ERK_Activation->Cell_Migration

Figure 1: The CCL2-CCR2 Signaling Cascade. Binding of CCL2 to the CCR2 receptor activates intracellular pathways leading to calcium mobilization, ERK activation, and ultimately, directed cell migration.

Comparative Pharmacological Profile: Potency and Selectivity

A direct comparison of the pharmacological data reveals a significant potency advantage for this compound. This compound demonstrates substantially lower half-maximal inhibitory concentrations (IC50) in both binding and functional assays compared to RS504393.

ParameterThis compoundRS504393Advantage
Human CCR2 Binding (IC50) 5.2 nM [1][7][8]89 nM[9][10][11]~17-fold higher potency
Human Chemotaxis Inhibition (IC50) 3.9 nM [7][12]330 nM[9][13]~85-fold higher potency
Selectivity over CCR1 Highly selective[7][12]High (>100 µM)[5][9][10]Both are highly selective
Mechanism of Action Allosteric Antagonist[14]Binds within helical bundle[5][15]Allosteric binding may offer resilience to high ligand concentrations

Table 1: Pharmacological Comparison of this compound and RS504393.

The data unequivocally shows that this compound is a far more potent inhibitor of CCR2 function. An 85-fold greater potency in a functional chemotaxis assay means that researchers can achieve effective blockade at much lower concentrations, thereby reducing the risk of potential off-target effects. Furthermore, this compound's characterization as an allosteric antagonist suggests it binds to a site distinct from the CCL2 binding pocket.[14] This can be a significant advantage in inflammatory microenvironments where high local concentrations of CCL2 might otherwise outcompete a direct competitive antagonist.

Experimental Design: A Head-to-Head Functional Assay

To empirically validate these differences in a laboratory setting, a transwell chemotaxis assay is the gold standard. This functional assay directly measures the ability of an antagonist to block the directed migration of CCR2-expressing cells toward a CCL2 gradient.

Chemotaxis_Workflow Start 1. Culture CCR2+ Cells (e.g., THP-1) Pretreat 2. Pre-incubate cells with Antagonist Dose-Response (this compound vs. RS504393) Start->Pretreat Load_Cells 3. Add cells to Transwell Upper Chamber Pretreat->Load_Cells Add_CCL2 4. Add CCL2 to Lower Chamber Load_Cells->Add_CCL2 Incubate 5. Incubate (37°C) to allow migration Add_CCL2->Incubate Quantify 6. Quantify migrated cells in lower chamber Incubate->Quantify Analyze 7. Calculate IC50 values and compare potency Quantify->Analyze

Figure 2: Comparative Chemotaxis Assay Workflow. This workflow allows for the direct, quantitative comparison of the inhibitory potency of this compound and RS504393.

Protocol: Comparative CCR2 Chemotaxis Assay

Objective: To determine and compare the IC50 values of this compound and RS504393 for the inhibition of CCL2-induced chemotaxis in THP-1 monocytic cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS

  • Serum-free RPMI-1640

  • Recombinant Human CCL2/MCP-1 (e.g., R&D Systems)

  • This compound and RS504393

  • DMSO (for stock solutions)

  • Transwell plates (e.g., Corning, 5 µm pore size)

  • Cell viability reagent (e.g., Calcein-AM or CellTiter-Glo)

  • Plate reader (fluorescence or luminescence)

Methodology:

  • Cell Preparation: Culture THP-1 cells as per standard protocols. On the day of the assay, harvest cells, wash once with serum-free RPMI, and resuspend at 1 x 10^6 cells/mL in serum-free RPMI.

  • Antagonist Preparation: Prepare 2x working stocks of this compound and RS504393 via serial dilution in serum-free RPMI. A typical concentration range for this compound would be 0.01 nM to 100 nM, and for RS504393, 1 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Pre-incubation: In a separate 96-well plate, mix 50 µL of the cell suspension with 50 µL of each 2x antagonist dilution. Incubate for 30 minutes at 37°C.

  • Assay Plate Setup:

    • To the lower chambers of the Transwell plate, add 600 µL of serum-free RPMI containing CCL2 at its EC50 concentration (typically 5-10 ng/mL, determined beforehand).

    • Include negative control wells (no CCL2) and positive control wells (CCL2 with vehicle-treated cells).

  • Initiate Migration: Carefully transfer 100 µL of the pre-incubated cell/antagonist mixture from step 3 into the upper Transwell inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Quantification:

    • Remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a suitable reagent (e.g., add Calcein-AM and read fluorescence).

  • Data Analysis:

    • Subtract the background signal from the negative control wells.

    • Normalize the data with the positive control (vehicle + CCL2) set to 100% migration.

    • Plot the percent inhibition versus the log concentration of each antagonist and fit a four-parameter logistic curve to determine the IC50 value for each compound.

Conclusion and Recommendation

The evidence strongly indicates that This compound is a substantially more potent and effective CCR2 antagonist than RS504393. Its ~85-fold higher potency in functional assays allows for the use of lower, more specific concentrations in vitro and in vivo, minimizing the risk of confounding off-target effects. Its allosteric mechanism may also confer a functional advantage in disease models characterized by high chemokine expression.

For researchers requiring robust, specific, and highly potent inhibition of the CCL2-CCR2 axis, this compound is the superior choice. While RS504393 can still serve as a CCR2 antagonist, its lower potency must be carefully considered during experimental design and data interpretation. When precision and confidence in target engagement are paramount, this compound provides a clear advantage.

References

  • National Cancer Institute. Definition of CCR2 antagonist PF-04136309 - NCI Drug Dictionary. [Link]

  • Shin, N., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(10), 765-770. [Link]

  • Nywening, T. M., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Journal for ImmunoTherapy of Cancer, 7(1), 185. [Link]

  • ResearchGate. Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. [Link]

  • L'Episcopo, F., et al. (2018). Chemokine receptor antagonists with α1-adrenergic receptor blocker activity. Pharmacological Research, 134, 13-21. [Link]

  • De Vires, H., et al. (2011). Pharmacological modulation of chemokine receptor function. British Journal of Pharmacology, 162(7), 1455-1478. [Link]

  • Latek, D., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. [Link]

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A Guide to Validating PF-4136309 Efficacy and Specificity Using CCR2 Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development, particularly for inflammatory and autoimmune diseases, the C-C chemokine receptor type 2 (CCR2) stands out as a critical target. The signaling axis formed by CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1), is a master regulator of monocyte and macrophage migration to sites of inflammation.[1][2] Consequently, inhibiting this pathway is a promising strategy for a host of pathologies, including atherosclerosis, rheumatoid arthritis, and certain cancers.[3][4][5]

This guide provides a comprehensive framework for researchers and drug developers on how to rigorously validate the on-target effects of a pharmacological agent, the potent CCR2 antagonist PF-4136309, by using the definitive biological benchmark: a CCR2 knockout (KO) mouse model.[4][6] By systematically comparing the pharmacological blockade with genetic ablation, we can establish a high degree of confidence in the inhibitor's mechanism of action and preclinical efficacy.

Section 1: The Interrogation Toolkit: Pharmacological vs. Genetic Inhibition

To effectively study the CCR2 pathway, two powerful but distinct tools are at our disposal. The ideal validation strategy leverages the strengths of both.

The Pharmacological Tool: this compound

This compound (also known as INCB8761) is a potent, selective, and orally bioavailable small-molecule antagonist of the CCR2 receptor.[2][7][8] Its mechanism involves binding directly to CCR2, thereby preventing the binding of CCL2 and blocking the downstream signaling cascades that lead to cellular migration.[9] This makes it an excellent tool for probing the therapeutic potential of CCR2 inhibition in a dose-dependent and temporally controlled manner.

Table 1: Potency of this compound Across Species

Species Target IC50 Value Reference
Human CCR2 5.2 nM [10]
Mouse CCR2 17 nM [10]

| Rat | CCR2 | 13 nM |[10] |

The Genetic Gold Standard: The CCR2 Knockout Mouse

The CCR2 knockout (KO) mouse provides an unambiguous system for determining if a biological process is dependent on CCR2 signaling.[6] In these models, the Ccr2 gene is genetically deleted, rendering the mice incapable of expressing functional CCR2 protein. While these mice develop normally, they exhibit a severe defect in the recruitment of inflammatory monocytes from the bone marrow to inflamed tissues.[11][12] Any biological effect that is absent in CCR2 KO mice can be definitively attributed to the CCR2 pathway.

The core principle of this validation guide is that the biological effects of treating a wild-type animal with this compound should closely replicate, or phenocopy, the biological characteristics of a CCR2 KO animal.

cluster_0 Validation Principle WT_Drug Wild-Type Animal + this compound Phenotype Biological Phenotype (e.g., Reduced Monocyte Recruitment) WT_Drug->Phenotype Pharmacological Inhibition KO_Vehicle CCR2 KO Animal + Vehicle KO_Vehicle->Phenotype Genetic Deletion Result Result: this compound Phenocopies Genetic KO Phenotype->Result Comparison

Caption: The core validation logic: comparing pharmacological and genetic outcomes.

Section 2: In Vitro Validation: The Chemotaxis Assay

The first step is to confirm that this compound directly inhibits the fundamental function of the CCL2/CCR2 axis: chemotaxis. The transwell migration assay, or Boyden chamber assay, is the standard method for this purpose.[13][14]

Causality Behind the Method

This assay directly tests the hypothesis that this compound can block the directional migration of CCR2-expressing cells toward a CCL2 gradient. By comparing the migration of cells from wild-type (WT) and CCR2 KO mice, we establish the CCR2-dependency of the migration. The dose-dependent inhibition by this compound in WT cells should mirror the lack of migration seen in KO cells.

cluster_workflow Chemotaxis Assay Workflow cluster_results Expected Outcomes node1 Step 1: Cell Isolation Isolate bone marrow monocytes from WT and CCR2 KO mice node2 Step 2: Assay Setup Place cells in upper chamber of Transwell plate. Add CCL2 +/- this compound to lower chamber. node1->node2 node3 Step 3: Incubation Incubate for 2-4 hours at 37°C to allow cell migration. node2->node3 node4 Step 4: Quantification Count migrated cells in the lower chamber via flow cytometry. node3->node4 res1 WT + CCL2: Strong Migration res2 KO + CCL2: No Migration res3 WT + CCL2 + this compound: Dose-dependent Inhibition of Migration

Sources

A Researcher's Guide to Interrogating the CCL2-CCR2 Axis: A Comparative Analysis of the Small Molecule Inhibitor PF-4136309 and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the CCL2-CCR2 Axis in Inflammation

The C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, form a critical signaling axis in the orchestration of immune responses.[1][2][3] This pathway is a principal driver of monocyte and macrophage recruitment from the bone marrow to sites of inflammation and tissue injury.[3][4][5] Given its central role, the CCL2-CCR2 axis is implicated in a wide array of pathologies, including chronic inflammatory diseases, autoimmune disorders, atherosclerosis, and cancer.[2][3][4][6] Consequently, the ability to accurately probe and modulate this pathway is of paramount importance for both basic research and therapeutic development.

This guide provides an in-depth comparison of two cornerstone methodologies used to investigate CCR2 function: pharmacological antagonism with the potent and selective small molecule inhibitor PF-4136309, and genetic ablation through the use of CCR2 knockout (KO) mouse models. We will explore the mechanistic underpinnings, strategic advantages, and inherent limitations of each approach, providing the technical insights necessary to select the optimal tool for your specific research question.

The CCL2-CCR2 Signaling Cascade

CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and subsets of T cells.[5][7] The binding of its ligand, CCL2, initiates a conformational change in the receptor, triggering a cascade of intracellular signaling events. This activation of downstream pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, is essential for orchestrating the cellular responses of migration, survival, and differentiation.[1][2][4][7]

CCL2_CCR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 (GPCR) G_protein G-protein CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates MAPK MAPK/p38 Pathway G_protein->MAPK Activates JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Activates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds Response Cellular Responses (Migration, Survival, Proliferation) PI3K_Akt->Response MAPK->Response JAK_STAT->Response

Caption: Simplified CCL2-CCR2 signaling pathway.

Methodology 1: Pharmacological Inhibition with this compound

This compound (also known as INCB8761) is a potent, selective, and orally bioavailable small molecule antagonist of the CCR2 receptor.[8][9][10][11] It functions by binding to CCR2 and preventing the subsequent binding of CCL2, thereby inhibiting receptor activation and downstream signaling.[10][12]

Pharmacological Profile and Advantages: The primary strengths of using a pharmacological inhibitor like this compound lie in its experimental flexibility and clinical relevance.

  • Temporal Control: Unlike a genetic knockout, an inhibitor allows for acute, timed intervention. This is crucial for distinguishing the role of CCR2 in the initiation versus the progression of a disease. For example, administration of a CCR2 antagonist after the onset of status epilepticus has been shown to be effective, mirroring the therapeutic potential of targeting this pathway.[13][14]

  • Dose-Dependence: The ability to titrate the dose of this compound allows for the study of dose-response relationships, which is impossible with a genetic model. This can reveal therapeutic windows and thresholds of pathway inhibition required for a biological effect.

  • Reversibility: The inhibitory effect is transient and dependent on the pharmacokinetic properties of the compound. This allows for washout studies to determine if the observed phenotype reverts upon cessation of treatment.

  • Cross-Species Activity: this compound is a potent antagonist of human, mouse, and rat CCR2, facilitating translational research from preclinical animal models to human studies.[8][11][15]

  • Clinical Translatability: As this compound has been evaluated in human clinical trials, its use in preclinical models provides a direct translational link for drug development efforts.[16]

Experimental Considerations and Limitations: While powerful, the use of small molecules requires careful experimental design.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): The dosing regimen (dose and frequency) must be optimized to maintain plasma concentrations sufficient for target engagement throughout the experiment. This compound is well-absorbed orally and has a moderate half-life in rats and dogs.[5][8]

  • Off-Target Effects: Although highly selective for CCR2, no small molecule is entirely without the potential for off-target activity.[5] It is crucial to include appropriate controls, such as testing the compound in CCR2 knockout animals, to confirm that the observed effects are indeed CCR2-dependent.

  • Incomplete Inhibition: Achieving 100% target inhibition in vivo is challenging. The biological outcome will be a function of the degree of receptor blockade achieved, which is dependent on PK/PD parameters.

Methodology 2: Genetic Knockout of CCR2

CCR2 knockout (KO) mouse models involve the genetic deletion of the Ccr2 gene, leading to a complete absence of the CCR2 protein.[17][18] These models have been instrumental in defining the fundamental biological role of CCR2.

Phenotype and Advantages:

  • Complete Target Ablation: The primary advantage of the KO model is the permanent and complete elimination of the target protein. This provides an unambiguous system for studying the consequences of total CCR2 deficiency.

  • Gold Standard for Target Validation: CCR2 KO mice have definitively shown that CCR2 is essential for the emigration of monocytes from the bone marrow and their recruitment to inflamed tissues.[18][19] They exhibit impaired responses in models of atherosclerosis, wound healing, and various inflammatory diseases.[18][19][20]

  • Studying Developmental Roles: Genetic models are invaluable for understanding the role of a gene throughout the entire lifespan of an organism, from development to aging.

Experimental Considerations and Limitations:

  • Lack of Temporal Control: The gene is absent from conception, making it difficult to discern its role in disease initiation versus progression. The observed phenotype is the cumulative result of lifelong CCR2 absence.

  • Developmental Compensation: The absence of a key gene during development can trigger compensatory mechanisms. For instance, studies have shown that CCR2 KO mice can exhibit altered expression of other cytokines and chemokines in response to an inflammatory challenge, which can complicate the interpretation of results.[21]

  • Genetic Background: The phenotype of a KO mouse can be significantly influenced by its genetic background (e.g., C57BL/6 vs. 129S4).[17][18] It is critical to use wild-type littermate controls from the same background to ensure valid comparisons.

  • Limited Clinical Translatability: While crucial for target validation, a complete gene knockout does not model the effect of a therapeutic drug, which typically results in partial and transient target inhibition.

Head-to-Head Comparison: Choosing the Right Tool

The choice between this compound and a CCR2 KO model is dictated entirely by the research question. These methods are not mutually exclusive but are rather complementary tools that can be used in concert to build a comprehensive understanding of CCR2 biology.

Table 1: Comparative Overview of this compound vs. CCR2 Knockout

Feature Small Molecule Inhibitor (this compound) Genetic Knockout (CCR2 KO)
Mechanism Reversible, competitive antagonism of CCR2[10][12] Complete and permanent ablation of CCR2 protein[17][18]
Temporal Control High (acute, timed intervention is possible) None (lifelong absence of CCR2)
Dose Control High (enables dose-response studies) None (binary: present or absent)
Reversibility Yes (effect ceases after drug clearance) No (permanent genetic modification)
Off-Target Concerns Potential for pharmacological off-targets Potential for developmental compensation[21]
Clinical Translatability High (models therapeutic intervention) Low (validates target, but doesn't model drug action)

| Best For Studying | Acute roles, therapeutic potential, timing of intervention | Fundamental biological roles, developmental effects |

Decision_Tree Start Start: Define Research Question Q1 Is temporal control or timing of intervention critical? Start->Q1 Q3 Is the goal to understand the fundamental, lifelong role of CCR2? Q1->Q3 No UseInhibitor Primary Tool: This compound Q1->UseInhibitor Yes Q2 Is a dose-response relationship being investigated? Q2->UseInhibitor Yes Complementary Use both models for comprehensive validation Q2->Complementary No, consider KO for validation UseKO Primary Tool: CCR2 Knockout Q3->UseKO Yes Q3->Complementary No Q4 Are developmental or compensatory mechanisms the primary focus? Q4->UseKO Yes Q4->Complementary No, consider inhibitor to study acute effects UseInhibitor->Q2 UseKO->Q4

Caption: Decision workflow for selecting a CCR2 interrogation method.

Experimental Data Showcase

The following tables summarize key quantitative data for this compound and highlight comparative findings from the literature.

Table 2: In Vitro Potency of this compound

Species Assay Type IC50 (nM) Reference
Human CCR2 Binding 5.2 [8][9][11]
Human Chemotaxis 3.9 [5][8]
Human Whole Blood Assay 19 [5][8]
Mouse CCR2 Binding 17 [8][10]
Mouse Chemotaxis 16 [8][10]
Rat CCR2 Binding 13 [8][10]

| Rat | Chemotaxis | 2.8 |[8] |

Table 3: Comparative In Vivo Effects on Inflammatory Cell Recruitment

Model Intervention Key Finding Reference
Status Epilepticus CCR2 KO Reduced monocyte infiltration, microgliosis, and neuronal damage post-SE. [13][14]
Status Epilepticus CCR2 Antagonist Replicated KO phenotype: limited monocyte recruitment, reduced neuroinflammation, and neuroprotection when given post-SE. [13][14]
Cutaneous Wound Healing CCR2 KO Significantly impaired wound healing with a marked decrease in inflammatory Ly6Chi monocyte/macrophages in wounds. [20]
Diet-Induced Obesity CCR2 KO Attenuated adipose tissue macrophage accumulation and systemic insulin resistance. [19][22]

| Diet-Induced Obesity | CCR2 Antagonist | Short-term treatment reduced macrophage content of adipose tissue and improved insulin sensitivity in mice with established obesity. |[19][22] |

Key Experimental Protocols

The following protocols provide a framework for comparing these two methodologies in common experimental paradigms.

Protocol 1: In Vitro Monocyte Chemotaxis Assay (Boyden Chamber)

This protocol assesses the ability of this compound to inhibit CCL2-mediated chemotaxis of monocytic cells.

  • Cell Preparation: Culture a monocytic cell line (e.g., THP-1) or use primary monocytes. One day before the experiment, starve the cells in a low-serum medium (e.g., 0.5% FBS) to minimize basal activation.[23]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Serially dilute in starvation medium to achieve final desired concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Prepare recombinant human CCL2 (chemoattractant) in starvation medium at a concentration known to elicit a robust chemotactic response (e.g., 10-50 ng/mL).

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber) with a polycarbonate filter (typically 5-8 µm pore size for monocytes).[24]

    • Add 150 µL of starvation medium (negative control), CCL2 solution (positive control), or CCL2 solution mixed with different concentrations of this compound to the lower wells of the chamber.[23]

    • Resuspend the starved cells to 1x10^6 cells/mL in starvation medium. Pre-incubate a portion of the cells with this compound for 30 minutes at 37°C.

    • Add 50 µL of the cell suspension (50,000 cells) to the upper chamber (the filter insert).[23]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. The optimal time should be determined empirically to allow for migration without exhausting the chemical gradient.[24]

  • Quantification:

    • Carefully remove the upper chamber. Scrape off the non-migrated cells from the top side of the filter.

    • Fix and stain the migrated cells on the bottom side of the filter (e.g., with DAPI or crystal violet).

    • Alternatively, quantify migrated cells in the lower chamber using a fluorescent dye like Calcein AM and a plate reader.[23]

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the positive (CCL2 alone) and negative (medium alone) controls. Plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Thioglycollate-Induced Peritonitis

This classic model allows for a direct comparison of this compound's efficacy against the phenotype of a CCR2 KO mouse in blocking acute macrophage recruitment.[18]

InVivo_Workflow cluster_groups Experimental Groups G1 Group 1: Wild-Type + Vehicle Dosing Administer this compound or Vehicle (e.g., Oral Gavage, 1 hr pre-challenge) G1->Dosing G2 Group 2: Wild-Type + this compound G2->Dosing G3 Group 3: CCR2 KO + Vehicle G3->Dosing Challenge Induce Peritonitis: Intraperitoneal (i.p.) injection of Thioglycollate Dosing->Challenge Incubate Incubate for 48-72 hours Challenge->Incubate Harvest Harvest Peritoneal Cavity Cells via Lavage with ice-cold PBS Incubate->Harvest Analysis Cell Analysis: 1. Total cell count (Hemocytometer) 2. Differential count via Flow Cytometry (e.g., F4/80+, Ly6Chi monocytes) Harvest->Analysis

Caption: Experimental workflow for in vivo peritonitis model.

  • Animal Groups:

    • Group 1: Wild-type C57BL/6 mice (Vehicle control).

    • Group 2: Wild-type C57BL/6 mice (this compound treatment).

    • Group 3: CCR2 KO mice on a C57BL/6 background (Genetic control).

  • Dosing: Formulate this compound for oral gavage. Administer a single dose of this compound (e.g., 10-30 mg/kg) or the vehicle to Groups 2 and 1/3, respectively, approximately 1-2 hours before the inflammatory challenge to ensure peak plasma concentration.

  • Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of 1 mL of sterile 3% thioglycollate broth to all mice.

  • Cell Harvest: At 48-72 hours post-injection, euthanize the mice. Harvest the peritoneal exudate cells by lavage of the peritoneal cavity with 5-10 mL of ice-cold PBS containing 2 mM EDTA.

  • Cell Quantification and Analysis:

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Perform flow cytometry to quantify the specific populations of recruited cells. A typical staining panel would include markers to identify macrophages (F4/80, CD11b) and inflammatory monocytes (Ly6C).

  • Expected Outcome & Interpretation: Group 1 (WT + Vehicle) will show a robust influx of inflammatory monocytes and macrophages. Group 3 (CCR2 KO) will show a severely blunted recruitment of these cells, establishing the CCR2-dependency of the response.[18] The key comparison is Group 2 (WT + this compound) to Groups 1 and 3. An effective dose of this compound should significantly reduce monocyte/macrophage recruitment, phenocopying the result seen in the CCR2 KO mice.

Conclusion

Both the small molecule inhibitor this compound and CCR2 genetic knockout models are indispensable tools for dissecting the complexities of the CCL2-CCR2 signaling axis. The genetic knockout provides the definitive answer on the absolute requirement of the receptor for a given biological process. The pharmacological inhibitor, in contrast, offers the temporal and dose-dependent control necessary to probe the dynamics of the system and evaluate its potential as a therapeutic target. A well-designed research program will often leverage the strengths of both approaches: using the knockout model for initial target validation and employing a selective inhibitor like this compound to explore the translational and therapeutic implications of modulating the pathway in a more clinically relevant manner.

References

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  • Shin, N., Gao, Y., Wang, Z., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(10), 777–782. [Link]

  • Nywening, T. M., Wang-Gillam, A., Sanford, D. E., et al. (2019). Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma. Journal for ImmunoTherapy of Cancer, 7(1), 185. [Link]

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A Researcher's Guide to Interrogating the CCL2/CCR2 Axis: A Comparative Analysis of Methodologies Beyond PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Antagonist

The C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, form a critical signaling axis in immunology and pathology. This pathway is a master regulator of the migration and infiltration of monocytes, macrophages, and other myeloid cells to sites of inflammation, injury, and tumorigenesis.[1][2][3] Consequently, the CCL2/CCR2 axis is a high-value therapeutic target for a multitude of diseases, including chronic inflammatory conditions, fibrosis, atherosclerosis, and cancer.[4][5][6][7]

The small molecule CCR2 antagonist PF-4136309 (also known as INCB8761) is a well-characterized and widely used tool for probing this pathway.[8] However, a singular reliance on one compound can introduce experimental bias and limit the scope of scientific inquiry. The specific binding kinetics, potential off-target effects, and mode of inhibition of any single antagonist may not fully recapitulate the complex biology of the entire axis.

This guide provides a comparative overview of alternative and complementary methods to study the CCL2/CCR2 pathway. We will delve into the mechanistic nuances, practical applications, and inherent limitations of various pharmacological, biological, and genetic tools. Our objective is to equip researchers with the knowledge to design robust, multi-faceted experiments that yield clear and translatable insights into this pivotal signaling network.

Section 1: Pharmacological Approaches: An Expanded Toolkit

Pharmacological intervention remains the most direct way to assess the acute functional consequences of blocking CCL2/CCR2 signaling. The choice of agent—be it a small molecule, antibody, or peptide—depends critically on the experimental question, model system, and desired mode of action.

Small Molecule CCR2 Antagonists: A Spectrum of Inhibition

While this compound is a potent and selective antagonist, numerous other small molecules have been developed, some with distinct pharmacological profiles that can be exploited experimentally.[1][9][10] A key distinction lies in their mode of inhibition: competitive antagonists vie with the natural ligand (CCL2) for the same binding site, whereas allosteric antagonists bind to a different site on the receptor, inducing a conformational change that prevents signaling.[11]

Table 1: Comparison of Selected Small Molecule CCR2 Antagonists

Compound NameMechanism of ActionSelectivityKey Features & ApplicationsReferences
This compound Competitive AntagonistHigh for CCR2Orally bioavailable; used in clinical trials for osteoarthritis and pancreatic cancer.[8][12][13][8][13]
INCB3344 Competitive AntagonistHigh for CCR2Displaces CCL2 with nanomolar affinity; classic competitive inhibitor profile.[11][11]
CCR2-RA Allosteric AntagonistHigh for CCR2Binds to a site distinct from CCL2; noncompetitive mode of inhibition. Useful for studying allosteric modulation.[11][11]
RS-504393 Competitive AntagonistHigh for CCR2Reduces macrophage recruitment and improves outcomes in models of tendon healing and renal fibrosis.[10][14][14]
Cenicriviroc (TAK-652) Dual CCR2/CCR5 AntagonistPotent for both CCR2 and CCR5Clinically evaluated for HIV and liver fibrosis; valuable for studying diseases where both receptors are implicated.[10][10]
Propagermanium CCR2 InhibitorInhibits CCR2 functionAn approved drug for hepatitis B in Japan; also exhibits NK cell activating properties.[15][15]

Expert Insight: The choice between a competitive and an allosteric inhibitor is not trivial. An allosteric inhibitor like CCR2-RA can be advantageous as its efficacy is not surmounted by high local concentrations of the endogenous ligand (CCL2), a common scenario in inflamed tissues.[11] Conversely, a dual antagonist like Cenicriviroc allows for the simultaneous blockade of two related chemokine pathways, which can be crucial in complex inflammatory diseases where pathway redundancy is a factor.

Biologics: Targeting the Ligand and Receptor with High Specificity

Biological agents, primarily monoclonal antibodies (mAbs), offer exquisite specificity and the ability to target either the CCL2 ligand or the CCR2 receptor.

These antibodies bind directly to CCL2, preventing it from engaging with CCR2. This approach effectively sequesters the ligand, reducing its bioavailability.

  • Mechanism: Steric hindrance and sequestration of CCL2.

  • Example: Carlumab (CNTO 888) is a human anti-CCL2 mAb that has been evaluated in clinical trials for solid tumors.[15][16] The murine-specific anti-CCL2 mAb C1142 has been used extensively in preclinical models of cancer and liver disease.[16][17]

  • Advantages: High specificity for the target ligand. Can neutralize CCL2 from all cellular sources.

  • Limitations: May not inhibit signaling from other CCR2 ligands (e.g., CCL7, CCL8). Large molecule size may limit tissue penetration compared to small molecules.

These antibodies bind to the extracellular domains of CCR2, blocking CCL2 from accessing its binding site.

  • Mechanism: Competitive blockade of the ligand-binding site on the receptor.

  • Example: Plozalizumab (MLN1202) is a humanized anti-CCR2 mAb.[15] Various research-grade anti-CCR2 antibodies are commercially available for applications like flow cytometry and IHC.[18][19][20]

  • Advantages: Blocks the action of all ligands that signal through CCR2. Can be used to deplete CCR2-expressing cells via antibody-dependent cell-mediated cytotoxicity (ADCC) if the Fc region is appropriately engineered.[18]

  • Limitations: As with other antibodies, tissue penetration can be a concern.

Peptide-Based Inhibitors: A Novel Frontier

Peptides represent an emerging class of inhibitors that can offer high specificity and unique mechanisms of action.

  • Mechanism: Can be designed for allosteric inhibition with high selectivity.

  • Example: ECL1i, a short 7-D-amino acid peptide, was designed to target the first extracellular loop of CCR2. It acts as an allosteric inhibitor that selectively blocks CCL2-induced chemotaxis without affecting other CCL2-mediated events, a phenomenon known as "functional selectivity."[21]

  • Advantages: High specificity and potential for functional selectivity, allowing for the dissection of different downstream signaling pathways.

  • Limitations: Generally have shorter in vivo half-lives and may require chemical modifications to improve stability and bioavailability.

Section 2: Genetic and Genomic Approaches: Unraveling Core Biology

Genetic models provide the most definitive means of assessing the role of a gene in a biological system, free from the pharmacological confounders of off-target effects or incomplete inhibition.

Germline Knockout Mouse Models (Ccl2-/- and Ccr2-/-)

Constitutive knockout mice, where the gene for either the ligand (Ccl2) or the receptor (Ccr2) is deleted, have been foundational to our understanding of this axis.[1] These models have unequivocally demonstrated the critical role of CCL2/CCR2 in monocyte egress from the bone marrow and recruitment to inflamed tissues.[2]

Key Experimental Observations:

  • Both Ccl2-/- and Ccr2-/- mice show reduced monocyte/macrophage accumulation in models of atherosclerosis, liver injury, and certain infections.[2][22]

  • CCR2 deficiency has been shown to ameliorate obesity-induced kidney injury and protect against virally-induced mortality in the central nervous system.[23][24]

A Cautionary Note on Phenotypic Divergence: While often concordant, the phenotypes of Ccl2-/- and Ccr2-/- mice can sometimes diverge. For instance, in some settings, Ccl2-/- mice show a bias towards Th1 T-cell polarization, whereas Ccr2-/- mice are deficient in Th1 responses.[25][26] This discrepancy is thought to arise because CCR2 can bind other chemokines (e.g., CCL7, CCL8), whose signaling remains intact in Ccl2-/- mice but is completely abrogated in Ccr2-/- mice.[25][26] This highlights that the Ccr2 knockout phenotype represents a loss of all CCR2-mediated signaling, not just that induced by CCL2.

cluster_ligands CCR2 Ligands cluster_models Genetic Models CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 OtherLigands CCL7, CCL8, etc. OtherLigands->CCR2 Signaling Downstream Signaling (Monocyte Recruitment, etc.) CCR2->Signaling Ccl2_KO Ccl2-/- Mouse (CCL2 Deletion) Ccl2_KO->CCL2 Blocks Ccr2_KO Ccr2-/- Mouse (CCR2 Deletion) Ccr2_KO->CCR2 Blocks

Caption: Divergence in Ccl2-/- and Ccr2-/- knockout models.

In Vitro Gene Editing with CRISPR/Cas9

For cell-autonomous studies, CRISPR/Cas9 technology provides a powerful and precise method for generating CCL2 or CCR2 knockout cell lines. This is invaluable for distinguishing the direct effects on a specific cell type from the systemic effects observed in whole-animal models. For example, creating a CCL2 knockout in a cancer cell line allows researchers to study how the absence of tumor-derived CCL2 affects the recruitment of immune cells in co-culture systems or xenograft models.[27]

Workflow: Generating a CCL2 Knockout Cancer Cell Line

start 1. Design & Synthesize gRNA targeting CCL2 transfect 2. Co-transfect Cas9 and gRNA into Cells start->transfect selection 3. Select & Expand Single-Cell Clones transfect->selection validation 4. Validate Knockout (Sequencing, WB, ELISA) selection->validation phenotype 5. Phenotypic Assays (e.g., Co-culture Migration) validation->phenotype

Caption: CRISPR/Cas9 workflow for generating a knockout cell line.

Section 3: Key Experimental Assays and Protocols

Validating the effects of any inhibitor or genetic modification requires robust functional assays. Here, we detail a cornerstone protocol for assessing the primary function of the CCL2/CCR2 axis: chemotaxis.

Protocol: In Vitro Monocyte Chemotaxis Assay (Boyden Chamber)

This assay directly measures the ability of a compound or genetic modification to inhibit the migration of CCR2-expressing cells (like primary monocytes or the THP-1 cell line) towards a CCL2 gradient.

Principle: Cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant (CCL2). Cells migrate through the pores towards the chemoattractant. The number of migrated cells is quantified to determine the chemotactic response.

Materials:

  • CCR2-expressing cells (e.g., human primary monocytes, THP-1 monocytic cell line)

  • Transwell inserts (e.g., 5 or 8 µm pore size) and companion plates

  • Recombinant human CCL2

  • Test inhibitor (e.g., small molecule, antibody)

  • Assay medium (e.g., RPMI + 0.5% BSA)

  • Cell stain (e.g., Calcein-AM or DAPI)

  • Fluorescence plate reader or microscope

Step-by-Step Methodology:

  • Cell Preparation:

    • Starve cells in serum-free medium for 2-4 hours to reduce basal activation.

    • If using an inhibitor, pre-incubate the cells with the test compound or vehicle control for 30-60 minutes at 37°C.

    • Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of assay medium containing CCL2 (e.g., 10 ng/mL) to the lower wells of the 24-well plate.

    • Include negative control wells (assay medium only) and positive control wells (a different potent chemoattractant).

    • If testing a neutralizing anti-CCL2 antibody, pre-incubate it with the CCL2 in the lower chamber before adding the insert.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the cell suspension (100,000 cells) to the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (optimize time for your cell type).

  • Quantification of Migration:

    • Carefully remove the inserts. Gently wipe the top of the membrane with a cotton swab to remove non-migrated cells.

    • Method A (Fluorescence Plate Reader): Add a fluorescent dye like Calcein-AM to the lower chamber, incubate to allow migrated cells to take it up, and read the fluorescence.

    • Method B (Microscopy): Fix the migrated cells on the underside of the membrane (e.g., with methanol), stain with DAPI, and count the cells in several fields of view using a fluorescence microscope.

Self-Validation and Controls:

  • Negative Control: No CCL2 in the lower chamber. Expect minimal migration.

  • Positive Control: A saturating concentration of CCL2. Expect maximal migration.

  • Vehicle Control: Cells pre-treated with the solvent for the test inhibitor (e.g., DMSO).

  • Inhibitor Dose-Response: Test the inhibitor across a range of concentrations to determine its IC50.

Conclusion: Selecting the Right Tool for the Job

The study of the CCL2/CCR2 axis has moved far beyond the application of a single tool. A modern, robust investigation should employ a multi-pronged approach, validating findings across different modalities.

  • For acute, systemic effects in vivo: Small molecule inhibitors or neutralizing antibodies are ideal.

  • To understand the definitive, lifelong role of the axis: Germline knockout models are the gold standard, keeping in mind the potential for developmental compensation and phenotypic divergence.

  • To dissect cell-autonomous functions: CRISPR/Cas9-mediated knockout in specific cell lines is unparalleled.

  • To confirm functional blockade: In vitro assays like chemotaxis are essential for validating the efficacy of any inhibitory strategy.

By understanding the strengths and limitations of each method—from allosteric small molecules and specific antibodies to precise genetic deletions—researchers can design more rigorous experiments. This comparative approach is essential for building a comprehensive and accurate picture of CCL2/CCR2 biology and for successfully translating these findings into effective therapies for human disease.

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A Researcher's Guide to PF-4136309: A Comparative Analysis of Cross-Reactivity with Murine CCR2

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of chemokine receptor antagonism, particularly in preclinical models, understanding the species-specific activity of small molecule inhibitors is paramount. This guide provides an in-depth comparative analysis of PF-4136309 (also known as INCB8761), a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2). Our focus is to elucidate the cross-reactivity of this compound with the murine ortholog of CCR2, offering crucial data and experimental context for scientists working in translational research and drug development.

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation.[1][2] This pathway is implicated in a wide array of inflammatory and autoimmune diseases, as well as in the tumor microenvironment, making CCR2 a highly attractive therapeutic target.[1][2][3] this compound is an orally bioavailable small molecule antagonist that specifically binds to CCR2, thereby preventing the binding of CCL2 and inhibiting downstream signaling and cell migration.[1][4]

Comparative Potency: Human vs. Murine CCR2

A critical consideration for any researcher using murine models to evaluate a therapeutic intended for human use is the cross-reactivity and comparable potency of the agent against the murine target. In the case of this compound, extensive in vitro studies have demonstrated its activity against both human and murine CCR2. However, there is a discernible difference in potency.

Data from binding and functional assays consistently show that this compound is more potent against human CCR2 than its murine counterpart. This differential activity is a key factor in experimental design and data interpretation when translating findings from mouse models to potential human efficacy.

Compound Assay Type Species IC50 (nM) Reference
This compound CCR2 BindingHuman5.2[5][6]
CCR2 BindingMouse17[5][6]
CCR2 BindingRat13[5][6]
ChemotaxisHuman3.9[5][6]
ChemotaxisMouse16[5][6]
ChemotaxisRat2.8[6]
INCB3344 CCR2 BindingHuman5.1[7]
CCR2 BindingMouse9.5[7]
ChemotaxisHuman3.8[7]
ChemotaxisMouse7.8[7]
RS-504393 CCR2b BindingHuman98[8]
CCR1 BindingHuman>100,000[8]
MCP-1 Chemotaxis-330[8]
Cenicriviroc CCR2 OccupancyMouse>90% at 250 nM[9]
CCR5 OccupancyMouse87% at 250 nM[9]

Table 1: Comparative in vitro potency of this compound and other selected CCR2 antagonists against human and murine CCR2.

The data clearly indicates that while this compound is a potent inhibitor of murine CCR2, its inhibitory concentration is approximately 3-fold higher in mouse binding assays compared to human. A similar trend is observed in functional chemotaxis assays. This highlights the necessity of ensuring adequate compound exposure in murine models to achieve a level of target engagement comparable to that anticipated in human clinical trials.

Experimental Validation of CCR2 Antagonism

To empower researchers to independently validate the activity and selectivity of CCR2 antagonists like this compound in their own experimental systems, we provide the following detailed protocols for key assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for CCR2 by measuring its ability to displace a radiolabeled ligand.

Workflow for CCR2 Radioligand Binding Assay

prep Prepare cell membranes expressing CCR2 incubation Incubate membranes with radioligand and competitor at 25°C for 60 min prep->incubation radioligand Prepare radiolabeled CCL2 (e.g., [125I]-CCL2) radioligand->incubation competitor Prepare serial dilutions of this compound competitor->incubation filtration Rapidly filter through glass fiber filters incubation->filtration wash Wash filters to remove unbound radioligand filtration->wash scintillation Measure radioactivity using a scintillation counter wash->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay to determine CCR2 antagonist affinity.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture cells endogenously expressing CCR2 (e.g., THP-1 human monocytic cells) or a cell line stably transfected with the CCR2 gene.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2) to each well.

    • Add serial dilutions of the unlabeled test compound (e.g., this compound).

    • For total binding control wells, add assay buffer instead of the test compound.

    • For non-specific binding control wells, add a high concentration of an unlabeled CCR2 ligand.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR2 agonist.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line that expresses CCR2 and a calcium-sensitive photoprotein (e.g., aequorin) or load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of the CCR2 antagonist (e.g., this compound).

    • Pre-incubate the cells with the antagonist or vehicle control for a specified period.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a CCR2 agonist (e.g., CCL2) at a concentration that elicits a submaximal response (EC80).

    • Using a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation), add the agonist to the wells.

    • Immediately begin recording the fluorescence (for dye-based assays) or luminescence (for aequorin-based assays) over time.

  • Data Analysis:

    • Determine the peak fluorescence or luminescence response for each well.

    • Plot the response as a function of the antagonist concentration.

    • Calculate the IC50 value of the antagonist.

The CCR2 Signaling Cascade

Understanding the downstream consequences of CCR2 activation is crucial for interpreting the effects of its antagonism. Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling pathways that ultimately orchestrate cell migration and inflammatory responses.

Canonical CCR2 Signaling Pathway

CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binding G_protein Gi/o Protein CCR2->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Migration Cell Migration Ca_release->Migration ERK ERK PKC->ERK ERK->Migration

Sources

A Comparative Benchmarking Guide: PF-4136309 versus First-Generation CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the C-C chemokine receptor type 2 (CCR2) antagonist, PF-4136309, against first-generation CCR2 antagonists. We will delve into the mechanistic underpinnings of the CCL2-CCR2 axis, present key performance data, and provide detailed experimental protocols for robust, in-house benchmarking.

The Rationale for CCR2 Antagonism in Inflammatory and Fibrotic Diseases

The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor CCR2 are central players in the orchestration of inflammatory responses.[1][2][3][4] The CCL2/CCR2 signaling axis is a critical driver of monocyte and macrophage recruitment from the bone marrow to sites of inflammation and tissue injury.[5][6][7] This influx of myeloid cells, while essential for host defense, can become pathogenic in chronic conditions, contributing to the progression of a wide array of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, type 2 diabetes, and fibrosis in various organs.[1][2][3][4][8][9]

Upon CCL2 binding, CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways, such as PI3K/Akt and JAK/STAT, which ultimately regulate cell migration, survival, and cytokine production.[1][2] Consequently, blocking this interaction with a CCR2 antagonist presents a compelling therapeutic strategy to mitigate pathological inflammation.[4][8][9]

The Limitations of First-Generation CCR2 Antagonists

Early efforts in developing CCR2 antagonists yielded several compounds that, while valuable for initial target validation, faced significant hurdles. These first-generation antagonists, including small molecules and monoclonal antibodies, often exhibited limitations such as:

  • Species Specificity: A significant challenge was the lack of cross-reactivity between human and rodent CCR2, which complicated the translation of preclinical findings from animal models to human clinical trials.[10][11]

  • Suboptimal Pharmacokinetics: Poor oral bioavailability or unfavorable half-lives limited their therapeutic potential.

  • Off-Target Effects: Lack of high selectivity could lead to engagement with other chemokine receptors or ion channels, resulting in undesirable side effects.

  • Disappointing Clinical Efficacy: Despite promising preclinical data, several early candidates failed to demonstrate significant efficacy in human trials for autoimmune diseases.[8][12]

Two notable examples of early-stage CCR2 antagonists are INCB3344, a potent small molecule specifically developed for rodent models to overcome species-selectivity issues in other early compounds[10][11], and MLN1202, a humanized monoclonal antibody that showed some effect in reducing C-reactive protein in patients at risk for atherosclerosis but did not advance to broader clinical use.[13][14][15][16]

This compound: A Next-Generation CCR2 Antagonist

This compound (also known as INCB8761) emerged from structure-activity relationship studies as a potent, selective, and orally bioavailable small-molecule CCR2 antagonist.[5][17][18] It was designed to overcome many of the limitations of its predecessors, demonstrating a favorable profile for clinical development.[5][19] Key attributes include high potency against human, mouse, and rat CCR2, excellent oral bioavailability, and weak activity against the hERG potassium channel, reducing the risk of cardiac side effects.[5][17][20]

Quantitative Performance Benchmarking

The following table summarizes key performance metrics for this compound and representative first-generation CCR2 antagonists, compiled from published preclinical data.

ParameterThis compound (INCB8761)INCB3344MLN1202
Modality Small MoleculeSmall MoleculeHumanized Monoclonal Antibody
Target(s) CCR2CCR2CCR2
Human CCR2 Binding IC50 5.2 nM[5][17][20]5.1 nM[21]High affinity (specific IC50 not published)[13][14]
Mouse CCR2 Binding IC50 17 nM[19][20]9.5 nM[21]N/A
Human Chemotaxis IC50 3.9 nM[5][17]3.8 nM[21]Functionally blocks monocyte trafficking[13]
Mouse Chemotaxis IC50 16 nM[19]7.8 nM[21]N/A
Selectivity High selectivity over other chemokine receptors[5][22]>100-fold selective for CCR2 over other GPCRs[10][11]High specificity to CCR2[14]
hERG Inhibition Weak activity (35% inhibition at 10 µM)[5][17]Not reportedN/A
Oral Bioavailability 78% (in rats and dogs)[5][17][20]47% (in mice)[21][23]N/A (administered via infusion)[14]
Half-life (Oral) 2.5 - 3.2 hours (rats and dogs)[17][20]Not reportedN/A

Experimental Design for Head-to-Head Benchmarking

To objectively compare this compound against other CCR2 antagonists, a series of standardized in vitro and in vivo assays should be performed. The following protocols are designed to be self-validating and provide the robust data required for a comprehensive assessment.

Signaling Pathway Overview

The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a cascade of signaling events that are crucial for directed cell movement, or chemotaxis. Understanding this pathway is fundamental to designing functional assays.

CCL2_CCR2_Signaling cluster_membrane Plasma Membrane CCR2 CCR2 (GPCR) G_Protein Gαi Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cytoskeletal Cytoskeletal Rearrangement PI3K_Akt->Cytoskeletal JAK_STAT->Cytoskeletal Migration Cell Migration (Chemotaxis) Cytoskeletal->Migration Antagonist This compound or 1st-Gen Antagonist Antagonist->CCR2 Blocks

Caption: CCL2/CCR2 signaling pathway leading to chemotaxis.

Protocol 1: In Vitro CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of test compounds for the human CCR2 receptor. This assay quantifies the ability of a compound to displace a radiolabeled ligand from the receptor.

Methodology:

  • Cell Culture: Use a stable cell line overexpressing human CCR2, such as HEK293 or CHO cells. Culture cells to ~80-90% confluency.

  • Membrane Preparation: Harvest cells and homogenize in a cold buffer to isolate cell membranes. Centrifuge to pellet membranes and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add:

    • Cell membranes (2-10 µg protein/well).

    • Radioligand (e.g., ¹²⁵I-CCL2) at a concentration near its Kd.

    • Serial dilutions of the test antagonist (e.g., this compound) or a known CCR2 antagonist (positive control).

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled CCR2 ligand.

    • For total binding (B₀) wells, add assay buffer instead of any competitor.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The goal is to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove residual unbound radioligand.

  • Quantification: Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (B₀) - Non-Specific Binding (NSB).

    • Normalize the data as a percentage of specific binding relative to the B₀ control.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Protocol 2: In Vitro Monocyte Chemotaxis Assay

Objective: To assess the functional ability of antagonists to inhibit CCL2-induced migration of CCR2-expressing cells.

Methodology:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Analysis A1 1. Culture monocytes (e.g., THP-1 cells) A2 2. Starve cells in serum-free media A1->A2 A3 3. Pre-incubate cells with CCR2 antagonist or vehicle A2->A3 B2 5. Add pre-treated cells to upper chamber (insert) A3->B2 B1 4. Add CCL2 (chemoattractant) to lower chamber B3 6. Incubate for 2-4 hours at 37°C B2->B3 C1 7. Count migrated cells in lower chamber via flow cytometry or plate reader C2 8. Calculate % inhibition and determine IC50 C1->C2

Caption: Workflow for a transwell chemotaxis assay.

Step-by-Step Protocol:

  • Cell Preparation: Use a monocytic cell line that endogenously expresses CCR2 (e.g., THP-1) or primary human monocytes.[24] Culture cells and then starve them in serum-free media for 2-4 hours prior to the assay.

  • Antagonist Pre-treatment: Resuspend the cells in assay media and incubate with various concentrations of the CCR2 antagonist (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup:

    • Use a transwell plate with a polycarbonate membrane (typically 5-8 µm pores).

    • In the lower chamber, add assay media containing a predetermined optimal concentration of human CCL2 (chemoattractant).[25]

    • Include a negative control (media only, no CCL2) and a positive control (CCL2, no antagonist).

    • Add 100 µL of the pre-treated cell suspension to the upper chamber (the transwell insert).[25]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cell migration.[25]

  • Quantification:

    • Carefully remove the transwell inserts.

    • Collect the cells that have migrated into the lower chamber.

    • Quantify the migrated cells. This can be done by adding a fluorescent dye (like Calcein-AM) and reading on a plate reader, or by direct counting using a flow cytometer.[25]

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each antagonist concentration relative to the positive control (CCL2 alone).

    • Plot the percent inhibition against the log concentration of the antagonist and fit the data to determine the functional IC50.

Protocol 3: In Vivo Pharmacokinetic (PK) and Efficacy Benchmarking

Objective: To compare the oral bioavailability, pharmacokinetic profile, and in vivo efficacy of CCR2 antagonists in a relevant animal model of monocyte-driven inflammation.

Methodology:

InVivo_Workflow cluster_pk Pharmacokinetic (PK) Phase cluster_efficacy Efficacy Phase (Peritonitis Model) PK1 1. Administer single oral dose of antagonist to mice/rats PK2 2. Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) PK1->PK2 PK3 3. Analyze plasma drug concentration via LC-MS/MS PK2->PK3 PK4 4. Calculate PK parameters (Cmax, Tmax, AUC, t½, F%) PK3->PK4 E1 5. Dose animals orally with antagonist or vehicle E2 6. Induce peritonitis via intraperitoneal (i.p.) injection of Thioglycollate E1->E2 E3 7. Collect peritoneal lavage fluid after 24-48 hours E2->E3 E4 8. Quantify immune cell influx (esp. monocytes/macrophages) via flow cytometry E3->E4

Caption: Integrated workflow for in vivo PK and efficacy studies.

Step-by-Step Protocol:

  • Animal Model: Use male C57BL/6 or BALB/c mice. Acclimatize animals for at least one week before the experiment.

  • Pharmacokinetics:

    • Administer a single oral gavage dose of each antagonist (e.g., 10 mg/kg) to a cohort of animals.[17][20] A separate cohort should receive an intravenous (IV) dose to determine absolute bioavailability.

    • Collect serial blood samples at specified time points post-dosing.

    • Process blood to plasma and analyze drug concentrations using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters like AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to Cmax), and oral bioavailability (F%).

  • Efficacy (Thioglycollate-Induced Peritonitis):

    • Grouping: Divide mice into groups: Vehicle control, this compound, and other CCR2 antagonists.

    • Dosing: Administer the antagonists orally at one or more dose levels. The timing should be based on the PK data (e.g., 1 hour before induction).

    • Inflammation Induction: Inject mice intraperitoneally (i.p.) with sterile 3% thioglycollate broth to induce a robust inflammatory response and monocyte recruitment.

    • Cell Collection: At 24 or 48 hours post-induction, euthanize the mice and perform a peritoneal lavage with cold PBS/EDTA to collect the infiltrated immune cells.

    • Analysis:

      • Determine the total number of cells in the lavage fluid.

      • Use flow cytometry with specific antibodies (e.g., CD45, CD11b, Ly6C) to identify and quantify the population of inflammatory monocytes (CD11b⁺Ly6Cʰⁱ).

    • Endpoint: The primary endpoint is the reduction in the number of recruited inflammatory monocytes in the peritoneal cavity in antagonist-treated groups compared to the vehicle control group.

Conclusion

This guide outlines a comprehensive framework for benchmarking this compound against first-generation CCR2 antagonists. The data indicates that this compound possesses a superior pharmacological profile, characterized by high potency across species, excellent oral bioavailability, and improved safety markers such as low hERG liability.[5][17][20] The provided experimental protocols offer a robust methodology for researchers to validate these findings and further explore the therapeutic potential of advanced CCR2 antagonism. By applying these rigorous comparative techniques, drug development professionals can make more informed decisions in advancing next-generation anti-inflammatory therapeutics.

References

  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - Frontiers. (URL: )
  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed Central. (URL: )
  • Incyte and Pfizer disclose favorable preclinical data on chemokine CCR2 receptor antagonist - | BioWorld. (URL: )
  • Millennium Announces MLN1202 Significantly Reduced Marker of Systemic Inflammation and Identifies Genomic Biomarker For Responde | Fierce Biotech. (URL: )
  • Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344 | The Journal of Immunology | Oxford Academic. (URL: )
  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC - NIH. (URL: )
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  • Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed. (URL: )
  • Abstract 874: MLN1202, a Novel CCR2 Antagonist, Decreases C-reactive protein in Patients at Risk for Atherosclerotic Cardiovascular Disease in a Double Blind Placebo Controlled study. (URL: )
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of PF-4136309

Author: BenchChem Technical Support Team. Date: January 2026

For research professionals dedicated to advancing anti-inflammatory and anticancer therapies, the meticulous handling of investigational compounds is paramount, extending from initial experimentation to final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of PF-4136309, a potent and selective CCR2 antagonist. By integrating field-proven insights with authoritative standards, this document ensures that your disposal practices are not only compliant but also scientifically sound, safeguarding both personnel and the environment.

Core Principle: Hazard Assessment and Regulatory Context

The foundational step in any chemical disposal procedure is a thorough understanding of the compound's hazard profile and the governing regulations. This compound, while a valuable research tool, requires a cautious approach to its end-of-life management.

A review of the Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to recognize that all chemicals may present unknown hazards and should be handled with care.

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management from "cradle-to-grave."[1][2] This legislation mandates that the generator of the waste is responsible for determining if it is hazardous and for ensuring its proper disposal.

Key takeaway: While the SDS for this compound does not indicate a formal hazard classification, institutional and local regulations may have specific requirements for the disposal of research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.

Pre-Disposal Checklist: Essential Preparations

Before initiating the disposal process, ensure the following preparatory steps are completed to maintain a safe and organized laboratory environment.

Preparation StepRationale
Consult Institutional EHS Your institution's EHS department provides specific protocols and waste collection schedules tailored to your location and facilities.
Segregate Waste Streams Avoid mixing this compound waste with other chemical waste to prevent unforeseen reactions and to ensure proper disposal classification.
Utilize Appropriate PPE Standard laboratory personal protective equipment, including safety glasses, lab coat, and gloves, should be worn during all handling and disposal procedures.
Prepare Waste Containers Ensure you have designated, properly labeled, and chemically compatible waste containers ready for each type of waste generated.

Step-by-Step Disposal Protocols

The following protocols provide detailed procedures for the different forms of this compound waste you may generate during your research.

Unused or Expired Solid this compound

For the disposal of pure, solid this compound that is no longer needed or has expired:

  • Container Selection: Place the solid waste in its original container if possible. If not, use a clearly labeled, sealed, and chemically compatible container.

  • Labeling: Affix a hazardous waste label to the container. The label should clearly state "this compound" and any other information required by your institution.

  • Storage: Store the container in a designated waste accumulation area, away from incompatible materials.

  • Pickup Request: Arrange for disposal through your institution's EHS-approved waste management vendor.

This compound Solutions

Solutions of this compound in organic solvents (e.g., DMSO, ethanol) are common in experimental settings.

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and properly vented waste container.

  • Solvent Compatibility: Ensure the waste container is compatible with the solvent used.

  • Labeling: Label the container with the full chemical names of all constituents, including the solvent and this compound, and their approximate concentrations.

  • Storage and Disposal: Store in a designated satellite accumulation area and request pickup from your EHS department. Do not dispose of solutions down the drain.

Contaminated Labware and Debris

Disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound must be disposed of as chemical waste.

  • Collection: Place all contaminated solid waste into a designated, lined, and sealed container.

  • Labeling: Clearly label the container as "Chemically Contaminated Waste" and list this compound as the contaminant.

  • Disposal: Dispose of the container through your institution's chemical waste stream. Do not mix with regular or biohazardous waste.

Decontamination of Non-Disposable Glassware

For reusable glassware, a thorough decontamination process is essential.

  • Initial Rinse: Rinse the glassware with a small amount of the solvent used to dissolve the this compound (e.g., ethanol or DMSO). This initial rinsate must be collected and disposed of as liquid chemical waste.

  • Secondary Wash: Wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

The following diagram illustrates the decision-making process for this compound disposal.

Caption: Decision workflow for the proper disposal of this compound waste streams.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of research compounds like this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, regulatory compliance, and meticulous procedural execution, researchers can ensure that their work, from discovery to disposal, is conducted with the highest degree of scientific integrity. Always prioritize the guidance of your local EHS department and the information provided in the manufacturer's Safety Data Sheet.

References

  • Cayman Chemical. (2025). This compound - Safety Data Sheet. Retrieved from a publicly available version of the SDS.
  • U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Pfizer. (n.d.). Material Safety Data Sheet. Retrieved from a publicly available version of a Pfizer MSDS.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a publicly available version of a Sigma-Aldrich SDS.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Xue, C.-B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913-918. [Link]

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Navigating the Handling of PF-4136309: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with potent, biologically active molecules like PF-4136309 demands a commensurate level of safety and precision. This compound, also known as INCB8761, is a powerful and selective antagonist of the C-C chemokine receptor type 2 (CCR2), a key player in inflammatory responses and tumor microenvironment dynamics.[1][2][3] Its potency, with an IC50 of 5.2 nM for human CCR2, necessitates meticulous handling to prevent unintended exposure and ensure the integrity of your research.[2][3][4] This guide provides essential, field-tested directives on the personal protective equipment (PPE) and operational protocols required for the safe handling and disposal of this compound.

The Rationale for Stringent PPE Protocols

Core Personal Protective Equipment (PPE) for this compound

A thorough risk assessment should always precede the handling of any potent compound. The following table outlines the minimum required PPE for working with this compound, with the rationale behind each recommendation.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free. The outer glove's cuff should extend over the lab coat sleeve.Prevents skin absorption, a primary route of exposure. Double gloving allows for the immediate removal of the outer glove if contaminated, providing an additional layer of safety.[5][6]
Body Protection Disposable Laboratory Coat or GownSolid-front, back-closing, long-sleeved, and made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste after use or in case of a spill.[5][6]
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 compliant.Must be worn at all times in the laboratory to shield eyes from splashes or airborne particles of the compound.[5][7]
Respiratory Protection Certified Chemical Fume HoodAll handling of the solid compound and preparation of solutions must be performed within a certified chemical fume hood.Prevents the inhalation of the powdered compound, which is a significant exposure risk.[6][7]

Step-by-Step Operational Protocol for Safe Handling

Adherence to a systematic workflow is critical to minimize the risk of exposure and cross-contamination.

Preparation Phase
  • Designated Work Area: All work with this compound, especially weighing the solid and preparing stock solutions, must occur in a certified chemical fume hood.[6]

  • Surface Protection: Cover the work surface within the fume hood with absorbent, plastic-backed paper to contain any potential spills.[6]

  • Gather Materials: Ensure all necessary equipment, including solvents (this compound is soluble in DMSO), vials, and clearly labeled waste containers, are within the fume hood before you begin.[1][3][8][9]

Handling and Solution Preparation

The following diagram illustrates the essential workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Designated Area in Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe Secure & Safe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Stock Solution weigh->dissolve In Fume Hood decontaminate 5. Decontaminate Surfaces dissolve->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe Prevent Contamination dispose 7. Dispose of Waste doff_ppe->dispose

Safe Handling Workflow for this compound
  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above. This includes inner and outer gloves, a lab coat, and safety goggles.

  • Weighing: Carefully weigh the required amount of solid this compound on a tared weigh paper or in a suitable container within the fume hood.

  • Solution Preparation: To create a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound to avoid splashing.[3][8][9] Cap the vial and mix gently until the solid is fully dissolved.

  • Labeling: Clearly label all containers with the compound name (this compound), concentration, date of preparation, and your initials.

Post-Handling and Decontamination
  • Surface Decontamination: After completing your work, thoroughly wipe down all surfaces and equipment inside the fume hood with an appropriate decontamination solution.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. The typical sequence is to remove the outer gloves first, followed by the disposable gown, and then the inner gloves.[6]

Emergency Procedures: Managing Spills and Exposure

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Containment: If safe to do so, contain the spill using absorbent pads, working from the outside in.

  • Decontamination: Use an appropriate deactivating solution to clean the spill area.

  • Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to an area with fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound.

Disposal Plan: A Critical Final Step

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations.

Waste TypeExamplesDisposal ContainerDisposal Method
Solid Hazardous Waste Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.Designated, sealed, and clearly labeled hazardous waste container.High-temperature incineration by a certified hazardous waste management company.[5]
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.Incineration by a certified hazardous waste management company.[5][7]
Sharps Hazardous Waste Needles and syringes used for in vivo studies.Puncture-proof, labeled sharps container for hazardous waste.Autoclaving followed by incineration, or as per your institution's specific protocol for hazardous sharps.[5]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research with this compound, ensuring both the well-being of your team and the integrity of your scientific endeavors.

References

  • BenchChem. (2025). Personal protective equipment for handling PI3K-IN-41.
  • BenchChem. (2025). Personal protective equipment for handling LY2874455.
  • BenchChem. (2025). Personal protective equipment for handling RIPK2-IN-2.
  • AdooQ Bioscience. (n.d.). This compound | CCR2 antagonist | Buy from Supplier AdooQ®. Retrieved January 5, 2026, from [Link]

  • Pediatric Oncology Group of Ontario. (2021). Personal Protective Equipment for Hazardous Drug (HD)
  • Mason, T. (2023). Personal protective equipment for antineoplastic safety. Nursing, 53(8), 42-45.
  • Xue, C. B., Wang, A., Han, Q., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918.
  • AdisInsight. (2018). PF 4136309. Retrieved January 5, 2026, from [Link]

  • OmicsDI. (n.d.). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. Retrieved January 5, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.